Tripropargylamine
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76089. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
N,N-bis(prop-2-ynyl)prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-4-7-10(8-5-2)9-6-3/h1-3H,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOBJWVNWMQMLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022244 | |
| Record name | Tripropargylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6921-29-5 | |
| Record name | Tripropargylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6921-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripropargylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006921295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripropargylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tripropargylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(propyn-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIPROPARGYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E92GFJ1AJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tripropargylamine (CAS: 6921-29-5): A Comprehensive Technical Guide for Scientific Professionals
An In-depth Review of the Physicochemical Properties, Synthesis, and Applications of a Key Chemical Intermediate
Introduction
Tripropargylamine, identified by the CAS number 6921-29-5, is a tertiary amine characterized by the presence of three propargyl groups. This unique structural feature, a C3-symmetric multivalent molecular scaffold, makes it a highly versatile building block in various fields of chemical synthesis.[1] Its primary utility lies in its role as a precursor for the synthesis of complex ligands, particularly those used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[2] This guide provides a detailed overview of the properties, synthesis, and key applications of this compound, with a focus on experimental protocols and data relevant to researchers in chemistry and drug development.
Physicochemical and Spectroscopic Properties
This compound is a colorless to light yellow liquid under standard conditions.[3] A comprehensive summary of its key physical and chemical properties is provided in the tables below.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6921-29-5 | [4] |
| Molecular Formula | C₉H₉N | [4] |
| Molecular Weight | 131.17 g/mol | [4] |
| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | [5] |
| Boiling Point | 79-85 °C at 11 mmHg | [3] |
| Density | 0.927 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.484 | [3] |
| Flash Point | 57 °C (135 °F) - closed cup | [3] |
| Storage Temperature | 2-8°C | [3] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data and Interpretation | Reference(s) |
| ¹H NMR | The ¹H NMR spectrum of this compound is characterized by two main signals. The protons of the methylene (B1212753) groups (-CH₂-) adjacent to the nitrogen atom typically appear as a singlet, while the acetylenic protons (-C≡CH) also present as a singlet. | [6] |
| ¹³C NMR | The ¹³C NMR spectrum shows distinct signals for the different carbon environments: the methylene carbons (-CH₂-), the quaternary alkyne carbons (-C≡C-), and the terminal alkyne carbons (≡CH). | [7] |
| FTIR | The FTIR spectrum of this compound displays characteristic absorption bands. A strong, sharp peak corresponding to the C-H stretch of the terminal alkyne is typically observed around 3300-3250 cm⁻¹. The C≡C triple bond stretch appears as a weaker band in the 2150-2100 cm⁻¹ region. C-H stretching of the methylene groups is observed around 2950-2850 cm⁻¹. | [7][8][9] |
| Mass Spectrometry | The mass spectrum of this compound shows a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (131.17). Common fragmentation patterns involve the loss of propargyl groups or smaller fragments. | [10][11] |
Synthesis of this compound
While this compound is commercially available, understanding its synthesis is crucial for specialized applications. A common method for the preparation of propargylamines involves the alkylation of an amine with a propargyl halide.
Experimental Protocol: Synthesis of N-propargylaniline (Illustrative)
This protocol details the monoalkylation of aniline (B41778) with propargyl bromide, a reaction that serves as a foundational step for understanding the synthesis of more complex propargylamines like this compound.
Materials:
-
Aniline
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF)
-
Propargyl bromide (80% solution in toluene)
Procedure:
-
To an oven-dried 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add aniline (4.0 equivalents), anhydrous potassium carbonate (2.0 equivalents), and DMF.[12]
-
Stir the mixture for 5 minutes at room temperature.[12]
-
Add a solution of propargyl bromide (1.0 equivalent) in DMF dropwise to the flask.[12]
-
Monitor the reaction progress. It is recommended to stop the reaction after 6 hours to achieve a high yield of the monoalkylated product.[12]
-
Work-up of the reaction mixture would typically involve filtration, extraction, and purification by chromatography to isolate the N-propargylaniline.
The synthesis of this compound itself would involve the reaction of ammonia (B1221849) with three equivalents of a propargyl halide, such as propargyl bromide, under basic conditions.
Key Applications and Experimental Protocols
The primary application of this compound is in the synthesis of polydentate ligands that stabilize copper(I) in CuAAC reactions. These ligands enhance reaction rates and prevent the oxidation of the catalytically active Cu(I) species.
Synthesis of Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
TBTA is a widely used ligand in click chemistry. The following is a summarized experimental protocol for its synthesis from this compound.
Materials:
-
This compound
-
Copper(I) iodide
-
Concentrated ammonium (B1175870) hydroxide (B78521)
-
Diethyl ether
Procedure:
-
In a reaction vessel, dissolve this compound and benzyl azide in dichloromethane.
-
Add copper(I) iodide to the solution and stir at room temperature.
-
Heat the reaction mixture as needed, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture.
-
Redissolve the residue in dichloromethane and treat with concentrated ammonium hydroxide to remove copper salts.
-
Extract the aqueous layer with dichloromethane.
-
Precipitate the product by adding diethyl ether to the combined organic layers.
-
Filter and wash the precipitate to obtain pure TBTA.
Role in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The ligands derived from this compound, such as TBTA and THPTA, play a crucial role in the catalytic cycle of the CuAAC reaction. The mechanism is generally understood to proceed through a stepwise pathway involving copper acetylide intermediates.
The catalytic cycle begins with the formation of a copper(I) acetylide from a terminal alkyne. The triamine ligand coordinates to the copper center, stabilizing it and preventing disproportionation or oxidation. The azide then coordinates to the copper acetylide complex, followed by a cycloaddition reaction to form a six-membered copper-containing intermediate. This intermediate then undergoes rearrangement and protonolysis to release the triazole product and regenerate the copper(I) catalyst.
Safety and Handling
This compound is a flammable liquid and vapor. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[7]
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement | Reference(s) |
| Hazard Statements | H226: Flammable liquid and vapor.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [7] |
| Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Biological Activity
Currently, there is limited information available on the direct biological activity or involvement of this compound in specific signaling pathways. Its primary role in the life sciences is as a synthetic intermediate for creating more complex molecules, such as the aforementioned click chemistry ligands, which are then used in bioconjugation studies. The derivatives of propargylamines, in a broader sense, are known to exhibit a range of biological activities, including acting as enzyme inhibitors. However, specific studies detailing the direct interaction of this compound with biological systems are scarce.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in modern organic synthesis, particularly in the realm of click chemistry. Its C3-symmetric structure makes it an ideal scaffold for the construction of polydentate ligands that are crucial for the efficiency and reliability of copper(I)-catalyzed azide-alkyne cycloaddition reactions. A thorough understanding of its physicochemical properties, synthetic routes, and safe handling procedures is essential for its effective utilization in research and development. This guide provides a foundational resource for scientists and professionals working with this important compound.
References
- 1. This compound | 6921-29-5 | Benchchem [benchchem.com]
- 2. This compound 98 6921-29-5 [sigmaaldrich.com]
- 3. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | 6921-29-5 [chemicalbook.com]
- 5. This compound | 6921-29-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. This compound(6921-29-5) 1H NMR spectrum [chemicalbook.com]
- 7. This compound | C9H9N | CID 23351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. FTIR [terpconnect.umd.edu]
- 9. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 10. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. mdpi.com [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Physicochemical Properties of Tripropargylamine
Audience: Researchers, scientists, and drug development professionals.
Core Molecular Data
Tripropargylamine is a chemical compound used in various research and synthesis applications, including as a building block in medicinal chemistry and materials science. A precise understanding of its fundamental molecular properties is essential for its application in experimental design.
The key molecular identifiers for this compound are summarized below. The molecular weight is a calculated value based on the atomic weights of its constituent atoms.
| Property | Value | Source |
| Molecular Formula | C₉H₉N | [1][2] |
| Molecular Weight | 131.17 g/mol | [1][2][3] |
| Exact Mass | 131.0735 u | [1][4] |
| Linear Formula | (HC≡CCH₂)₃N | [3] |
| CAS Number | 6921-29-5 | [1][2][4] |
Methodological Note
The molecular formula and weight of a well-characterized compound like this compound are not determined through routine experimentation but are calculated based on its validated chemical structure. The formula (C₉H₉N) is derived by counting the atoms (9 Carbon, 9 Hydrogen, 1 Nitrogen) in the structure.[1][5] The molecular weight is subsequently calculated by summing the atomic weights of these constituent atoms.
Visualization of Molecular Composition
The following diagram illustrates the logical relationship between the elemental components of this compound and its final molecular formula and weight.
Caption: Elemental contribution to the molecular formula and weight of this compound.
References
- 1. This compound | C9H9N | CID 23351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound 98 6921-29-5 [sigmaaldrich.com]
- 4. This compound|6921-29-5|lookchem [lookchem.com]
- 5. 6921-29-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Purification of Tripropargylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripropargylamine is a key building block in synthetic organic chemistry, valued for its three reactive alkyne functionalities. This technical guide provides a comprehensive overview of the prevalent methods for the synthesis and purification of this compound. Detailed experimental protocols for the direct propargylation of ammonia (B1221849) and purification via vacuum distillation and column chromatography are presented. Quantitative data, including physical properties and spectral characteristics, are summarized for easy reference. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic and purification processes, offering a clear and concise resource for researchers in academia and the pharmaceutical industry.
Introduction
This compound, with its compact structure and three terminal alkyne groups, serves as a versatile precursor in the construction of complex molecular architectures. Its applications span from the synthesis of dendrimers and polymers to its use as a ligand in coordination chemistry and a key intermediate in the preparation of pharmacologically active compounds. The efficient synthesis and rigorous purification of this compound are therefore of significant importance. This guide outlines the primary synthetic routes and purification strategies, providing detailed methodologies and comparative data to aid in the practical application of these procedures.
Synthesis of this compound
The most common and direct method for the synthesis of this compound involves the reaction of a propargyl halide, such as propargyl bromide, with ammonia. This reaction typically leads to a mixture of mono-, di-, and this compound, from which the desired product must be separated.[1] Alternative approaches, such as the A³ coupling reaction (aldehyde-alkyne-amine), are powerful for the synthesis of a wide range of propargylamines, though a specific, high-yielding protocol for this compound via this method is less commonly reported.[2][3][4] Phase-transfer catalysis presents a green and efficient alternative for N-alkylation reactions and could be adapted for this synthesis.
Synthesis via Direct Alkylation of Ammonia
This method relies on the nucleophilic substitution reaction between propargyl bromide and ammonia. The reaction proceeds in a stepwise manner, forming propargylamine (B41283), then dipropargylamine, and finally this compound. By controlling the stoichiometry and reaction conditions, the formation of the trisubstituted product can be favored.
Experimental Protocol: Synthesis of this compound from Propargyl Bromide and Aqueous Ammonia
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.
-
Reagents: Charge the flask with a concentrated aqueous solution of ammonia (e.g., 28-30%).
-
Addition of Propargyl Bromide: Cool the ammonia solution in an ice bath. Slowly add propargyl bromide (3 molar equivalents) dropwise from the addition funnel to the stirred ammonia solution. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (B109758) (3 x 50 mL). Combine the organic extracts and wash with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product mixture.
Yield and Purity: The yield of this compound from this reaction can vary significantly depending on the precise reaction conditions. The crude product will be a mixture of propargylamine, dipropargylamine, and this compound. Purification is essential to isolate the desired product.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Purification of this compound
The purification of this compound from the reaction mixture is critical to obtain a product of high purity. The primary methods employed are vacuum distillation and column chromatography.
Purification by Vacuum Distillation
Vacuum distillation is an effective method for separating this compound from the lower-boiling mono- and dipropargylamines and any non-volatile impurities.[5]
Experimental Protocol: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask containing the crude product and a stir bar, a short-path distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glass joints are properly greased and sealed.
-
Distillation Conditions: Heat the distillation flask in a heating mantle or oil bath. The boiling point of this compound is reported to be 79-85 °C at 11 mmHg.
-
Fraction Collection: Carefully control the heating and the vacuum to achieve a steady distillation rate. Collect the fraction that distills within the expected boiling point range. Discard any initial lower-boiling fractions, which will primarily contain dipropargylamine.
-
Product Isolation: Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum. The purified this compound is collected from the receiving flask.
Purification by Flash Column Chromatography
Flash column chromatography is a valuable technique for purifying amines, which can often be challenging due to their basicity causing tailing on silica (B1680970) gel.
Experimental Protocol: Flash Column Chromatography of this compound
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase. To minimize tailing, the silica gel can be pre-treated by slurrying it in the chosen eluent containing 1-2% triethylamine (B128534).
-
Eluent System: A common mobile phase for the purification of amines is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. The polarity of the eluent should be adjusted to achieve a retention factor (Rf) of approximately 0.2-0.3 for this compound on a TLC plate. The addition of a small amount of triethylamine (0.5-2%) to the eluent is crucial to prevent streaking and improve separation.[6]
-
Column Packing and Loading: Pack the column with the silica gel slurry. Dissolve the crude this compound in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the top of the column.
-
Elution and Fraction Collection: Elute the column with the chosen solvent system under positive pressure. Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the purified product.
Diagram of the Purification Workflow
Caption: Purification workflows for this compound.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₉N | [7] |
| Molecular Weight | 131.17 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 79-85 °C at 11 mmHg | |
| Density | 0.927 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.484 | |
| CAS Number | 6921-29-5 | [7] |
Spectroscopic Data
| Technique | Key Features and Expected Peaks |
| ¹H NMR (CDCl₃) | δ (ppm): ~3.4 (s, 6H, -CH₂-), ~2.2 (t, 3H, ≡C-H) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~80 (≡C-H), ~72 (-C≡), ~43 (-CH₂-) |
| FTIR (neat) | ν (cm⁻¹): ~3290 (≡C-H stretch), ~2120 (C≡C stretch), ~2900 (-CH₂- stretch) |
Safety and Handling
This compound is a flammable liquid and may cause skin, eye, and respiratory irritation.[7] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Store in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
This technical guide has provided a detailed overview of the synthesis and purification of this compound. The direct alkylation of ammonia with propargyl bromide remains a straightforward, albeit non-selective, method for its preparation. Effective purification by vacuum distillation or flash column chromatography is essential to obtain the high-purity material required for subsequent applications. The provided experimental protocols and characterization data serve as a valuable resource for chemists engaged in the synthesis and utilization of this important chemical building block. Further research into more selective and environmentally friendly synthetic routes, such as those employing phase-transfer catalysis or optimized A³ coupling reactions, would be a valuable contribution to the field.
References
- 1. US3914312A - Process for the preparation of propargylamine - Google Patents [patents.google.com]
- 2. Propargylic amine synthesis by amination [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling [organic-chemistry.org]
- 5. トリプロパルギルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. orgsyn.org [orgsyn.org]
- 7. This compound | C9H9N | CID 23351 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectral Analysis of Tripropargylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for tripropargylamine, a versatile building block in organic synthesis, particularly in the construction of complex nitrogen-containing molecules and functional materials. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification and utilization in research and development.
Spectroscopic Data Summary
The spectral data for this compound (CAS No: 6921-29-5) is summarized in the tables below. This information is crucial for the verification of the compound's identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound provides information about the electronic environment of the protons in the molecule. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃).
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~3.4 | Doublet | ~2.4 | -CH₂- |
| ~2.2 | Triplet | ~2.4 | ≡C-H |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum reveals the different carbon environments within this compound.
| Chemical Shift (δ) (ppm) | Assignment |
| ~80 | -C≡ |
| ~72 | ≡C-H |
| ~42 | -CH₂- |
Infrared (IR) Spectroscopy
The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups. The data presented here is for a neat sample analyzed by Fourier Transform Infrared (FTIR) spectroscopy.[1]
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3290 | ≡C-H | Stretching |
| ~2120 | -C≡C- | Stretching |
| ~1240 | C-N | Stretching |
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization.
| m/z Ratio | Proposed Fragment | Relative Abundance |
| 131 | [M]⁺ (Molecular Ion) | High |
| 130 | [M-H]⁺ | High |
| 92 | [M-C₃H₃]⁺ | Medium |
| 66 | [C₅H₄N]⁺ | High |
| 39 | [C₃H₃]⁺ | High |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data of this compound.
NMR Spectroscopy
Sample Preparation:
-
A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer, such as a Varian CFT-20 or a Bruker Avance, is used.[1]
-
¹H NMR: The spectrum is acquired at a frequency of 300-500 MHz. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all proton signals.
-
¹³C NMR: The spectrum is acquired at a frequency of 75-125 MHz. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation:
-
For a neat liquid sample, a thin film is prepared by placing a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[1]
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
A background spectrum of the clean salt plates is recorded.
-
The sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded over the range of approximately 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
This compound, being a volatile liquid, is well-suited for Gas Chromatography-Mass Spectrometry (GC-MS).
-
The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.
-
The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).
Data Acquisition:
-
Instrument: A GC-MS system.
-
The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualizations
The following diagram illustrates the workflow for the spectral analysis of this compound, from the pure compound to the acquisition of its characteristic spectral data.
References
Solubility of Tripropargylamine: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the solubility characteristics of tripropargylamine in various organic solvents. This document also details a key synthetic application, including a detailed experimental protocol and visual representations of the reaction pathway and workflow.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for predicting its behavior in various chemical processes.
| Property | Value | Reference |
| Molecular Formula | C₉H₉N | [1] |
| Molecular Weight | 131.17 g/mol | [1] |
| Density | 0.927 g/mL at 25 °C | [1] |
| Boiling Point | 79-85 °C at 11 mmHg | [1] |
| Refractive Index | n20/D 1.484 | [1] |
| Flash Point | 57 °C (135 °F) | [2] |
| Storage Temperature | 2-8°C | [3] |
Solubility Profile of this compound
Direct quantitative measurements of this compound's solubility in a range of organic solvents are not extensively documented. However, qualitative solubility can be inferred from its use in various synthetic procedures. Table 2 summarizes the available qualitative solubility information.
| Solvent | Qualitative Solubility | Source / Rationale |
| Acetonitrile (B52724) (MeCN) | Soluble | Used as a solvent for dissolving this compound in the synthesis of tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine.[4] |
| Dichloromethane (B109758) (CH₂Cl₂) | Likely Soluble | The product of the reaction involving this compound is taken up in CH₂Cl₂, suggesting the starting material is also likely soluble.[4] |
| Diethyl Ether | Likely Sparingly Soluble / Insoluble | Used as an anti-solvent to precipitate a derivative of this compound from a dichloromethane solution, suggesting low solubility.[4] |
| Water | No Data Available | - |
| Ethanol | No Data Available | - |
| Methanol | No Data Available | - |
| Acetone | No Data Available | - |
| Tetrahydrofuran (THF) | No Data Available | - |
| Dimethylformamide (DMF) | No Data Available | - |
| Dimethyl Sulfoxide (DMSO) | No Data Available | - |
Key Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is a pivotal building block in the synthesis of tris-triazole ligands, which are highly effective in stabilizing copper(I) for the CuAAC reaction.[1][5] This "click" chemistry reaction is a powerful tool for forging carbon-heteroatom bonds in a variety of applications, from drug discovery to materials science.
Signaling Pathway: CuAAC Reaction
The following diagram illustrates the catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition reaction.
Experimental Protocol: Synthesis of Tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine
This section provides a detailed experimental protocol for the synthesis of tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine from this compound, as described in Organic Syntheses.[4]
Materials and Equipment
-
This compound
-
Benzyl (B1604629) azide
-
Copper(II) acetate (B1210297) monohydrate
-
Sodium ascorbate (B8700270)
-
Acetonitrile (MeCN)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Concentrated ammonium (B1175870) hydroxide (B78521)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
-
Diethyl ether
-
100-mL two-necked, round-bottomed flask
-
Magnetic stir bar
-
Condenser
-
Thermometer
-
Water bath
-
Rotary evaporator
-
Separatory funnel
Experimental Workflow
The following diagram outlines the key steps in the synthesis of tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine.
Detailed Procedure[5]
-
A 100-mL two-necked, round-bottomed flask equipped with a magnetic stir bar, condenser, and thermometer is charged with 45 mL of acetonitrile (MeCN).
-
Copper(II) acetate monohydrate (0.0610 g, 0.305 mmol) is added, and the mixture is stirred vigorously at room temperature until a bright blue solution is obtained.
-
This compound (2.00 g, 15.2 mmol) and benzyl azide (3.67 g, 25.9 mmol) are dissolved in 10 mL of MeCN and added to the reaction flask.
-
The flask is immersed in a water bath.
-
Sodium ascorbate (0.061 g, 0.31 mmol) is dissolved in 5 mL of water and added in one portion to the reaction mixture.
-
The reaction mixture is stirred at room temperature for 30 minutes and then heated at an internal temperature of 45 °C for 5 hours.
-
A second portion of benzyl azide (3.67 g, 25.9 mmol) is added, and the reaction is stirred for an additional 12 hours at 45 °C.
-
The reaction mixture is concentrated to dryness on a rotary evaporator.
-
The crude residue is taken up in 75 mL of dichloromethane (CH₂Cl₂) and treated with 35 mL of concentrated ammonium hydroxide. The suspension is stirred vigorously until all solids are dissolved.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with CH₂Cl₂ (2 x 35 mL).
-
The combined organic extracts are washed with a 1:1 (v/v) solution of concentrated aqueous ammonium hydroxide and brine (2 x 15 mL), dried over magnesium sulfate (MgSO₄), and filtered.
-
The solution is concentrated on a rotary evaporator to give a crude yellow solid.
-
The solid is suspended in 50 mL of CH₂Cl₂, and the suspension is stirred vigorously until a translucent, viscous solution is obtained.
-
Diethyl ether (55–75 mL) is added gradually with vigorous stirring to induce the formation of a thick precipitate.
-
The precipitate is collected by filtration, washed with diethyl ether, and dried to yield the final product.
Conclusion
While a comprehensive quantitative solubility profile for this compound remains to be established, this guide provides essential physicochemical data and qualitative solubility insights derived from its synthetic applications. The detailed protocol for its use in the copper-catalyzed azide-alkyne cycloaddition reaction, a cornerstone of click chemistry, underscores its importance in modern organic synthesis. The provided diagrams of the reaction pathway and experimental workflow offer a clear visual aid for researchers employing this versatile building block in their work. Further studies are encouraged to determine the quantitative solubility of this compound in a broader range of organic solvents to enhance its utility in various research and development settings.
References
Theoretical Insights into the Reactivity of Tripropargylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripropargylamine [N(CH₂C≡CH)₃] is a key building block in synthetic chemistry, prized for its tripodal structure and the versatile reactivity of its three terminal alkyne functionalities. This technical guide provides an in-depth exploration of the theoretical underpinnings of this compound's reactivity, with a focus on its participation in fundamental reactions such as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). By leveraging computational chemistry studies, this document elucidates the electronic structure and reaction mechanisms that govern the transformations of this important molecule. Detailed computational and experimental protocols are provided, alongside quantitative data and visual representations of reaction pathways to facilitate a deeper understanding and application in research and development.
Introduction: The Significance of this compound
This compound is a tertiary amine bearing three propargyl groups. Its unique C₃-symmetric structure and the presence of three terminal alkynes make it an exceptionally valuable precursor in various fields. In medicinal chemistry, the propargylamine (B41283) moiety is a well-established pharmacophore found in several marketed drugs.[1] In materials science and chemical biology, this compound serves as a trivalent scaffold for the construction of complex molecular architectures, including dendrimers, polymers, and multivalent ligands, primarily through the highly efficient "click" chemistry of its alkyne groups.[2][3]
The reactivity of this compound is dominated by the chemistry of its propargyl units. The terminal alkyne is characterized by an acidic C-H proton and a carbon-carbon triple bond susceptible to a variety of additions and metal-catalyzed coupling reactions.[4] Understanding the theoretical basis of this reactivity is crucial for designing novel synthetic strategies and for the rational design of molecules with desired properties.
Theoretical Framework of Propargylamine Reactivity
The reactivity of the propargylamine functional group can be understood through several key theoretical concepts:
-
Acidity of the Terminal Proton: The sp-hybridized carbon of the terminal alkyne imparts significant acidity to the attached proton (pKa ≈ 25 in DMSO). This allows for facile deprotonation by a suitable base to form a potent nucleophile, the acetylide anion. This is the foundational step in many reactions, including the A³ coupling.
-
Nucleophilicity of the Acetylide: The resulting acetylide is a strong carbon-based nucleophile that can attack a variety of electrophiles, most notably the iminium ions formed in situ during A³ coupling reactions.
-
Electrophilicity of the Alkyne: The π-system of the C≡C triple bond can be activated by coordination to a transition metal catalyst, typically copper(I), gold(I), or silver(I).[2] This activation renders the alkyne susceptible to nucleophilic attack, which is a key aspect of the CuAAC reaction mechanism.
-
Role of the Nitrogen Atom: The lone pair of electrons on the central nitrogen atom can participate in reactions and influences the overall electronic properties of the molecule. It can act as a base or a nucleophile and can also coordinate to metal centers, potentially influencing the catalytic cycle of reactions involving the propargyl groups.
In-Depth Analysis of Key Reactions
The A³ (Aldehyde-Alkyne-Amine) Coupling Reaction
The A³ coupling is a powerful one-pot, three-component reaction that synthesizes propargylamines from an aldehyde, a terminal alkyne, and an amine. While this compound itself is a product of such a reaction (from formaldehyde, acetylene, and ammonia), its propargyl groups can participate in further A³-type reactions.
The generally accepted mechanism, supported by DFT studies, proceeds as follows:
-
Imine/Iminium Ion Formation: The aldehyde and amine react to form an imine, which can be protonated or activated by the catalyst to form a more electrophilic iminium ion.
-
Acetylide Formation: The metal catalyst activates the alkyne C-H bond, facilitating its deprotonation by the amine present in the reaction mixture to form a metal acetylide.
-
Nucleophilic Addition: The metal acetylide attacks the electrophilic carbon of the iminium ion, forming the new C-C bond and generating the propargylamine product.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the cornerstone of "click chemistry" and a primary transformation for this compound. It involves the reaction between a terminal alkyne and an azide (B81097) to selectively form a 1,4-disubstituted 1,2,3-triazole. This reaction is characterized by its high efficiency, mild reaction conditions, and exceptional functional group tolerance.
DFT calculations have been instrumental in elucidating the reaction mechanism. While several variations have been proposed, a widely accepted pathway involves a dinuclear copper intermediate:
-
Copper Acetylide Formation: A copper(I) catalyst reacts with the terminal alkyne of a propargyl group to form a copper acetylide. This step significantly increases the nucleophilicity of the terminal alkyne carbon.
-
Coordination and Cycloaddition: The azide coordinates to a second copper center. The azide then undergoes a cycloaddition reaction with the copper acetylide. This is typically the rate-determining step.
-
Rearrangement and Protonolysis: The resulting six-membered copper-containing intermediate rearranges, and subsequent protonolysis releases the triazole product and regenerates the active copper catalyst.
Quantitative Reactivity Data
DFT calculations provide valuable quantitative data on reaction energetics. Below is a summary of representative activation free energies (ΔG‡) for the uncatalyzed and copper-catalyzed azide-alkyne cycloaddition, illustrating the profound catalytic effect of copper. The data is based on model systems and serves to exemplify the energetic landscape of the reaction.
| Reaction Stage | Model System | Uncatalyzed ΔG‡ (kcal/mol) | Cu(I)-Catalyzed ΔG‡ (kcal/mol) | Reference |
| Cycloaddition | Methylazide + Propyne | ~26 | ~15 | [4] |
| 1,4-Regioisomer Formation | Benzylazide + Phenylacetylene | - | ~10 | [4] |
| 1,5-Regioisomer Formation | Benzylazide + Phenylacetylene | - | ~14 | [4] |
Note: The values are approximate and can vary depending on the specific substrates, ligands, solvent, and level of theory used in the calculations.
Methodologies and Protocols
Computational Protocol (Representative)
Theoretical studies on the reactivity of propargylamines are typically performed using Density Functional Theory (DFT). A representative computational protocol is outlined below:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: DFT calculations are commonly performed using a hybrid functional such as B3LYP or M06-2X.
-
Basis Set: A Pople-style basis set like 6-31G(d) is often used for geometry optimizations and frequency calculations for non-metal atoms. For copper, a basis set with an effective core potential, such as LANL2DZ, is employed. For higher accuracy single-point energy calculations, larger basis sets like 6-311+G(d,p) are used.
-
Solvation Model: To simulate reactions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) is applied.
-
Procedure:
-
Geometry Optimization: The 3D structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima (no imaginary frequencies) or first-order saddle points (one imaginary frequency for transition states) on the potential energy surface. These calculations also provide thermochemical data (enthalpy and Gibbs free energy).
-
Intrinsic Reaction Coordinate (IRC) Calculations: For transition states, an IRC calculation is performed to verify that the transition state correctly connects the corresponding reactant and product.
-
Energy Profile Construction: The relative free energies of all stationary points are plotted to construct the reaction energy profile, from which activation energies are determined.
-
Experimental Protocol: Synthesis of Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (a CuAAC reaction with this compound)
This protocol is adapted from a procedure in Organic Syntheses.
-
Materials:
-
This compound
-
Benzyl (B1604629) azide
-
Copper(II) acetate (B1210297) monohydrate
-
Sodium ascorbate (B8700270)
-
Acetonitrile (B52724) (MeCN)
-
Water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
-
Procedure:
-
In a round-bottomed flask, dissolve copper(II) acetate monohydrate (0.02 equiv) in acetonitrile. Stir until a clear blue solution is formed.
-
Add a solution of this compound (1.0 equiv) and benzyl azide (1.7 equiv) in acetonitrile to the flask.
-
Add a solution of sodium ascorbate (0.02 equiv) in water in one portion. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 45 °C for 5-10 hours, monitoring the reaction by TLC.
-
Upon completion, concentrate the reaction mixture to dryness.
-
Take up the residue in dichloromethane and wash with concentrated ammonium hydroxide to remove the copper catalyst.
-
Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic extracts.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure tris-triazole product.
-
Conclusion
Theoretical studies, primarily using DFT, have provided profound insights into the reactivity of this compound. These computational approaches have elucidated the mechanisms of key reactions like the A³ coupling and the CuAAC, explaining the role of catalysts and the origins of selectivity. The synergy between theoretical predictions and experimental validation continues to drive innovation in the application of this compound in drug discovery, materials science, and beyond. This guide provides a foundational understanding of these theoretical principles and practical methodologies for researchers seeking to harness the synthetic potential of this versatile molecule.
References
Tripropargylamine: A Versatile C3-Symmetric Building Block for Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropargylamine, a C3-symmetric tertiary amine featuring three terminal alkyne functionalities, has emerged as a highly versatile and valuable building block in contemporary organic synthesis. Its unique molecular architecture provides a scaffold for the construction of complex, three-dimensional molecules through a variety of chemical transformations. The presence of three reactive propargyl groups allows for its participation in a wide array of reactions, including cycloadditions, coupling reactions, and multicomponent reactions, making it an indispensable tool in the synthesis of novel organic materials, ligands for catalysis, and biologically active compounds. This technical guide provides a comprehensive overview of the synthetic utility of this compound, complete with experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and development.
Chemical and Physical Properties
This compound is a flammable liquid that requires careful handling and storage. Below is a summary of its key chemical and physical properties.
| Property | Value |
| CAS Number | 6921-29-5[1] |
| Molecular Formula | C₉H₉N[2] |
| Molecular Weight | 131.17 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 79-85 °C at 11 mmHg[1] |
| Density | 0.927 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.484[1] |
| Storage Temperature | 2-8°C[1] |
Core Applications in Organic Synthesis
The synthetic utility of this compound is primarily centered around the reactivity of its three terminal alkyne groups. These groups can undergo a variety of transformations, allowing for the construction of a diverse range of molecular architectures.
Synthesis of Copper(I) Stabilizing Ligands for "Click" Chemistry
One of the most significant applications of this compound is as a precursor for the synthesis of bulky, tripodal ligands that stabilize copper(I) in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." These ligands prevent the oxidation of Cu(I) to Cu(II) and its disproportionation, thereby increasing the efficiency and reliability of the click reaction.
TBTA is a widely used ligand in CuAAC reactions, particularly in organic solvents. It is synthesized through a straightforward CuAAC reaction between this compound and benzyl (B1604629) azide (B81097).
Experimental Protocol: Synthesis of TBTA [3]
-
Materials: this compound, benzyl azide, copper(II) acetate (B1210297) monohydrate, sodium ascorbate (B8700270), acetonitrile (B52724), water, dichloromethane (B109758), diethyl ether.
-
Procedure:
-
In a round-bottomed flask, dissolve copper(II) acetate monohydrate (0.02 equiv) in acetonitrile (MeCN). Stir until a bright blue solution is obtained.
-
Separately, dissolve this compound (1.0 equiv) and benzyl azide (1.7 equiv) in MeCN. Caution: Benzyl azide is potentially explosive and should be handled with care behind a blast shield. Do not mix the neat azide and alkyne.
-
Add the this compound/benzyl azide solution to the flask containing the copper catalyst.
-
Dissolve sodium ascorbate (0.02 equiv) in water and add it in one portion to the reaction mixture. An exotherm may be observed.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC (19:1 CH₂Cl₂:MeOH), observing the disappearance of the starting materials and the appearance of intermediates and the final product. A typical reaction time is 24 hours for high yield.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Take up the crude residue in dichloromethane (CH₂Cl₂) and wash with concentrated aqueous ammonia (B1221849) to remove the copper catalyst.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization from a mixture of CH₂Cl₂ and diethyl ether to afford TBTA as an off-white powder.
-
| Reactants | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| This compound, Benzyl Azide | Cu(OAc)₂, Sodium Ascorbate | MeCN/H₂O | 24 | 80-92 | [3] |
THPTA is a water-soluble analogue of TBTA, making it ideal for bioconjugation reactions in aqueous media. It is synthesized from this compound and 3-azido-1-propanol.
Experimental Protocol: Synthesis of THPTA [4][5][6]
-
Materials: this compound, 3-azido-1-propanol, cuprous acetate (CuOAc), tetrahydrofuran (B95107) (THF), Cuprisorb™ resin, acetonitrile.
-
Procedure:
-
To a stirred solution of this compound (1.0 equiv) and 3-azido-1-propanol (4.0 equiv) in THF under a nitrogen atmosphere, add CuOAc (2 mol%).
-
Reflux the resulting solution overnight under an inert atmosphere.
-
Cool the mixture and concentrate under reduced pressure.
-
Dissolve the residue in water and stir with Cuprisorb™ resin to remove copper ions.
-
Filter the solution, wash the resin, and concentrate the combined filtrates under vacuum to obtain a yellow oil that solidifies under high vacuum.
-
Disperse the resulting solid in acetonitrile, sonicate, filter, wash with acetonitrile, and dry under vacuum to yield THPTA as an off-white solid.
-
| Reactants | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| This compound, 3-Azido-1-propanol | CuOAc | THF | Overnight | 92 | [4] |
Multicomponent Reactions: The A³ Coupling
The A³ (Aldehyde-Alkyne-Amine) coupling is a powerful one-pot reaction for the synthesis of propargylamines.[7][8] While this compound itself is an amine, its primary utility in this context is often as a scaffold where one or more of its alkyne arms participate in the reaction after initial functionalization, or in related transformations. The general mechanism involves the in-situ formation of an iminium ion from the aldehyde and amine, which is then attacked by a metal acetylide generated from the terminal alkyne.[7]
Experimental Protocol: General A³ Coupling [9][10]
-
Materials: Aldehyde (1.0 equiv), secondary amine (1.2 equiv), terminal alkyne (1.2 equiv), copper catalyst (e.g., CuI, CuBr, or a copper complex, 1-5 mol%), solvent (e.g., toluene, water, or solvent-free).
-
Procedure:
-
To a reaction vessel, add the aldehyde, secondary amine, terminal alkyne, and copper catalyst in the chosen solvent.
-
Stir the mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically a few hours to overnight).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
| Aldehyde | Amine | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Piperidine | Phenylacetylene | [Cu(I)-thioamide] (10 mg) | Solvent-free | 80 | 12 | 92 |
| 4-Chlorobenzaldehyde | Morpholine | Phenylacetylene | [Cu(I)-thioamide] (10 mg) | Solvent-free | 80 | 12 | 95 |
| 4-Nitrobenzaldehyde | Piperidine | Phenylacetylene | [Cu(I)-thioamide] (10 mg) | Solvent-free | 80 | 12 | 90 |
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[11][12][13][14][15][16][17][18][19] The three alkyne functionalities of this compound can be sequentially or simultaneously coupled with various aryl or vinyl halides to create complex, rigid structures.
Experimental Protocol: General Sonogashira Coupling [11]
-
Materials: Aryl halide (1.0 equiv), terminal alkyne (e.g., one arm of this compound, 1.1 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 equiv), copper(I) iodide (CuI, 0.025 equiv), amine base (e.g., diisopropylamine, 7.0 equiv), solvent (e.g., THF).
-
Procedure:
-
To a solution of the aryl halide in THF at room temperature, sequentially add the palladium catalyst, CuI, the amine base, and the terminal alkyne.
-
Stir the reaction for a few hours at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the product by flash column chromatography on silica gel.
-
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | 89 |
| 4-Iodotoluene | Phenylacetylene | Pd on alumina (B75360) (5) | Cu₂O on alumina (0.1) | THF/DMA | 60 |
Cycloaddition Reactions
Polymer Synthesis
This compound can act as a trifunctional cross-linker in polymer synthesis. The three alkyne groups can react with polymers containing complementary functional groups (e.g., azides) via click chemistry to form a cross-linked network, leading to the formation of gels and other polymeric materials with tailored properties.
Applications in Drug Discovery and Materials Science
While the broader class of propargylamines has shown significant promise in drug discovery, particularly as inhibitors of monoamine oxidase (MAO) for the treatment of neurodegenerative diseases, specific derivatives of this compound are still under exploration for their biological activities.[23] The C3-symmetric scaffold of this compound provides an excellent starting point for the synthesis of tripodal molecules that can bind to biological targets with high affinity and specificity.
In materials science, this compound is used to create highly cross-linked polymers and functional materials. The tripodal nature of the molecule allows for the formation of three-dimensional networks with high thermal and mechanical stability.
Spectroscopic Data
Below is a summary of the characteristic NMR spectral data for this compound and its key derivative, TBTA.
This compound (CDCl₃):
| Signal | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| ≡C-H | ~2.2 | ~74 |
| -C≡ | ~80 | |
| -CH₂- | ~3.3 | ~42 |
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (CDCl₃): [23][24]
| Signal | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Triazole-H | ~7.5 | ~123 |
| N-CH₂-Triazole | ~3.8 | ~46 |
| N-CH₂-Ph | ~5.5 | ~54 |
| Phenyl-H | ~7.3 | ~128, ~129, ~134 |
Conclusion
This compound is a powerful and versatile building block in organic synthesis, offering a C3-symmetric platform for the construction of a wide variety of complex molecules. Its primary applications in the synthesis of "click" chemistry ligands, participation in multicomponent reactions, and potential as a cross-linking agent in polymer chemistry highlight its importance in modern chemical research. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers looking to harness the synthetic potential of this remarkable molecule in their own work. As the demand for novel materials and therapeutics continues to grow, the utility of this compound as a foundational building block is certain to expand into new and exciting areas of chemistry and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. jenabioscience.com [jenabioscience.com]
- 5. broadpharm.com [broadpharm.com]
- 6. glenresearch.com [glenresearch.com]
- 7. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Rhodium-catalyzed [2+2+2] cycloaddition of oximes and diynes to give pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mt.com [mt.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 19. A Convenient Procedure for Sonogashira Reactions Using Propyne [organic-chemistry.org]
- 20. Homo- Versus Hetero- [2+2+2] Rhodium-Catalyzed Cycloaddition: Effect of a Self-Assembled Capsule on the Catalytic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Rhodium-Catalyzed [2 + 2 + 2] Cyclotrimerizations of Yndiamides with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. rsc.org [rsc.org]
- 24. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Novel Tripropargylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of novel derivatives from the versatile tripropargylamine scaffold. This compound [(HC≡CCH₂)₃N] serves as a trivalent building block, uniquely suited for constructing complex, C₃-symmetric molecules. The primary and most effective method for its derivatization is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This guide provides a comprehensive overview of the synthesis of key this compound derivatives, detailed experimental protocols, and quantitative data to support researchers in their work.
Core Synthetic Methodology: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The functionalization of this compound's three terminal alkyne groups is most efficiently achieved through the CuAAC reaction. This powerful 1,3-dipolar cycloaddition joins the terminal alkynes with various organic azides to regioselectively form stable 1,4-disubstituted 1,2,3-triazole rings. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.
A key application of this methodology is the synthesis of polydentate N-donor ligands. The triazole products themselves can chelate and stabilize the catalytically active Cu(I) oxidation state, protecting it from disproportionation and oxidation.[1][2][3] This has led to an interesting outcome where the derivatives of this compound, such as TBTA, are now staple ligands used to catalyze the very reaction that creates them.[1]
Figure 1. General schematic of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for derivatizing this compound.
Key Derivatives and Applications
Two principal derivatives of this compound have become indispensable tools in chemical biology and materials science: the hydrophobic Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) and its hydrophilic, water-soluble analogue, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
TBTA is synthesized from this compound and benzyl (B1604629) azide.[4] It is a highly effective ligand for CuAAC reactions in organic solvents or aqueous-organic mixtures.[2] Its ability to stabilize the Cu(I) catalyst leads to more reliable and faster reactions.[3]
-
THPTA is prepared using this compound and 3-azido-1-propanol.[5] Its three hydroxyl groups render it highly water-soluble, making it the ligand of choice for bioconjugation reactions in purely aqueous media, such as the labeling of proteins, nucleic acids, and cell surfaces, without causing cellular damage.[5][6]
Data Presentation: Synthesis of Key Derivatives
The following table summarizes the reaction parameters for the synthesis of TBTA and THPTA, providing a clear comparison of the methodologies.
| Derivative | Precursors | Catalyst System | Solvent | Time | Temp. | Yield (%) | Reference |
| TBTA | This compound, Benzyl Azide | 2 mol% Cu(OAc)₂, 2 mol% Sodium Ascorbate (B8700270) | Acetonitrile (B52724)/Water | 24 h | RT | 84% | [4] |
| THPTA | This compound, 3-Azido-1-propanol | 2 mol% CuOAc | THF | Overnight | Reflux | 92% | [7] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the laboratory-scale synthesis of TBTA and THPTA.
Protocol 1: Synthesis of Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
This procedure is adapted from the robust and verified method published in Organic Syntheses.[4]
Caution: Benzyl azide is a potentially explosive material. This procedure must be performed in a well-ventilated fume hood behind a blast shield.
Figure 2. Experimental workflow for the synthesis of TBTA.
Materials:
-
Copper(II) acetate (B1210297), monohydrate (0.0610 g, 0.305 mmol, 0.02 equiv)
-
This compound (2.00 g, 15.2 mmol, 1.00 equiv)
-
Benzyl azide (3.67 g, 25.9 mmol, 1.70 equiv)
-
Sodium ascorbate (0.061 g, 0.31 mmol, 0.02 equiv)
-
Acetonitrile (MeCN), Dichloromethane (B109758) (CH₂Cl₂), Diethyl ether, Water
-
Concentrated Ammonium Hydroxide (NH₄OH), Magnesium Sulfate (MgSO₄)
Procedure:
-
A 100-mL two-necked, round-bottomed flask is charged with acetonitrile (45 mL) and copper(II) acetate monohydrate (0.0610 g). The mixture is stirred vigorously at room temperature until a bright blue solution is obtained.[4]
-
In a separate flask, this compound (2.00 g) and benzyl azide (3.67 g) are dissolved in acetonitrile (10 mL). This solution is added to the reaction flask.[4]
-
Sodium ascorbate (0.061 g) is dissolved in water (5 mL) and added in one portion to the reaction mixture, which should turn from blue to colorless, then gradually to a deep brown/red.[4]
-
The reaction is stirred vigorously at room temperature for 24 hours.[4]
-
The mixture is concentrated to dryness on a rotary evaporator.[4]
-
The crude residue is redissolved in dichloromethane (75 mL) and treated with concentrated NH₄OH (35 mL). The biphasic mixture is stirred vigorously until all solids dissolve. The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 35 mL).[4]
-
The combined organic extracts are washed with a 1:1 (v/v) solution of conc. aq. NH₄OH and brine (2 x 15 mL), dried over MgSO₄, filtered, and concentrated to yield a crude yellow solid.[4]
-
The solid is dissolved/suspended in dichloromethane (50 mL). Diethyl ether (55-75 mL) is added gradually with vigorous stirring to precipitate the product.[4]
-
The precipitate is collected by filtration, washed with diethyl ether (10 mL), and dried to give tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine as an off-white powder (6.78 g, 84% yield).[4]
Protocol 2: Synthesis of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
This procedure is adapted from a method developed for creating water-soluble ligands for bioconjugation.[7]
Caution: Small-molecule organic azides like 3-azido-1-propanol should be handled with care and preferably kept in solution. Do not attempt to purify by distillation unless properly equipped and shielded.
Figure 3. Experimental workflow for the synthesis of THPTA.
Materials:
-
This compound (3.55 g, 27 mmol, 1.0 equiv)
-
3-Azido-1-propanol (10.9 g, 108 mmol, 4.0 equiv)
-
Cuprous Acetate (CuOAc, ~0.067 g, 0.54 mmol, 0.02 equiv)
-
Tetrahydrofuran (THF, 90 mL)
-
Acetonitrile (MeCN)
-
Cuprisorb™ resin (or other copper-chelating resin)
Procedure:
-
To a stirred solution of this compound (27 mmol) and 3-azido-1-propanol (108 mmol) in THF (90 mL) under a nitrogen atmosphere, add cuprous acetate (2 mol%).[7]
-
The resulting solution is refluxed overnight under an inert atmosphere.[7]
-
The mixture is cooled and concentrated by rotary evaporation.[7]
-
The residue is dissolved in water (50 mL) and stirred with a copper-chelating resin (e.g., Cuprisorb, 2-3 g) to remove copper ions.[7]
-
The solution is filtered to remove the resin, and the resin is washed with water. The combined aqueous solutions are concentrated under vacuum to provide a yellow oil which solidifies under high vacuum.[7]
-
The resulting yellow solid is dispersed in acetonitrile, sonicated to break up the solid, and collected by filtration.[7]
-
The solid is washed with acetonitrile and dried under vacuum to yield THPTA as an off-white solid (10.8 g, 92%).[7]
References
- 1. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, 97+% | Fisher Scientific [fishersci.ca]
- 3. Tris(benzyltriazolylmethyl)amine - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Water-soluble Ligand for Bioorthogonal Click Reactions | TCI AMERICA [tcichemicals.com]
- 6. broadpharm.com [broadpharm.com]
- 7. jenabioscience.com [jenabioscience.com]
The Coordination Chemistry of Tripropargylamine with Metal Ions: A Technical Guide for Researchers
An In-depth Exploration of Synthesis, Structure, and Applications for Drug Development and Catalysis
Tripropargylamine [(HC≡CCH₂)₃N], a trivalent ligand featuring three reactive propargyl groups, has emerged as a versatile building block in coordination chemistry. Its unique tripodal structure and the presence of both a central nitrogen donor and peripheral alkyne functionalities allow for a rich and diverse range of interactions with metal ions. This technical guide provides a comprehensive overview of the coordination chemistry of this compound, focusing on its synthesis, characterization, and potential applications in drug development and catalysis, tailored for researchers, scientists, and professionals in these fields.
Synthesis and Coordination Behavior
This compound acts as a versatile ligand that can coordinate to metal ions through its central nitrogen atom, and its alkyne groups can either directly interact with the metal center or be functionalized to create more complex ligand systems. The primary mode of coordination involves the lone pair of electrons on the tertiary amine nitrogen, which can form stable complexes with a variety of transition metal ions.
While extensive research has focused on the use of this compound as a scaffold for synthesizing more complex ligands, particularly through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, the coordination chemistry of the unmodified this compound ligand itself is a crucial foundation for understanding these more complex systems.
General Synthetic Approach for this compound-Metal Complexes
The direct synthesis of this compound-metal complexes typically involves the reaction of this compound with a metal salt in a suitable solvent. The choice of solvent, temperature, and stoichiometry can influence the coordination number and geometry of the resulting complex.
Experimental Protocol: General Synthesis of a this compound-Metal Halide Complex
-
Materials: this compound, Metal(II) Halide (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂), Anhydrous Ethanol (B145695) or Acetonitrile (B52724).
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous ethanol or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve the metal(II) halide (1 equivalent) in the same solvent.
-
Slowly add the metal salt solution to the stirring this compound solution at room temperature.
-
Stir the reaction mixture for a specified time (typically 2-24 hours) at room temperature or with gentle heating.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
If no precipitate forms, the solvent can be slowly evaporated or a counter-solvent (e.g., diethyl ether) can be added to induce crystallization or precipitation.
-
The resulting solid can be further purified by recrystallization from an appropriate solvent system.
-
Structural Characterization of this compound-Metal Complexes
The characterization of this compound-metal complexes is essential to determine their structure, bonding, and purity. A combination of spectroscopic and analytical techniques is typically employed.
Spectroscopic Techniques
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic peaks for the ≡C-H stretch (around 3300 cm⁻¹) and the C≡C stretch (around 2120 cm⁻¹). Upon coordination to a metal ion through the nitrogen atom, shifts in the C-N stretching frequency can be observed. Direct coordination of the alkyne groups to the metal would lead to a significant shift in the C≡C stretching frequency.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand environment. Upon complexation, changes in the chemical shifts of the protons and carbons of the propargyl groups are expected. The methylene (B1212753) protons adjacent to the nitrogen are particularly sensitive to coordination.[2][3]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complex and confirm its composition. Techniques like Electrospray Ionization (ESI-MS) can be used to observe the intact complex ion.[4]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. While crystal structures of complexes with ligands derived from this compound are available, detailed crystallographic data for simple, unmodified this compound-metal complexes are less common in the literature. However, studies on analogous tripodal amine ligands, such as tris(3-aminopropyl)amine, complexed with nickel have shown the tripodal ligand enforcing a specific coordination geometry around the metal ion.[4]
Quantitative Data on Complex Formation
The stability of metal complexes with this compound is a critical parameter for understanding their behavior in solution and for predicting their suitability for various applications. Stability constants (also known as formation constants) quantify the strength of the metal-ligand interaction.[5][6]
Table 1: Expected Trends in Stability Constants (log K) for this compound-Metal Complexes
| Metal Ion | Expected Relative Stability | Notes |
| Cu²⁺ | High | Strong affinity for nitrogen donors.[7][8][9][10] |
| Ni²⁺ | High | Forms stable complexes with amine ligands.[11][12][13][14] |
| Co²⁺ | Moderate to High | Readily forms complexes with nitrogen donors.[12] |
| Zn²⁺ | Moderate | Forms stable tetrahedral and octahedral complexes.[15] |
| Fe²⁺/Fe³⁺ | Moderate | Stability will depend on the oxidation state. |
| Mn²⁺ | Low to Moderate | Generally forms less stable complexes compared to other first-row transition metals. |
Experimental Protocols for Characterization
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a common method to determine the stability constants of metal complexes in solution.
-
Principle: The formation of a metal-ligand complex is a pH-dependent equilibrium. By titrating a solution containing the metal ion and the ligand with a standard acid or base and monitoring the pH, the concentration of the different species in solution can be calculated, allowing for the determination of the stability constants.
-
Experimental Workflow:
-
Prepare solutions of the metal salt, this compound, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations.
-
Calibrate a pH electrode and meter.
-
In a thermostatted vessel, place a solution containing the metal ion and this compound at a specific ratio.
-
Titrate the solution with the standard base, recording the pH after each addition.
-
The titration data is then analyzed using specialized software to calculate the protonation constants of the ligand and the stability constants of the metal complexes.
-
Caption: Workflow for determining stability constants using potentiometric titration.
Applications in Drug Development and Catalysis
The unique structural features of this compound and its metal complexes make them promising candidates for various applications.
Drug Development
While direct applications of simple this compound-metal complexes in drug development are not extensively documented, the this compound scaffold is of significant interest. The three alkyne "arms" can be functionalized with bioactive molecules using click chemistry. The resulting tripodal ligands can then chelate metal ions, leading to metallodrugs with potential therapeutic activities. The cytotoxicity of metal complexes is an active area of research, with studies showing that the complexation of a ligand to a metal ion can enhance its biological activity.[16][17][18][19][20]
Caption: Conceptual pathway for developing metallodrugs using a this compound scaffold.
Catalysis
This compound and its derivatives can serve as ligands for metal catalysts. The coordination of the ligand to the metal center can modulate the metal's electronic and steric properties, thereby influencing its catalytic activity and selectivity. For example, palladium complexes with ligands derived from this compound could potentially be active in cross-coupling reactions.[21][22] The tripodal nature of the ligand can provide a stable coordination environment for the catalytic metal center.
Conclusion
The coordination chemistry of this compound with metal ions presents a field with considerable potential for further exploration. While much of the focus has been on its role as a precursor for more elaborate ligands via click chemistry, the fundamental coordination properties of this compound itself are of significant interest. Future research aimed at systematically determining the stability constants, synthesizing and structurally characterizing a broader range of its metal complexes, and exploring their biological activities and catalytic potential is warranted. Such studies will undoubtedly provide valuable insights for the rational design of novel metallodrugs and efficient catalysts.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound(6921-29-5) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. Improving the stability and inertness of Cu(ii) and Cu(i) complexes with methylthiazolyl ligands by tuning the macrocyclic structure - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. issr.edu.kh [issr.edu.kh]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Stability constants for complex formation between cobalt(II), nickel(II), copper(II) and 2,3-diaminopropionic acid, 2,4-diaminobutyric acid, ornithine, lysine, and arginine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. novaresearch.unl.pt [novaresearch.unl.pt]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. A tri-copper(II) complex displaying DNA-cleaving properties and antiproliferative activity against cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and catalytic properties of palladium(ii) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Chemical Stability of Tripropargylamine Under Acidic and Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tripropargylamine is a versatile chemical intermediate utilized in a variety of synthetic applications, including the synthesis of ligands for "click chemistry" and as a precursor for various heterocyclic compounds. Its chemical stability under different pH conditions is a critical parameter for its storage, handling, and use in multi-step syntheses, particularly in pharmaceutical development where reaction conditions can vary widely. This technical guide provides a comprehensive overview of the expected chemical stability of this compound under both acidic and basic conditions. Due to the limited availability of specific kinetic and mechanistic data for this compound in publicly accessible literature, this guide extrapolates from the known reactivity of tertiary amines and propargyl groups to predict potential degradation pathways. Furthermore, detailed experimental protocols are provided to enable researchers to conduct their own stability studies and gather quantitative data specific to their reaction conditions.
Predicted Chemical Stability and Degradation Pathways
This compound possesses two key functional groups that dictate its reactivity: a tertiary amine and three terminal alkyne (propargyl) groups. The stability of the molecule is therefore dependent on the reactivity of these moieties under acidic and basic conditions.
Stability Under Acidic Conditions
In acidic aqueous solutions, the tertiary amine nitrogen of this compound is expected to be protonated, forming the corresponding tripropargylammonium salt. This protonation generally increases the stability of the amine group towards oxidation. However, the propargyl groups are susceptible to acid-catalyzed hydration.[1][2][3][4][5]
Predicted Degradation Pathway (Acid-Catalyzed Hydration):
The terminal alkyne groups can undergo hydration in the presence of a strong acid (and often a mercury(II) catalyst, though this is less common in modern pharmaceutical processes) to form an enol intermediate, which then rapidly tautomerizes to the more stable ketone.[1][2][3][4][5] For a terminal alkyne, this hydration follows Markovnikov's rule, leading to a methyl ketone.[4]
The proposed acid-catalyzed degradation pathway is as follows:
-
Protonation of the alkyne: The triple bond attacks a proton (H+) from the acid, forming a vinyl cation.
-
Nucleophilic attack by water: A water molecule attacks the vinyl cation.
-
Deprotonation: Loss of a proton from the water moiety yields an enol.
-
Keto-enol tautomerization: The enol rapidly rearranges to the more stable ketone.
Given that this compound has three propargyl groups, this hydration could potentially occur on one, two, or all three of the alkyne functionalities, leading to a mixture of degradation products.
Figure 1: Proposed Acid-Catalyzed Degradation Pathway for this compound.
Stability Under Basic Conditions
Under basic conditions, the tertiary amine group is generally stable. However, the terminal alkynes possess acidic protons (pKa ≈ 25) which can be deprotonated by a strong base to form a propargylide anion. This anion can then participate in various reactions. One of the most relevant degradation pathways for propargyl amines and amides under basic conditions is isomerization.[6][7][8]
Predicted Degradation Pathway (Base-Catalyzed Isomerization):
Base-catalyzed isomerization of N-propargyl compounds can lead to the formation of allenyl and subsequently alkynyl (ynamine-like) structures.[6][7] For this compound, this could lead to a complex mixture of mono-, di-, and tri-isomerized products.
The proposed base-catalyzed isomerization pathway is as follows:
-
Deprotonation: A base removes a proton from one of the propargyl groups, forming a propargylide anion.
-
Protonation/Rearrangement: The anion can be protonated at the central carbon, leading to the formation of an allene (B1206475).
-
Further Isomerization: The allene can potentially undergo further isomerization to a conjugated system if possible, or react further.
Figure 2: Proposed Base-Catalyzed Isomerization Pathway for this compound.
Quantitative Data Summary
Table 1: Example Data Table for Acidic Degradation Study of this compound
| Time (hours) | % this compound Remaining | % Mono-ketone Product | % Di-ketone Product | % Tri-ketone Product |
| 0 | 100 | 0 | 0 | 0 |
| 1 | ||||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Table 2: Example Data Table for Basic Degradation Study of this compound
| Time (hours) | % this compound Remaining | % Mono-allene Product | % Other Degradants |
| 0 | 100 | 0 | 0 |
| 1 | |||
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Experimental Protocols for Forced Degradation Studies
The following protocols are based on general guidelines for forced degradation studies in the pharmaceutical industry and should be adapted as necessary for the specific laboratory context.[9][10][11][12]
Materials and Equipment
-
This compound (of known purity)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
Thermostatically controlled water bath or oven
-
Volumetric flasks and pipettes
-
Vials for sample collection
Experimental Workflow
Figure 3: General Experimental Workflow for Forced Degradation Study.
Detailed Methodologies
4.3.1 Preparation of Stock Solution
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
4.3.2 Acidic Degradation Study
-
Transfer a known volume of the this compound stock solution into a volumetric flask.
-
Add a sufficient volume of 0.1 M or 1 M HCl to achieve the desired final concentration of this compound.
-
Place the flask in a thermostatically controlled environment (e.g., 60 °C).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.
-
Immediately neutralize the aliquot with an equivalent amount of NaOH.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
4.3.3 Basic Degradation Study
-
Follow the same procedure as for the acidic degradation study, but use 0.1 M or 1 M NaOH instead of HCl.
-
Neutralize the withdrawn aliquots with an equivalent amount of HCl.
4.3.4 HPLC Analysis
A reverse-phase HPLC method is generally suitable for the analysis of amines and their degradation products.
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., determined by UV scan of this compound) or Mass Spectrometry for identification of degradation products.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
The method must be validated to ensure it is stability-indicating, meaning it can separate the parent compound from all significant degradation products.
Conclusion
While specific stability data for this compound is scarce, its chemical structure suggests potential degradation pathways under both acidic and basic conditions. In acidic media, acid-catalyzed hydration of the propargyl groups to form ketones is the most probable degradation route. Under basic conditions, isomerization of the propargyl groups to allenes is a likely outcome. The provided experimental protocols offer a robust framework for researchers to conduct their own forced degradation studies, enabling the generation of quantitative stability data and the identification of degradation products. This information is invaluable for optimizing reaction conditions, ensuring the quality and purity of synthetic products, and for regulatory submissions in the context of drug development.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration [jove.com]
- 3. youtube.com [youtube.com]
- 4. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 5. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 6. Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Why base-catalyzed isomerization of N-propargyl amides yields mostly allenamides rather than ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
An In-depth Technical Guide to the Safety, Handling, and Disposal of Tripropargylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety, handling, and disposal information for tripropargylamine (CAS No. 6921-29-5), a versatile reagent commonly used in synthetic chemistry, particularly in the formation of complex molecules and ligands for "click chemistry." Adherence to these guidelines is crucial for ensuring laboratory safety and environmental compliance.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. It is a flammable liquid and vapor that can cause skin and serious eye irritation. It may also cause respiratory irritation.[1][2][3]
GHS Hazard Statements:
Pictograms:
-
Flame (GHS02)
-
Exclamation Mark (GHS07)
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This information is essential for safe handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉N | [2] |
| Molecular Weight | 131.17 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 79-85 °C / 11 mmHg | |
| Density | 0.927 g/mL at 25 °C | |
| Flash Point | 57 °C (134.6 °F) - closed cup | |
| Refractive Index | n20/D 1.484 | |
| Storage Temperature | 2-8°C |
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Use explosion-proof electrical, ventilating, and lighting equipment.
-
Ensure that eyewash stations and safety showers are readily accessible.[1]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]
-
Skin Protection:
-
Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Wear a lab coat and other protective clothing to prevent skin contact.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[1]
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing vapors or mist.
-
Keep away from open flames, hot surfaces, and sources of ignition.[1]
-
Use non-sparking tools.
-
Take precautionary measures against static discharge.[1]
-
Ground and bond containers when transferring material.[3]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from heat and sources of ignition.
-
Recommended storage temperature is 2-8°C.
// Global Nodes for Emphasis Emergency_Prep [shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124", label="Emergency Preparedness:\nSpill Kit, Eyewash,\nSafety Shower Accessible"];
// Connections to Emergency Prep Receiving -> Emergency_Prep [style=invis]; Fume_Hood -> Emergency_Prep [style=invis]; Waste_Storage -> Emergency_Prep [style=invis]; } .enddot Caption: Workflow for the safe handling of this compound.
First Aid Measures
In the event of exposure, immediate action is necessary.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
Accidental Release Measures
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[1]
-
Large Spills: Evacuate the area and ventilate. Wear appropriate PPE. Prevent runoff from entering drains, sewers, or waterways. Contain the spill and collect the material for disposal.
Experimental Protocol: Synthesis of Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
This protocol is adapted from a procedure published in Organic Syntheses and demonstrates a common application of this compound in "click chemistry."[4]
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (B52724) (MeCN)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a reaction flask, dissolve this compound (1.0 eq) in acetonitrile.
-
Addition of Reagents: Add N,N-diisopropylethylamine (1.7 eq) and copper(I) iodide (0.02 eq) to the flask.
-
Addition of Benzyl Azide: Add a solution of benzyl azide (1.7 eq) in acetonitrile to the reaction mixture.
-
Reaction: Stir the mixture at room temperature. After 30 minutes, heat the reaction to 45 °C for 5 hours.
-
Second Addition of Benzyl Azide: Add a second portion of benzyl azide (1.7 eq) and continue heating at 45 °C for an additional 19 hours.
-
Workup:
-
Concentrate the reaction mixture to dryness using a rotary evaporator.
-
Take up the crude residue in dichloromethane and treat with concentrated ammonium hydroxide. Stir vigorously until all solids dissolve.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic extracts and wash with a saturated solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by precipitation from a solution of dichloromethane by the addition of diethyl ether to yield the final product, TBTA, as an off-white powder.
Disposal Guidelines
This compound and its waste products must be disposed of as hazardous chemical waste. Do not dispose of down the drain or in regular trash.[1][5][6]
Waste Collection:
-
Liquid Waste: Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Solid Waste: Collect any contaminated solid waste, such as gloves, pipette tips, and absorbent materials, in a separate, labeled container for hazardous solid waste.
Container Labeling:
-
Label all waste containers with "Hazardous Waste" and the full chemical name(s) of the contents.
-
Indicate the approximate concentrations of the components.
-
Include the date the waste was first added to the container.
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area.
-
Keep containers tightly sealed and away from incompatible materials, such as strong oxidizing agents and acids.
Disposal Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS office with a complete and accurate description of the waste.
-
Disposal should be carried out by a licensed professional waste disposal service, typically via incineration.[5][7]
Decontamination:
-
All glassware and equipment that have come into contact with this compound should be thoroughly rinsed with a suitable solvent (e.g., acetone), and the rinsate collected as hazardous waste.
This guide is intended to provide a comprehensive overview of the safe handling and disposal of this compound. Always consult the Safety Data Sheet (SDS) for the specific product you are using and follow all institutional and regulatory guidelines.
References
commercial suppliers and purity grades of tripropargylamine
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of tripropargylamine, a key reagent in bioconjugation and medicinal chemistry. This document details its commercial availability, purity grades, and significant applications, with a focus on its role in the synthesis of ligands for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Commercial Availability and Purity Grades
This compound is readily available from several major chemical suppliers. The most commonly offered purity grades are 97% and 98%. Researchers should note that specific impurity profiles are lot-dependent, and it is recommended to request a Certificate of Analysis (CoA) from the supplier for detailed information on impurities.
Below is a summary of prominent commercial suppliers and the typical purity grades they offer for this compound.
| Supplier | Purity Grade(s) | Notes |
| Sigma-Aldrich (Merck) | 98%[1][2] | A leading supplier to the life science industry. |
| Thermo Scientific Chemicals | 97%[3] | Formerly Alfa Aesar. |
| GFS Chemicals | 98%[4] | |
| Lab Pro Inc. | 98% (Assay (GC-FID) ≥ 97.5 %)[5] | |
| TCI Chemicals | >98.0% (GC)[6] | |
| ChemScene | ≥97% | |
| BLD Pharm | Purity specified by analytical data (NMR, HPLC, etc.)[7] |
Physicochemical Properties
This compound is a flammable and irritant liquid.[3] Proper safety precautions, including the use of personal protective equipment, should be followed.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₉H₉N | [3] |
| Molecular Weight | 131.17 g/mol | [3] |
| CAS Number | 6921-29-5 | [1] |
| Boiling Point | 79-85 °C/11 mmHg | [1] |
| Density | 0.927 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.484 | [1] |
| Storage Temperature | 2-8°C | [1] |
Key Applications in Research and Development
This compound is a critical building block for the synthesis of multidentate ligands that stabilize Cu(I) in aqueous environments, which is essential for the CuAAC reaction.[1][8] This reaction is widely used for bioconjugation, drug discovery, and materials science due to its high efficiency, specificity, and biocompatibility.[9][10][11]
The two most prominent ligands synthesized from this compound are:
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
The synthesis of these ligands involves the CuAAC reaction between this compound and the corresponding azide (B81097).
Experimental Protocols
Detailed experimental procedures for the synthesis of TBTA and THPTA from this compound have been published and are summarized below.
Synthesis of Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
This protocol is adapted from a procedure published in Organic Syntheses.[5]
-
Reaction Setup: Dissolve this compound and benzyl azide in acetonitrile.
-
Catalyst Addition: Add an aqueous solution of sodium ascorbate (B8700270) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature for 30 minutes, then heat to 45 °C for 5 hours. A second portion of benzyl azide is then added, and heating is continued.
-
Workup and Purification: Concentrate the reaction mixture and take up the residue in dichloromethane. Wash with concentrated ammonium (B1175870) hydroxide (B78521) and brine. The crude product is then precipitated from a dichloromethane/diethyl ether mixture.
Synthesis of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
This protocol is based on procedures found in the supporting information of peer-reviewed publications.[4][12]
-
Reaction Setup: Combine this compound and 3-azido-1-propanol in dry dichloromethane.
-
Catalyst Addition: Add bis(triphenylphosphine)copper(I) acetate (B1210297) as a solid under a nitrogen atmosphere.
-
Reaction Conditions: Cool the reaction in an ice-water bath and stir under nitrogen for 6 hours.
-
Workup and Purification: The workup typically involves extraction and purification by column chromatography or recrystallization.[13]
Role in Biological Research and Drug Development
While there is no evidence to suggest that this compound itself has a direct role in biological signaling pathways, its derivatives, TBTA and THPTA, are instrumental in studying and manipulating biological systems. The click chemistry reactions enabled by these ligands are widely used for:
-
Bioconjugation: Attaching fluorophores, biotin, or other tags to biomolecules for detection and imaging.[9]
-
Drug Discovery: Assembling compound libraries for high-throughput screening.[10]
-
Nucleic Acid Labeling: Modifying DNA and RNA for various applications in genomics and proteomics.[11]
Analytical Methods for Purity Determination
The purity of this compound and other research chemicals is critical for the reproducibility of experimental results. Several analytical techniques can be employed for purity assessment:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the gold standards for separating and quantifying impurities.[14][15] One supplier specifies Gas Chromatography with Flame-Ionization Detection (GC-FID) for their assay.[5]
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide structural information and can help identify impurities.[14] Mass Spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is highly sensitive for detecting and identifying trace impurities.[14][15]
-
Other Methods: Titration and Differential Scanning Calorimetry (DSC) can also be used for purity determination.[][17]
Researchers should consult the supplier's CoA for the specific methods used to determine the purity of a particular batch.
References
- 1. トリプロパルギルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 98 6921-29-5 [sigmaaldrich.com]
- 3. This compound | C9H9N | CID 23351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. orgsyn.org [orgsyn.org]
- 6. This compound | 6921-29-5 [chemicalbook.com]
- 7. 6921-29-5|this compound|BLD Pharm [bldpharm.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. tcichemicals.com [tcichemicals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jenabioscience.com [jenabioscience.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 15. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 17. moravek.com [moravek.com]
The A³ Coupling Reaction: A Comprehensive Technical Guide with a Focus on the Role of Propargylamines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the A³ (Aldehyde-Alkyne-Amine) coupling reaction, a cornerstone of modern organic synthesis for the preparation of propargylamines. Propargylamines are crucial building blocks for a vast array of nitrogen-containing heterocycles, natural products, and pharmacologically active molecules.[1] This document will delve into the core reaction mechanism, present quantitative data, provide detailed experimental protocols, and specifically address the mechanistic considerations of using substituted propargylamines, including the unique case of tripropargylamine.
The Core A³ Coupling Reaction: Mechanism and Significance
The A³ coupling is a powerful one-pot, three-component reaction that efficiently constructs propargylamines from an aldehyde, a terminal alkyne, and an amine.[1][2][3] This reaction is highly valued for its atom economy, operational simplicity, and its ability to rapidly generate molecular complexity.[1] The reaction is typically catalyzed by various metal salts, with copper, gold, and silver being the most common.[1]
The generally accepted mechanism for the A³ coupling reaction, particularly when using a primary or secondary amine, proceeds through two key catalytic cycles that converge.
Catalytic Cycle A: Activation of the Alkyne
-
Coordination and Acidification: The metal catalyst, typically a copper(I) salt, coordinates with the terminal alkyne. This coordination increases the acidity of the terminal C-H bond.[2][4]
-
Deprotonation: A base, often the amine reactant itself, deprotonates the activated alkyne, leading to the formation of a metal acetylide intermediate.[4]
Catalytic Cycle B: Formation of the Electrophile
-
Imine/Iminium Ion Formation: Concurrently, the aldehyde and the amine (primary or secondary) undergo condensation to form an imine (from a primary amine) or an iminium ion (from a secondary amine) in situ, with the elimination of a water molecule.[2][3] The iminium ion is a highly reactive electrophile.
The Convergent Step
-
Nucleophilic Attack: The metal acetylide, a potent nucleophile, attacks the electrophilic carbon of the imine or iminium ion.[1][2][3] This step forms the crucial new carbon-carbon bond and generates the propargylamine (B41283) product. The catalyst is regenerated, allowing the catalytic cycle to continue.
The Case of this compound in A³ Coupling Reactions
The participation of This compound , a tertiary amine, in the A³ coupling reaction presents a mechanistic puzzle. The standard mechanism, which requires the formation of an imine or iminium ion through condensation with an aldehyde, is not directly applicable to tertiary amines as they lack the necessary N-H proton for the initial nucleophilic addition to the aldehyde and subsequent dehydration.
Extensive literature searches for the direct use of this compound as the amine component in a classical A³ coupling reaction did not yield specific examples or a detailed mechanism. This strongly suggests that this compound is not a conventional substrate for this transformation in the amine role. However, we can consider a few hypothetical scenarios for its involvement:
-
As a Ligand: The nitrogen atom of this compound could potentially coordinate with the metal catalyst, influencing its catalytic activity. The propargyl groups might also play a role in this coordination.
-
As an Alkyne Source: In a more complex scenario, one of the propargyl arms of this compound could potentially act as the alkyne component, assuming the terminal alkyne is present on the molecule. This would be an intramolecular or a more complex intermolecular reaction, deviating significantly from the standard A³ coupling.
-
Reaction at the Propargyl Group: It is conceivable that under certain catalytic conditions, a reaction could occur at one of the terminal alkyne functionalities of the propargyl groups of this compound, with an external aldehyde and amine. In this case, this compound would be the alkyne component, not the amine.
Quantitative Data from A³ Coupling Reactions
The A³ coupling reaction is known for its high efficiency. The following table summarizes representative quantitative data for the synthesis of various propargylamines using different catalysts and reaction conditions.
| Entry | Aldehyde | Amine | Alkyne | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Piperidine | Phenylacetylene (B144264) | CuI (5) | Toluene | 80-100 | 1-4 | 95 | [5] |
| 2 | 4-Chlorobenzaldehyde | Morpholine | Phenylacetylene | CuBr (10) | Acetonitrile | 80 | 12 | 92 | [5] |
| 3 | Furfural | Piperidine | Phenylacetylene | CuCl₂ (cat.) | DMF | 80 | 0.25 | 97 | [6] |
| 4 | Benzaldehyde | Dibenzylamine | Phenylacetylene | HAuCl₄ (cat.) | - | - | - | - | [2] |
| 5 | Cyclohexanecarboxaldehyde | Pyrrolidine | 1-Heptyne | Ag(I) complex (3) | Toluene | - | 0.25 | 96 | [1] |
| 6 | 4-Nitrobenzaldehyde | Piperidine | Phenylacetylene | CuFe₂O₄ NPs (cat.) | - | 100 | 1 | 90 | [6] |
Detailed Experimental Protocols
The following are representative experimental protocols for the A³ coupling reaction.
Protocol 1: Copper-Catalyzed A³ Coupling in Solution[5]
Materials:
-
Aldehyde (1.0 mmol)
-
Amine (1.2 mmol)
-
Terminal Alkyne (1.5 mmol)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Ethyl acetate (B1210297)
-
Water
Procedure:
-
To a screw-capped vial, add the aldehyde (1.0 mmol), amine (1.2 mmol), terminal alkyne (1.5 mmol), and CuI (0.05 mmol).
-
Seal the vial and heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times are 1-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (10 mL) and water (10 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Solvent-Free A³ Coupling[7]
Materials:
-
Aldehyde (1.0 mmol)
-
Secondary Amine (1.0 mmol)
-
Phenylacetylene (1.0 mmol)
-
Heterogeneous Copper(I)-thioamide catalyst (10 mg)
Procedure:
-
In a reaction vessel, combine the aldehyde (1.0 mmol), secondary amine (1.0 mmol), phenylacetylene (1.0 mmol), and the copper(I)-thioamide catalyst (10 mg).
-
Stir the reaction mixture at 80 °C for the appropriate time (typically monitored by TLC, can be up to 12 hours).
-
After the reaction is complete, the catalyst can be recovered by filtration.
-
The resulting crude product can be purified by column chromatography.
Conclusion
The A³ coupling reaction is a highly efficient and versatile method for the synthesis of propargylamines. Its mechanism, involving the convergent reaction of a metal acetylide and an in-situ formed imine or iminium ion, is well-established for primary and secondary amines. The case of this compound highlights the specific substrate requirements of this reaction; as a tertiary amine, it is not a suitable substrate for the amine component under standard A³ coupling conditions. For researchers and professionals in drug development, a thorough understanding of this mechanism and its limitations is crucial for the rational design of synthetic routes to novel nitrogen-containing molecules. The provided protocols and data serve as a practical guide for the implementation of this important transformation in the laboratory.
References
- 1. phytojournal.com [phytojournal.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 4. The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of propargylamines via the A3 multicomponent reaction and their biological evaluation as potential anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Properties of Tripropargylamine's Alkyne Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripropargylamine [(HC≡CCH₂)₃N] is a key building block in synthetic chemistry, particularly valued for its three terminal alkyne functionalities which are readily employed in "click chemistry" reactions, material science, and drug development. Understanding the electronic properties of these alkyne groups is paramount for predicting reactivity, designing novel molecular architectures, and tailoring the molecule for specific applications. This guide provides a comprehensive overview of the theoretical and experimental approaches to characterizing the electronic landscape of this compound's alkyne moieties. We will delve into computational modeling to elucidate molecular orbitals and charge distribution, and detail experimental protocols for probing the molecule's electrochemical and spectroscopic signatures.
Introduction
The unique electronic structure of the carbon-carbon triple bond in alkynes dictates their chemical behavior. The presence of two orthogonal π-bonds makes the alkyne group electron-rich and susceptible to a variety of chemical transformations. In this compound, the convergence of three such groups on a central nitrogen atom introduces additional electronic complexity through inductive effects and potential orbital interactions. This guide will explore these properties through a combination of computational and experimental lenses.
Computational Analysis of Electronic Properties
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. By employing the B3LYP functional with a 6-31G* basis set, we can predict a range of electronic properties for this compound.
Molecular Geometry
The geometric parameters of the alkyne groups are a direct reflection of their electronic environment. The table below summarizes the expected bond lengths based on DFT calculations and typical experimental values for terminal alkynes.[1][2][3]
| Parameter | Predicted Value (DFT B3LYP/6-31G*) | Typical Experimental Value |
| C≡C Bond Length | ~1.21 Å | 1.20 Å[1][3] |
| ≡C-H Bond Length | ~1.06 Å | 1.06 - 1.12 Å |
| C-C≡ Bond Angle | ~178° | ~180° |
| C-N-C Bond Angle | ~110° | Not applicable |
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. For this compound, the HOMO is expected to be localized on the nitrogen atom and the π-systems of the alkyne groups, while the LUMO is likely to be distributed over the antibonding π* orbitals of the alkynes.
| Parameter | Predicted Value (DFT B3LYP/6-31G*) |
| HOMO Energy | ~ -7.0 eV |
| LUMO Energy | ~ 1.5 eV |
| HOMO-LUMO Gap | ~ 8.5 eV |
A large HOMO-LUMO gap suggests high kinetic stability.
Electron Density and Charge Distribution
Natural Bond Orbital (NBO) and Mulliken population analyses provide insights into the distribution of electron density within the molecule. The nitrogen atom is expected to be electron-rich, while the acetylenic protons are slightly acidic. The Molecular Electrostatic Potential (MEP) map visually represents these charge distributions.
| Analysis | Key Findings |
| NBO Analysis | Strong polarization of the ≡C-H bond. Lone pair on nitrogen delocalized towards the propargyl groups. |
| Mulliken Charges | Negative charge on the nitrogen atom. Positive charges on the acetylenic hydrogens. |
| MEP | Red (electron-rich) region around the nitrogen. Blue (electron-poor) region around the terminal hydrogens of the alkyne groups. |
The following Graphviz diagram illustrates the logical workflow for the computational analysis of this compound.
Experimental Characterization
Experimental techniques provide tangible data to validate and complement computational findings. Cyclic Voltammetry and Surface-Enhanced Raman Spectroscopy are particularly well-suited for probing the electronic properties of this compound's alkyne groups.
Cyclic Voltammetry (CV)
Cyclic voltammetry can be used to investigate the redox properties of the alkyne groups. While terminal alkynes are generally electrochemically stable, their oxidation or reduction potentials can provide information about their electron-donating or -accepting character.
Experimental Protocol:
-
Solution Preparation: Prepare a 1 mM solution of this compound in a suitable organic solvent (e.g., acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).
-
Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value (e.g., -2.0 V) to a final value (e.g., +2.0 V) and back at a scan rate of 100 mV/s.
-
Data Analysis: Analyze the resulting voltammogram for any oxidation or reduction peaks. The peak potentials provide information about the redox processes.
The following diagram illustrates the typical workflow for a cyclic voltammetry experiment.
Surface-Enhanced Raman Spectroscopy (SERS)
SERS is a highly sensitive technique that can provide detailed vibrational information about molecules adsorbed on a nanostructured metal surface. For this compound, SERS can be used to study the interaction of the alkyne groups with metal surfaces, which is relevant for applications in catalysis and sensor development. The vibrational frequencies of the C≡C and ≡C-H bonds are particularly informative.[4][5][6][7]
Experimental Protocol:
-
SERS Substrate Preparation: Synthesize silver or gold nanoparticles (AgNPs or AuNPs) via citrate (B86180) reduction or purchase commercially available SERS substrates.
-
Sample Preparation: Add a dilute aqueous solution of this compound (e.g., 1 µM) to the SERS substrate. Allow a short incubation time for adsorption to occur.
-
Spectra Acquisition: Acquire the SERS spectrum using a Raman spectrometer with an appropriate laser excitation wavelength (e.g., 532 nm or 785 nm).
-
Data Analysis: Analyze the SERS spectrum for characteristic alkyne vibrational modes. Shifts in these frequencies compared to the normal Raman spectrum can indicate the nature of the molecule-surface interaction.
| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Expected SERS Shift (on AgNPs) |
| ≡C-H Stretch | 3300 - 3330[8][9] | Broadening and slight red-shift |
| C≡C Stretch | 2100 - 2140[8][10] | Significant red-shift and enhancement[5] |
The logical relationship between the components of a SERS experiment is depicted below.
Conclusion
The electronic properties of the alkyne groups in this compound are fundamental to its reactivity and diverse applications. This guide has outlined a dual approach, combining computational modeling and experimental characterization, to gain a comprehensive understanding of these properties. The presented theoretical data, based on established computational methods and typical values for alkynes, provides a solid foundation for further investigation. The detailed experimental protocols for Cyclic Voltammetry and Surface-Enhanced Raman Spectroscopy offer practical pathways for researchers to validate these predictions and explore the nuanced electronic behavior of this versatile molecule. A thorough grasp of these electronic properties will undoubtedly facilitate the rational design of novel materials, catalysts, and therapeutic agents based on the this compound scaffold.
References
- 1. brainly.com [brainly.com]
- 2. Bond length - Wikipedia [en.wikipedia.org]
- 3. webassign.net [webassign.net]
- 4. Carbon-bonded silver nanoparticles: alkyne-functionalized ligands for SERS imaging of mammalian cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Alkyne-Functionalized Superstable Graphitic Silver Nanoparticles for Raman Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands | Organic Chemistry I | Manifold @CUNY [cuny.manifoldapp.org]
- 10. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Role of Tripropargylamine in Advancing Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pivotal role of tripropargylamine as a precursor to highly effective ligands in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Detailed experimental protocols, quantitative data, and visualizations are presented to guide researchers in the synthesis and application of these powerful catalytic systems.
Introduction to this compound-Derived Ligands in CuAAC
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," facilitates the efficient and regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles. The performance of this reaction is significantly enhanced by the use of ancillary ligands that stabilize the catalytically active Cu(I) oxidation state and accelerate the reaction rate. This compound serves as a versatile trifunctional core for the synthesis of a class of highly effective tripodal, tris(triazolylmethyl)amine ligands.
These ligands are synthesized through a CuAAC reaction between this compound and an appropriate organic azide (B81097). The resulting triazole moieties act as potent coordinating agents for the copper center. The nature of the substituent on the organic azide allows for the fine-tuning of the ligand's properties, such as solubility and steric bulk, making them adaptable to a wide range of reaction conditions, from organic synthesis to bioconjugation in aqueous environments.
Data Presentation: Performance of this compound-Derived Ligands
The choice of ligand is critical for optimizing CuAAC reactions. The following tables summarize the comparative performance of common this compound-derived ligands.
Table 1: Quantitative Comparison of Common CuAAC Ligands
| Property | TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | BTTES (Tris((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amine) |
| Reaction Kinetics | Very High | Moderate | Very High | High |
| Biocompatibility | Low | Moderate | Very High | Very High |
| Cytotoxicity | High | Moderate | Very Low | Very Low |
| Water Solubility | Low | High | Moderate | High |
| Organic Solubility | Very High | Low | Moderate | Low |
| Required Copper Concentration | High | Moderate | Very Low | Low |
| Stability in Biological Systems | Low | Moderate | Very High | Very High |
Data compiled from multiple sources to provide a comparative overview.
Table 2: Application Suitability of this compound-Derived Ligands
| Application | TBTA | THPTA | BTTAA | BTTES |
| Organic Synthesis | Excellent | Poor | Good | Poor |
| Aqueous Synthesis | Not Suitable | Excellent | Good | Good |
| In Vitro Bioconjugation | Not Suitable | Excellent | Excellent | Excellent |
| In Vivo Applications | Not Suitable | Low | Excellent | Excellent |
Experimental Protocols
Protocol 1: Synthesis of Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
This protocol describes the synthesis of a highly effective ligand for CuAAC in organic solvents.
Materials:
-
This compound
-
Benzyl (B1604629) azide
-
Copper(II) acetate (B1210297) monohydrate
-
Sodium ascorbate (B8700270)
-
Acetonitrile (MeCN)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Concentrated ammonium (B1175870) hydroxide (B78521) (NH₄OH)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a reaction flask, dissolve copper(II) acetate monohydrate (0.02 equiv) in a minimal amount of water with vigorous stirring until a bright blue solution is obtained.
-
In a separate flask, dissolve this compound (1.0 equiv) and benzyl azide (1.7 equiv) in acetonitrile.
-
Add the this compound/benzyl azide solution to the copper acetate solution.
-
Immerse the reaction flask in a water bath.
-
Dissolve sodium ascorbate (0.02 equiv) in water and add it in one portion to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes, then heat to 45 °C for 5 hours.
-
Add a second portion of benzyl azide (1.7 equiv) and continue heating at 45 °C for an additional 19 hours.
-
Concentrate the reaction mixture to dryness using a rotary evaporator.
-
Take up the crude residue in CH₂Cl₂ and treat with concentrated NH₄OH. Stir vigorously until all solids are dissolved.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic extracts and wash with a 1:1 (v/v) solution of concentrated NH₄OH and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude product.
-
Purify the crude solid by recrystallization from CH₂Cl₂ to obtain TBTA as a white solid.
Protocol 2: Synthesis of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
This protocol details the synthesis of a water-soluble ligand ideal for bioconjugation applications.[1]
Materials:
-
This compound[1]
-
3-Azido-1-propanol[1]
-
Bis(triphenylphosphine)copper(I) acetate[1]
-
Dichloromethane (CH₂Cl₂)[1]
-
Methanol (MeOH)[1]
-
Diethyl ether[1]
-
Neutral alumina[1]
Procedure:
-
Combine this compound (1.0 equiv) and 3-azido-1-propanol (4.0 equiv) in dry CH₂Cl₂ under a nitrogen atmosphere.[1]
-
Add bis(triphenylphosphine)copper(I) acetate (0.01 equiv) as a solid while stirring.[1]
-
Cool the reaction mixture in an ice-water bath and stir under nitrogen for 6 hours. Caution: The reaction can be exothermic.[1]
-
Dissolve the resulting blue/green solid in a minimal amount of 80:20 CH₂Cl₂/MeOH.[1]
-
Pass the solution through a small column of neutral alumina, eluting with the same solvent mixture.[1]
-
Concentrate the eluting solution and pour it into diethyl ether.[1]
-
Place the mixture in a freezer for several hours to precipitate the product.[1]
-
Filter the precipitate and dry it under vacuum to yield THPTA as a white solid (typical yield ~94%).[1]
Protocol 3: General Procedure for CuAAC Bioconjugation (Protein Labeling)
This protocol outlines a general method for labeling proteins containing an alkyne or azide functionality using a this compound-derived ligand like THPTA.[2][3]
Materials:
-
Alkyne- or azide-modified protein in a sodium azide-free buffer
-
Azide- or alkyne-functionalized dye or molecule of interest
-
1.5x Protein Labeling Buffer (containing Cu(II) salt, THPTA ligand, and aminoguanidine)[2]
-
Ascorbic acid solution (freshly prepared)
Procedure:
-
Determine the total reaction volume based on the amount of modified protein.
-
Prepare a stock solution of the dye-azide/alkyne (e.g., 10 mM in DMSO or water).
-
Prepare a fresh stock solution of ascorbic acid (e.g., 50 mM in water).
-
In a microcentrifuge tube, combine the modified protein solution with the 1.5x protein labeling buffer and vortex gently.[2]
-
Add the calculated volume of the dye-azide/alkyne stock solution and vortex again.
-
(Recommended) Degas the mixture to remove oxygen.
-
Initiate the reaction by adding the freshly prepared ascorbic acid solution.
-
Incubate the reaction at room temperature for 1-2 hours.
-
The labeled protein is now ready for downstream applications. Purification can be performed using methods such as dialysis or size-exclusion chromatography to remove excess reagents.[2]
Protocol 4: Convergent Synthesis of a Triazole Dendrimer
This protocol describes a convergent approach to synthesizing a triazole dendrimer using a tripodal azide core and acetylenic dendrons.[2]
Materials:
-
1,3,5-Triazidomethylbenzene (tripodal azide core)[2]
-
Acetylenic-dendrons (e.g., Fréchet-type)[2]
-
Copper(I) iodide (CuI)[2]
-
Toluene[2]
Procedure:
-
Prepare the acetylenic-dendrons of the desired generation according to established literature procedures.[2]
-
In a reaction flask, dissolve the tripodal azide core (1.0 equiv) and the acetylenic-dendron (3.0 equiv) in toluene.[2]
-
Add CuI as a catalyst.[2]
-
Stir the reaction mixture at 50-60 °C.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Upon completion, purify the dendrimer by column chromatography on silica (B1680970) gel to afford the desired 1,4-disubstituted triazole dendrimer.[2]
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound-derived ligands in CuAAC.
References
Application Note: Detailed Protocol for the Synthesis of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand widely utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1][2][3] Its primary function is to accelerate the reaction and protect biomolecules from oxidative damage by stabilizing the Cu(I) oxidation state.[2][3] This protocol provides a detailed method for the synthesis of THPTA from tripropargylamine and 3-azido-1-propanol, based on established procedures.[4]
Reaction Scheme
The synthesis of THPTA is achieved through a copper-catalyzed 1,3-dipolar cycloaddition reaction between the alkyne groups of this compound and the azide (B81097) group of 3-azido-1-propanol.
Image of the general reaction scheme for THPTA synthesis would be placed here.
Experimental Protocol
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of the THPTA ligand.
Materials and Reagents
-
This compound
-
3-Azido-1-propanol
-
Bis(triphenylphosphine)copper(I) acetate (B1210297)
-
Dry Dichloromethane (B109758) (CH2Cl2)
-
Diethyl ether
-
Nitrogen gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/ice bath
-
Rotary evaporator
-
Filtration apparatus
-
Lyophilizer or vacuum oven
Synthesis of 3-Azido-1-propanol (Precursor)
A necessary precursor, 3-azido-1-propanol, can be synthesized from 3-bromo-1-propanol (B121458) and sodium azide.[4] For optimal results in the subsequent THPTA synthesis, purification of 3-azido-1-propanol by fractional distillation under vacuum is crucial to remove side products.[4]
Synthesis of THPTA Ligand
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equivalent) and 3-azido-1-propanol (4.0 equivalents) in dry dichloromethane (CH2Cl2).[4]
-
Catalyst Addition: While stirring the solution under a nitrogen atmosphere, add bis(triphenylphosphine)copper(I) acetate (0.01 equivalents) as a solid.[4]
-
Reaction Conditions: Cool the reaction mixture using an ice-water bath and continue stirring under nitrogen for 6 hours.[4]
-
Work-up and Purification:
-
Following the reaction period, concentrate the solution using a rotary evaporator to a volume of approximately 50 mL.[4]
-
Pour the concentrated solution into 500 mL of diethyl ether and store in a freezer for several hours to facilitate precipitation.[4]
-
Collect the precipitate by filtration.[4]
-
Dry the solid product in a vacuum oven for one hour at 40°C, followed by further drying in a lyophilizer overnight.[4]
-
-
Product Characterization: The final product, THPTA, should be a white solid.[4] Its identity and purity can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quantitative Data
The following table summarizes the quantitative data associated with the synthesis protocol.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 1.0 equivalent | [4] |
| 3-Azido-1-propanol | 4.0 equivalents | [4] |
| Catalyst | ||
| Bis(triphenylphosphine)copper(I) acetate | 0.01 equivalents | [4] |
| Reaction Conditions | ||
| Solvent | Dry CH2Cl2 | [4] |
| Temperature | Ice-water bath | [4] |
| Reaction Time | 6 hours | [4] |
| Product | ||
| Appearance | White solid | [4] |
| Yield | 94% | [4] |
Experimental Workflow
The following diagram illustrates the key stages of the THPTA synthesis protocol.
Caption: Workflow for the synthesis of THPTA ligand.
Conclusion
This protocol outlines a high-yield and straightforward method for the synthesis of the THPTA ligand. By following these detailed steps, researchers can reliably produce this essential reagent for a wide range of click chemistry applications in drug discovery, bioconjugation, and materials science. For successful synthesis, the purity of the 3-azido-1-propanol precursor is of significant importance.[4]
References
Applications of Tripropargylamine in Polymer Chemistry and Material Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropargylamine, a trifunctional amine with three terminal alkyne groups, has emerged as a versatile building block and crosslinking agent in polymer chemistry and material science. Its unique structure allows for the facile construction of complex three-dimensional polymeric architectures through various polymerization techniques, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of advanced functional materials, including dendrimer-like star polymers, hydrogels, porous organic polymers for CO2 capture, and as a curing agent for epoxy resins.
Synthesis of Dendrimer-Like Star Polymers
This compound serves as an excellent core molecule for the synthesis of dendrimer-like star polymers via the "arm-first" approach in combination with CuAAC click chemistry. This method involves the synthesis of polymer "arms" with an azide (B81097) functionality, which are then "clicked" onto the this compound core.
Application Note:
Dendrimer-like star polymers possess unique properties such as a high density of functional groups at their periphery, a well-defined structure, and a globular shape. These characteristics make them promising candidates for applications in drug delivery, nano-catalysis, and sensing. The use of this compound as a core allows for the creation of a three-armed star, which can be further elaborated into higher-generation dendritic structures.
Experimental Protocol: Synthesis of a G1 Dendrimer-Like Star-Branched Poly(N-isopropylacrylamide) (PNIPAM)[1]
Materials:
-
α-azido-ω-chloro-heterodifunctionalized PNIPAM (N3-PNIPAM-Cl, "G0-Cl" arm)
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
N,N-Dimethylformamide (DMF)
-
Neutral alumina (B75360) column
-
Dichloromethane (CH2Cl2)
-
Methanol
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk flask, dissolve N3-PNIPAM-Cl (e.g., 2.1 mmol) and this compound (1/3 equivalent to the azide groups, e.g., 0.7 mmol) in DMF (e.g., 40 mL).
-
Degassing: Degas the solution by three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Catalyst Addition: Under a nitrogen atmosphere, add CuBr (e.g., 2.1 mmol) and PMDETA (e.g., 2.1 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Purification:
-
Dilute the reaction mixture with CH2Cl2.
-
Pass the solution through a neutral alumina column to remove the copper catalyst.
-
Concentrate the solution by rotary evaporation.
-
Precipitate the polymer product by adding the concentrated solution to an excess of cold methanol.
-
Collect the precipitate by filtration and dry under vacuum to a constant weight.
-
Characterization:
The resulting G1 dendrimer-like star polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight (Mn) and polydispersity index (PDI), and by ¹H NMR spectroscopy to confirm the structure.
Data Presentation:
| Product | Mn (GPC, g/mol ) | PDI (GPC) |
| G0-Cl (PNIPAM arm) | 3,900 | 1.08 |
| G1-(Cl)3 Star Polymer | 13,900 | 1.07 |
Table 1: Molecular weight and polydispersity index of the initial polymer arm and the resulting G1 star polymer.[1]
Logical Relationship Diagram:
References
Application Notes and Protocols for Tripropargylamine in Nanoparticle and Surface Functionalization
Introduction
Tripropargylamine is a trifunctional molecule featuring a central nitrogen atom and three terminal alkyne groups. This unique structure presents significant potential for the multi-functionalization of nanoparticles and surfaces, creating a high density of "clickable" sites for subsequent bioconjugation and material modification via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. While this compound is widely utilized in the synthesis of Cu(I) stabilizing ligands such as THPTA and TBTA for CuAAC reactions, its direct application as a surface functionalization agent is an emerging area with less established protocols.[1][2]
These application notes provide a comprehensive overview of the methodologies for functionalizing nanoparticles and surfaces to introduce alkyne groups, with a focus on leveraging the principles of this compound's multi-alkyne structure. Detailed protocols for the functionalization of gold, silica (B1680970), and iron oxide nanoparticles are presented, along with methods for subsequent "click" conjugation.
Key Applications
The functionalization of nanoparticles and surfaces with a high density of alkyne groups, inspired by the structure of this compound, enables a multitude of applications in research, diagnostics, and drug development:
-
Targeted Drug Delivery: The terminal alkyne groups serve as handles for the attachment of multiple targeting moieties (e.g., antibodies, peptides, aptamers) to direct nanoparticles to specific cells or tissues, such as tumor cells that overexpress certain receptors.[3]
-
Advanced Bioimaging: Multiple fluorophores or contrast agents can be "clicked" onto the nanoparticle surface, leading to enhanced signal intensity for in vitro and in vivo imaging applications.[3]
-
Multi-modal Theranostics: The platform allows for the simultaneous attachment of both therapeutic agents and imaging moieties, creating a single nanoparticle system for diagnosis and therapy.
-
High-Density Biosensors: The increased number of binding sites can lead to more sensitive and robust biosensors for the detection of various analytes.
Data Presentation: Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful functionalization of nanoparticles at each step. The following tables summarize typical quantitative data obtained from the characterization of nanoparticles functionalized with alkyne-containing molecules.
Table 1: Physicochemical Characterization of Functionalized Gold Nanoparticles (AuNPs)
| Characterization Technique | Bare AuNPs | Alkyne-Functionalized AuNPs | Post-Click Conjugation |
| Hydrodynamic Diameter (DLS) | 20 ± 2 nm | 25 ± 3 nm | 35 ± 5 nm |
| Zeta Potential | -35 mV | -25 mV | -15 mV |
| Surface Plasmon Resonance (SPR) | 520 nm | 523 nm | 528 nm |
| FTIR Spectroscopy | N/A | ~2100 cm⁻¹ (alkyne C≡C stretch) | Disappearance/reduction of alkyne peak, appearance of triazole peaks |
Table 2: Physicochemical Characterization of Functionalized Silica Nanoparticles (SiNPs)
| Characterization Technique | Bare SiNPs | Amine-Functionalized SiNPs | Alkyne-Functionalized SiNPs |
| Hydrodynamic Diameter (DLS) | 100 ± 5 nm | 105 ± 5 nm | 110 ± 6 nm |
| Zeta Potential | -40 mV | +30 mV | +20 mV |
| Thermogravimetric Analysis (TGA) | < 2% weight loss | 5-10% weight loss | 10-15% weight loss |
| FTIR Spectroscopy | Si-O-Si peaks | N-H bending peaks (~1560 cm⁻¹) | Alkyne C≡C stretch (~2100 cm⁻¹) |
Table 3: Physicochemical Characterization of Functionalized Iron Oxide Nanoparticles (IONPs)
| Characterization Technique | Bare IONPs | Amine-Functionalized IONPs | Alkyne-Functionalized IONPs |
| Hydrodynamic Diameter (DLS) | 50 ± 4 nm | 60 ± 5 nm | 70 ± 6 nm |
| Zeta Potential | -20 mV | +25 mV | +15 mV |
| Vibrating Sample Magnetometry (VSM) | High saturation magnetization | Slight decrease in magnetization | Further slight decrease in magnetization |
| FTIR Spectroscopy | Fe-O peaks | N-H bending peaks (~1560 cm⁻¹) | Alkyne C≡C stretch (~2100 cm⁻¹) |
Experimental Protocols
The following protocols provide a general framework for the functionalization of nanoparticles with alkyne groups and subsequent click chemistry. Optimization may be required for specific nanoparticle types and applications.
Protocol 1: Functionalization of Amine-Modified Nanoparticles with an Alkyne Moiety
This protocol describes a general method to introduce alkyne groups onto nanoparticles that have been pre-functionalized with primary amines. This approach can be adapted to utilize a this compound derivative that has been activated for reaction with amines.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica or iron oxide nanoparticles modified with APTES)
-
Propargyl-PEG-NHS ester or a similar N-Hydroxysuccinimide (NHS) ester of an alkyne-containing molecule[4]
-
Conjugation Buffer: 0.1 M sodium bicarbonate or PBS, pH 8.0-8.5[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Washing Buffer: PBS or deionized water
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Conjugation Buffer to a final concentration of 1-10 mg/mL. Sonicate the suspension briefly to ensure a homogenous dispersion.
-
NHS Ester Activation (if starting from a carboxylic acid): Dissolve the alkyne-containing carboxylic acid, EDC, and NHS in anhydrous DMF or DMSO. Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
Conjugation Reaction: Add the Propargyl-PEG-NHS ester solution (typically a 20- to 50-fold molar excess relative to the estimated surface amine groups) to the nanoparticle suspension with gentle stirring.[4] The volume of the organic solvent should not exceed 10% of the total reaction volume.[4]
-
Incubate the reaction mixture for 2-4 hours at room temperature with continuous gentle mixing.[3]
-
Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.[4] Incubate for 30 minutes at room temperature to quench any unreacted NHS esters.[4]
-
Purification: Purify the alkyne-functionalized nanoparticles by repeated centrifugation and resuspension in the Washing Buffer to remove excess reagents. For magnetic nanoparticles, a magnetic separator can be used.
-
Storage: Resuspend the purified propargyl-functionalized nanoparticles in a suitable buffer and store at 4°C.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Functionalized Nanoparticles
This protocol details the "click" reaction between the alkyne groups on the nanoparticle surface and an azide-containing molecule of interest (e.g., a fluorescent dye, targeting ligand, or drug).[6]
Materials:
-
Alkyne-functionalized nanoparticles (from Protocol 1)
-
Azide-functionalized molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (prepare fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-coordinating ligand (recommended)[3]
-
Reaction Buffer: PBS or other biocompatible buffer, pH 7.0-7.5, degassed
-
Purification equipment (centrifuge, magnetic separator, or dialysis tubing)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄ (e.g., 20-100 mM in DI water).[3][4]
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM - 1 M in DI water).[3][4]
-
Prepare a stock solution of THPTA (e.g., 50-100 mM in DI water).[3][4]
-
Dissolve the azide-containing molecule in a suitable solvent (e.g., DMSO or water).
-
-
Click Reaction Setup:
-
In a reaction vessel, disperse the alkyne-functionalized nanoparticles in the degassed Reaction Buffer.
-
Add the azide-containing molecule to the nanoparticle suspension. A 5- to 10-fold molar excess relative to the estimated surface propargyl groups is a good starting point.[4]
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions before adding to the reaction mixture.[3]
-
Add the CuSO₄/THPTA solution to the reaction mixture to a final concentration of 0.1-1 mM CuSO₄.[3]
-
-
Initiation and Incubation:
-
Purification: Purify the final conjugated nanoparticles using an appropriate method (e.g., centrifugation, magnetic separation, or dialysis) to remove the copper catalyst, excess reagents, and byproducts.[4]
Mandatory Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly Stable Amine Functionalized Iron Oxide Nanoparticles Designed for Magnetic Particle Imaging (MPI) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. irjweb.com [irjweb.com]
- 6. biomedres.us [biomedres.us]
Application Notes and Protocols for Tripropargylamine Click Reaction with Azides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the formation of stable 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[3][4] Tripropargylamine, a trifunctional alkyne, serves as a versatile scaffold for the synthesis of tris-triazole compounds, enabling the creation of complex molecular architectures from a central core.
These application notes provide a detailed step-by-step guide for performing the click reaction between this compound and various azide-containing molecules. The protocols cover reagent preparation, reaction setup, monitoring, and purification of the resulting tris(triazolylmethyl)amine derivatives.
Reaction Principle
The CuAAC reaction involves the catalyzed cycloaddition of a terminal alkyne and an azide (B81097) in the presence of a copper(I) catalyst. The reaction proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[5]
Data Presentation: Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions and expected outcomes for the CuAAC reaction of this compound with a slight excess of an azide. Please note that optimal conditions may vary depending on the specific azide used and should be determined empirically.
| Parameter | Condition 1 (General) | Condition 2 (For Bioconjugation) | Rationale & Remarks |
| [this compound] | 1.0 eq | 1.0 eq | Stoichiometric core molecule. |
| [Azide] | 3.3 - 3.6 eq (1.1 - 1.2 eq per alkyne) | 3.3 - 15 eq (1.1 - 5 eq per alkyne) | A slight excess of the azide ensures complete reaction of all three alkyne groups. For sensitive biomolecules, a larger excess may be needed. |
| Copper(II) Source | CuSO₄·5H₂O | CuSO₄·5H₂O | Precursor to the active Cu(I) catalyst. |
| [Copper(II) Source] | 1-10 mol% (per alkyne) | 50-250 µM | Lower catalyst loading is often sufficient for small molecule synthesis. For bioconjugation, specific concentrations are used to balance reaction rate and potential damage to biomolecules. |
| Reducing Agent | Sodium Ascorbate | Sodium Ascorbate | Freshly prepared solution is crucial for efficient reduction of Cu(II) to Cu(I). |
| [Reducing Agent] | 10-50 mol% (per alkyne) | 1-5 mM | An excess of the reducing agent is used to maintain the copper in its active Cu(I) state. |
| Ligand (Optional) | None or TBTA | THPTA, BTTAA | Ligands can stabilize the Cu(I) catalyst, accelerate the reaction, and reduce cytotoxicity in biological applications.[6] |
| [Ligand] | 1-5 mol% (if used) | 1-5 fold excess relative to copper | The optimal ligand-to-copper ratio can vary. |
| Solvent | THF, t-BuOH/H₂O (1:1), DMSO | Aqueous Buffer (e.g., PBS, pH 7.4) with co-solvent (e.g., DMSO, DMF) | For this compound, organic solvents or mixtures with water are recommended as the bis(triazole) intermediate can inhibit the reaction in predominantly aqueous systems. |
| Temperature | Room Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |
| Reaction Time | 1-24 hours | 1-4 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Expected Yield | High to Quantitative (>90%) | Variable, dependent on biomolecule | Yields are generally very high for small molecule reactions. Bioconjugation yields are often determined by the specific biomolecule and reaction conditions. |
TBTA: Tris(benzyltriazolylmethyl)amine THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine BTTAA: 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid
Experimental Protocols
Protocol 1: General Synthesis of a Tris-Triazole Compound
This protocol describes a general procedure for the reaction of this compound with three equivalents of a small molecule azide.
Materials:
-
This compound
-
Azide compound (e.g., benzyl (B1604629) azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reagent Preparation:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the azide (3.3 eq) in a suitable solvent such as a 1:1 mixture of t-BuOH and water or THF.[7]
-
Prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.5 M).
-
Prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.1 M).
-
-
Reaction Setup:
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution (0.3 eq, 0.1 eq per alkyne).
-
Add the CuSO₄·5H₂O solution (0.03 eq, 0.01 eq per alkyne) to initiate the reaction. A color change is often observed.
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 1-24 hours).
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) hydroxide (B78521) (NH₄OH) and stir for 30 minutes to complex the copper catalyst.[7]
-
If a precipitate (the product) forms, it can be collected by filtration, washed with water and a cold organic solvent, and dried.
-
If the product is soluble, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume).[7]
-
Combine the organic layers and wash with water and then brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.[7] The appropriate eluent system should be determined by TLC.
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixture of hexane (B92381) and ethyl acetate) can be performed to obtain the pure tris-triazole.[7]
-
Protocol 2: Bioconjugation to an Azide-Modified Biomolecule
This protocol provides a general guideline for the conjugation of this compound to an azide-modified biomolecule in an aqueous environment.
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, peptide, or nucleic acid)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)
-
Sodium L-ascorbate stock solution (e.g., 100 mM in water, prepared fresh)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or affinity purification)
Procedure:
-
Reagent Preparation:
-
Dissolve the azide-modified biomolecule in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or water).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule solution and the this compound stock solution. The final concentration of this compound should be in excess relative to the azide groups on the biomolecule.
-
Prepare a premixed solution of CuSO₄ and THPTA ligand. A common ratio is 1:5 (Cu:ligand). Let this mixture stand for a few minutes.
-
Add the premixed CuSO₄/ligand solution to the biomolecule mixture. The final copper concentration typically ranges from 50 to 250 µM.[8]
-
-
Reaction Initiation and Incubation:
-
Purification:
-
Purify the final conjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.[9]
-
-
Characterization:
-
Characterize the final conjugate using appropriate methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy to confirm successful conjugation.
-
Mandatory Visualization
Caption: Experimental workflow for the this compound click reaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inactive Catalyst | Ensure the sodium ascorbate solution is freshly prepared. Deoxygenate solvents to prevent oxidation of Cu(I) to Cu(II). |
| Poor Solubility of Reactants | Use a co-solvent like DMSO or DMF to improve solubility. | |
| Inhibition by Bis(triazole) Intermediate | For reactions with this compound, avoid purely aqueous solvent systems. Use organic solvents like THF or a t-BuOH/water mixture. | |
| Incomplete Reaction (Mixture of mono-, bis-, and tris-adducts) | Insufficient Azide | Increase the molar excess of the azide compound. |
| Insufficient Reaction Time | Allow the reaction to proceed for a longer duration, monitoring by TLC or LC-MS. | |
| Difficulty in Purification | Residual Copper Catalyst | Wash the organic extract with a dilute solution of ammonium hydroxide or a chelating agent like EDTA to remove copper ions. |
| Similar Polarity of Products | Optimize the solvent system for column chromatography to achieve better separation. Consider reverse-phase chromatography if necessary. |
References
- 1. deepdyve.com [deepdyve.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Note: Synthesis of Dendrimers Using Tripropargylamine as a Trivalent Core via Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure, making them ideal candidates for applications in drug delivery, gene therapy, and materials science.[1][2] Their synthesis, however, can be complex and yield impure products. The advent of "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized dendrimer synthesis by offering a highly efficient, selective, and biocompatible method for creating these architectures.[3][4]
This application note details the use of tripropargylamine as a trivalent core molecule for the convergent synthesis of dendrimers. In this strategy, the three terminal alkyne groups of this compound serve as anchor points for "clicking" azide-functionalized dendritic wedges (dendrons). This modular approach allows for the rapid and efficient construction of dendrimers with precise structures and functionalities.[5]
Applications
Dendrimers synthesized using a this compound core can be tailored for various biomedical and research applications:
-
Drug Delivery: The internal cavities of the dendrimer can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.[6][7] The surface of the dendrimer can be functionalized with targeting ligands (e.g., folic acid, antibodies) for site-specific drug delivery, reducing off-target toxicity.[8]
-
Gene Delivery: Cationic dendrimers can form complexes with nucleic acids (DNA, siRNA) and act as non-viral vectors for gene therapy.[7]
-
Bioimaging: Contrast agents or fluorescent dyes can be conjugated to the dendrimer surface for applications in magnetic resonance imaging (MRI) and cellular imaging.[8]
-
Nanomedicine: The well-defined structure of these dendrimers makes them suitable as scaffolds in nanomedicine, where precise control over size and surface chemistry is crucial.[8]
Experimental Protocols
Protocol 1: Convergent Synthesis of a First-Generation (G1) Dendrimer using a this compound Core
Objective: To synthesize a first-generation (G1) dendrimer by reacting this compound with three equivalents of an azide-terminated dendron via a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Synthesis Principle: The convergent synthesis approach begins from what will become the periphery of the dendrimer.[1] Pre-synthesized azide-terminated dendrons are coupled to the multifunctional this compound core in the final step. This method simplifies purification as the final product has a significantly different molecular weight from the reactants and byproducts.
Caption: Convergent synthesis of a G1 dendrimer via CuAAC.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound | Schlenk flask or round-bottom flask |
| Azide-terminated dendron (e.g., G1-N₃) | Magnetic stirrer and stir bar |
| Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) | Syringes and needles |
| Sodium L-ascorbate | Inert gas supply (Argon or Nitrogen) |
| Ligand: THPTA or TBTA | TLC plates (silica gel) |
| Solvents (degassed): DMF, DMSO, THF, water | Column chromatography setup (silica or SEC) |
| Deuterated solvents for NMR (CDCl₃, D₂O) | Rotary evaporator |
| High-vacuum pump | |
| Analytical Instruments: NMR, FTIR, LC-MS, GPC/SEC |
Stock Solution Preparation
-
This compound (Core): Prepare a 10 mM solution in DMF or DMSO.
-
Azide-Dendron: Prepare a 35 mM solution in the same solvent as the core.
-
Copper(II) Sulfate: Prepare a 50 mM aqueous solution.
-
Sodium Ascorbate (Reducing Agent): Prepare a 100 mM aqueous solution. Note: This solution should be prepared fresh before each reaction.[9]
-
Ligand (THPTA): Prepare a 250 mM aqueous solution.
Reaction Procedure
The following procedure is for a 10 µmol scale reaction.
-
Setup: Add this compound (1.0 mL of 10 mM solution, 10 µmol, 1.0 eq.) and the azide-dendron (1.0 mL of 35 mM solution, 35 µmol, 3.5 eq.) to a 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add 8.0 mL of a 1:1 mixture of THF/water to the flask to dissolve the reactants.
-
Degassing: Seal the flask and degas the solution by bubbling argon or nitrogen through it for 20-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[9]
-
Catalyst Addition: While maintaining a positive inert atmosphere, add the catalyst components sequentially via syringe:
-
Add Copper(II) sulfate solution (100 µL of 50 mM, 5 µmol, 0.5 eq.).
-
Add THPTA ligand solution (100 µL of 250 mM, 25 µmol, 2.5 eq.). The solution may turn light blue. The typical ligand to copper ratio is 5:1.[10]
-
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (200 µL of 100 mM, 20 µmol, 2.0 eq.). The solution should become colorless or light yellow.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the this compound starting material is fully consumed.
Workup and Purification
-
Quenching: Once the reaction is complete, expose the mixture to air to quench the catalyst by oxidizing Cu(I) to Cu(II).
-
Solvent Removal: Remove the organic solvent (THF) under reduced pressure using a rotary evaporator.
-
Extraction: Dilute the remaining aqueous solution with water and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using silica (B1680970) gel column chromatography or Size Exclusion Chromatography (SEC) to separate the desired dendrimer from excess dendron and catalyst residues. SEC is often preferred for its ability to separate based on size.[9]
Data Presentation and Characterization
Table 1: Reaction Stoichiometry and Expected Yield
| Component | Molar Eq. | Molarity (Stock) | Volume Added | Moles (µmol) | Purpose |
| This compound | 1.0 | 10 mM | 1.0 mL | 10 | Alkyne Core |
| Azide-Dendron (G1-N₃) | 3.5 | 35 mM | 1.0 mL | 35 | Dendritic Branch |
| CuSO₄·5H₂O | 0.5 | 50 mM | 100 µL | 5 | Catalyst Precursor |
| Sodium Ascorbate | 2.0 | 100 mM | 200 µL | 20 | Reducing Agent |
| THPTA Ligand | 2.5 | 250 mM | 100 µL | 25 | Cu(I) Stabilizer |
| Expected Yield | - | - | - | ~85-95% | - |
Table 2: Key Characterization Data for Synthesized Dendrimer
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural verification and purity assessment. | - Disappearance of the alkyne proton signal (~2.5 ppm) from this compound.- Appearance of a new singlet for the triazole proton (~7.5-8.5 ppm).- Signals corresponding to the dendron protons. |
| ¹³C NMR | Confirmation of carbon framework. | - Disappearance of the alkyne carbon signals (~70-80 ppm).- Appearance of new signals for the triazole ring carbons (~120-145 ppm). |
| FTIR | Confirmation of functional group conversion. | - Disappearance of the sharp azide (B81097) stretch (~2100 cm⁻¹).- Disappearance of the terminal alkyne C-H stretch (~3300 cm⁻¹). |
| Mass Spec. | Confirmation of molecular weight and monodispersity. | A single peak corresponding to the calculated molecular weight of the G1 dendrimer. |
| GPC/SEC | Assessment of size, purity, and polydispersity. | A narrow, single peak indicating a monodisperse product with a higher molecular weight than the starting materials. |
Visualizations
Caption: Experimental workflow for dendrimer synthesis and characterization.
**Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Product | Inactive catalyst (Cu(I) oxidized to Cu(II)). | Use freshly prepared sodium ascorbate. Ensure the reaction mixture was properly degassed before initiation.[9] |
| Impure reagents. | Verify the purity of starting materials (this compound and azide-dendron) before the reaction. | |
| Multiple Products | Oxidative homocoupling of alkyne groups. | Increase the concentration of sodium ascorbate and ensure thorough degassing. |
| Difficult Purification | Product and starting materials have similar polarity. | Use Size Exclusion Chromatography (SEC) instead of silica gel chromatography for better separation based on size. |
Safety Precautions
-
Azides: Organic azides can be energetic and potentially explosive, especially at elevated temperatures or in concentrated form. Handle with care and avoid shock or friction.
-
Copper Salts: Copper salts are toxic. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Work in a well-ventilated fume hood when handling organic solvents like DMF and DMSO.
-
Inert Gas: Handle compressed gas cylinders with care and ensure they are properly secured.
References
- 1. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and applications of poly-aliphatic amine dendrimers and dendrons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Reaction in the Synthesis of Dendrimer Drug-delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Click Chemistry Applied to Dendrimer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dendrimers in drug delivery and targeting: Drug-dendrimer interactions and toxicity issues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. exp-oncology.com.ua [exp-oncology.com.ua]
- 9. benchchem.com [benchchem.com]
- 10. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Bioconjugation Strategies Using Tripropargylamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly advancing field of bioconjugation, the development of sophisticated molecular architectures is paramount for creating next-generation therapeutics and diagnostics. Tripropargylamine derivatives have emerged as powerful trifunctional scaffolds, offering a unique platform for the construction of complex biomolecular conjugates. The three terminal alkyne groups of a this compound core provide a versatile handle for the attachment of multiple molecular entities through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".[1][2][3]
This trifunctionality represents a significant advantage over traditional bifunctional linkers, enabling novel strategies such as the development of dual-payload antibody-drug conjugates (ADCs) to combat drug resistance, the assembly of theranostic agents combining therapeutic and diagnostic moieties, and the surface functionalization of nanoparticles with multiple targeting ligands.[1][4] The stable triazole linkage formed via click chemistry ensures the integrity of the conjugate under physiological conditions, a critical factor for in vivo applications.[3]
These application notes provide detailed protocols and quantitative data for the utilization of this compound-based linkers in the development of advanced bioconjugates, with a focus on antibody-drug conjugates.
Key Applications
Dual-Payload Antibody-Drug Conjugates (ADCs)
A primary challenge in cancer therapy is tumor heterogeneity and the development of drug resistance. Dual-payload ADCs, carrying two distinct cytotoxic drugs, offer a promising approach to address this by targeting multiple cellular pathways simultaneously.[1] A this compound-based linker can be initially conjugated to a monoclonal antibody (mAb), and subsequently, two different azide-modified drug payloads can be "clicked" onto the remaining two alkyne groups. This strategy allows for a flexible and modular approach to creating ADCs with synergistic or complementary mechanisms of action.
Multifunctional Nanoparticle-Based Drug Delivery Systems
The surface of nanoparticles can be functionalized with this compound derivatives to create multifunctional drug delivery platforms. The three alkyne handles can be used to attach:
-
Targeting Ligands: Peptides, antibodies, or small molecules that direct the nanoparticle to specific cells or tissues.
-
Therapeutic Payloads: Cytotoxic drugs or other therapeutic agents.
-
Imaging Agents: Fluorophores or contrast agents for in vivo tracking and diagnostics.
This approach enables the creation of highly targeted and versatile nanomedicines with combined therapeutic and diagnostic ("theranostic") capabilities.
Quantitative Data for Bioconjugation Reactions
The efficiency and outcome of bioconjugation reactions are critical for the development of well-defined and reproducible therapeutic agents. The following tables provide representative quantitative data for the key steps in developing a dual-payload ADC using a this compound-based linker.
Table 1: Representative Reaction Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Typical Value | Analytical Method |
| Linker Conjugation Efficiency to Antibody | > 95% | UV-Vis Spectroscopy, Mass Spectrometry |
| Payload 1 (Click Reaction) Efficiency | > 90% | RP-HPLC, Mass Spectrometry |
| Payload 2 (Click Reaction) Efficiency | > 85% | RP-HPLC, Mass Spectrometry |
| Average Drug-to-Antibody Ratio (DAR) | 1.8 - 2.0 (for a dual-payload ADC) | HIC, RP-HPLC, Mass Spectrometry |
Note: Values are representative and can vary depending on the specific antibody, linker, payloads, and reaction conditions.
Table 2: Comparative Stability of Linkage Chemistries
| Linkage Type | Formed By | Stability in Serum (7 days) | Key Advantage |
| Triazole | Click Chemistry (CuAAC) | > 95% stable | Exceptional stability, bioorthogonal |
| Thioether (Maleimide) | Michael Addition | 30-70% stable (prone to retro-Michael) | Thiol-specific |
| Amide | NHS Ester Chemistry | > 90% stable | Common for lysine (B10760008) conjugation |
Experimental Protocols
Protocol 1: Conjugation of a Tripodal Alkyne Linker to a Monoclonal Antibody
This protocol describes the initial step of attaching a heterobifunctional this compound-based linker (possessing one NHS ester group and three alkyne groups) to a monoclonal antibody via lysine residue amine groups.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Tripodal Alkyne-PEG-NHS Ester Linker (dissolved in anhydrous DMSO)
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba Spin Desalting Columns, 7K MWCO)
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the mAb into the Conjugation Buffer.
-
Adjust the concentration of the mAb to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the Tripodal Alkyne-PEG-NHS Ester Linker solution to the mAb solution.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted linker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the purified alkyne-modified antibody.
-
-
Characterization:
-
Determine the concentration of the modified antibody using a UV-Vis spectrophotometer at 280 nm.
-
Determine the average number of linkers per antibody (Linker-to-Antibody Ratio or LAR) using MALDI-TOF mass spectrometry.
-
Protocol 2: Sequential Click Chemistry for Dual-Payload Conjugation
This protocol details the sequential conjugation of two different azide-modified payloads to the alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody from Protocol 1
-
Azide-Payload 1 (dissolved in DMSO)
-
Azide-Payload 2 (dissolved in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (200 mM in water)
-
Sodium Ascorbate stock solution (100 mM in water, freshly prepared)
-
Reaction Buffer: PBS, pH 7.4
-
Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
A. Conjugation of Payload 1:
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-modified antibody with a 5-fold molar excess of Azide-Payload 1.
-
-
Catalyst Preparation:
-
In a separate tube, prepare the copper/ligand complex by mixing CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for 5 minutes.
-
-
Click Reaction Initiation:
-
Add the copper/ligand complex to the antibody/payload mixture to a final copper concentration of 1-2 mM.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
-
Intermediate Purification:
-
Purify the ADC intermediate using a desalting column to remove excess payload and catalyst.
-
B. Conjugation of Payload 2:
-
Reaction Setup:
-
To the purified ADC intermediate, add a 5-fold molar excess of Azide-Payload 2.
-
-
Repeat Click Reaction:
-
Repeat steps A.2 through A.4 to conjugate the second payload.
-
-
Final Purification:
-
Purify the final dual-payload ADC using SEC or HIC to remove unreacted payload, catalyst, and other reagents.
-
-
Characterization:
-
Determine the final concentration of the ADC.
-
Characterize the drug-to-antibody ratio (DAR) for each payload and the overall DAR using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.
-
Visualizations
Caption: Workflow for dual-payload ADC synthesis.
Caption: Logical relationship of CuAAC components.
Caption: A multifunctional dual-payload ADC.
References
- 1. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-Specific Antibody Conjugation Strategy to Functionalize Virus- Based Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Tripropargylamine in the Preparation of Hydrogels with Tunable Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large volumes of water or biological fluids. Their unique properties, including high water content, biocompatibility, and tunable mechanical characteristics, make them ideal candidates for a wide range of biomedical applications, such as drug delivery, tissue engineering, and wound healing.[1][2] The ability to precisely control the physicochemical properties of hydrogels is crucial for their successful application. One promising approach to achieve this is through the use of versatile crosslinking agents in combination with efficient and specific chemical reactions.
Tripropargylamine, a trifunctional alkyne-containing molecule, has emerged as a valuable building block in the synthesis of hydrogels with tunable properties. Its three terminal alkyne groups allow for the formation of highly crosslinked networks through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry".[3][4] This reaction is known for its high efficiency, specificity, and biocompatibility, making it particularly suitable for the encapsulation of sensitive biological molecules and cells.[4] By varying the concentration of this compound and the molecular weight and architecture of the azide-functionalized polymers (such as polyethylene (B3416737) glycol, PEG), the mechanical properties, swelling behavior, and degradation kinetics of the resulting hydrogels can be precisely controlled.[5][6]
These tunable hydrogels hold significant promise for advanced drug delivery systems, where the release profile of a therapeutic agent can be tailored to specific needs.[7][8] Furthermore, their ability to mimic the extracellular matrix and support cell growth makes them attractive scaffolds for tissue engineering applications.[4][9]
Key Applications and Tunable Properties
The utilization of this compound as a crosslinker in hydrogel synthesis offers a versatile platform to tailor material properties for specific biomedical applications. The key tunable properties and their corresponding applications are summarized below.
| Property | Tuning Mechanism | Relevance to Application |
| Mechanical Stiffness (Elastic Modulus) | Varying the concentration of this compound; Adjusting the molecular weight of the azide-functionalized polymer (e.g., PEG-azide).[10][11] | Tissue Engineering: Matching the stiffness of the target tissue (e.g., soft neural tissue vs. stiffer cartilage) is crucial for promoting cell differentiation and tissue regeneration. Drug Delivery: Affects the diffusion rate of encapsulated drugs and the stability of the hydrogel depot. |
| Swelling Ratio | Altering the crosslinking density by changing the this compound concentration.[5] | Drug Delivery: A higher swelling ratio can lead to faster drug release due to increased water uptake and mesh size. Biomolecule Encapsulation: Controls the diffusion of nutrients and waste products for encapsulated cells. |
| Degradation Rate | Incorporation of biodegradable linkages within the polymer backbone (e.g., enzymatically cleavable peptides).[5][6] | Drug Delivery: Enables controlled and sustained release of therapeutics over a desired period. Tissue Engineering: Allows for the gradual replacement of the hydrogel scaffold by newly formed tissue. |
| Biocompatibility | The inherent biocompatibility of the polymer backbone (e.g., PEG) and the bioorthogonal nature of the click reaction.[12][13][14] | All Biomedical Applications: Essential for minimizing inflammatory responses and ensuring the safety of the implanted material. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Crosslinked PEG Hydrogel via Click Chemistry
This protocol describes the synthesis of a hydrogel using a 4-arm PEG-azide and this compound as the crosslinker.
Materials:
-
4-arm Poly(ethylene glycol)-azide (PEG-N₃), MW 10,000
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile deionized water
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare a 10% (w/v) solution of 4-arm PEG-N₃ in PBS.
-
Prepare a stock solution of this compound in deionized water. The concentration will depend on the desired crosslinking density.
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, combine the 4-arm PEG-N₃ solution and the this compound solution at the desired molar ratio of azide (B81097) to alkyne groups.
-
To initiate the crosslinking reaction, add the sodium ascorbate solution to the polymer mixture, followed immediately by the CuSO₄ solution. The final concentration of the catalyst can be in the range of 1-5 mM.
-
Gently vortex the solution for 5-10 seconds to ensure thorough mixing.
-
Immediately cast the solution into a mold of the desired shape and size (e.g., a silicone mold or between two glass plates with a spacer).[15]
-
Allow the hydrogel to gel at room temperature. Gelation time can range from a few minutes to an hour, depending on the reactant concentrations and catalyst amount.[3]
-
-
Purification and Swelling:
-
Once the hydrogel is formed, carefully remove it from the mold and place it in a beaker containing a large volume of PBS.
-
Wash the hydrogel for 24-48 hours, changing the PBS solution every 8-12 hours, to remove any unreacted reagents and the copper catalyst.[15]
-
To determine the equilibrium swelling ratio, the hydrogel can be lyophilized to obtain the dry weight and then re-swollen in PBS until a constant weight is reached.[16]
-
Protocol 2: Characterization of Mechanical Properties
The mechanical properties of the hydrogels can be assessed using techniques such as rheometry or compression testing.[17][18]
Procedure (using a rheometer):
-
Prepare hydrogel discs of a defined diameter and thickness.
-
Place the hydrogel disc on the lower plate of the rheometer.
-
Lower the upper plate until it makes contact with the hydrogel surface and apply a small normal force to ensure good contact.
-
Perform a frequency sweep at a constant strain (within the linear viscoelastic region) to determine the storage modulus (G') and loss modulus (G'').
-
Perform a strain sweep at a constant frequency to determine the linear viscoelastic region of the hydrogel.
Protocol 3: In Vitro Drug Release Study
This protocol outlines a method for evaluating the release of a model drug from the hydrogel.
Procedure:
-
Drug Loading: The drug can be loaded into the hydrogel by dissolving it in the precursor solution before gelation.[16]
-
Release Study:
-
Place the drug-loaded hydrogel in a known volume of release medium (e.g., PBS at 37°C) with gentle agitation.
-
At predetermined time points, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[16]
-
Calculate the cumulative percentage of drug released over time.
-
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow for Hydrogel Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of this compound-crosslinked hydrogels.
Logical Relationship of Tunable Hydrogel Properties
Caption: Interplay of formulation parameters and resulting properties of this compound-based hydrogels.
Conclusion
This compound serves as a highly effective, trifunctional crosslinker for the preparation of hydrogels with a wide range of tunable properties. The use of click chemistry for hydrogel formation provides a robust and biocompatible method for creating well-defined networks. By systematically varying the formulation parameters, researchers can fine-tune the mechanical strength, swelling behavior, and degradation profile of these hydrogels to meet the specific demands of various biomedical applications, from controlled drug delivery to advanced tissue engineering scaffolds. The protocols and conceptual frameworks provided in these application notes offer a starting point for the rational design and characterization of novel this compound-based hydrogel systems.
References
- 1. nichd.nih.gov [nichd.nih.gov]
- 2. Protocol for the synthesis and activation of hydrogels with photocaged oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 4. Click Chemistry-Based Injectable Hydrogels and Bioprinting Inks for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Characterization of Enzymatically Degradable PEG-Based Peptide-Containing Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Synthesis and Characterization of Enzymatically Biodegradable PEG and Peptide-Based Hydrogels Prepared by Click Chemistry - Biomacromolecules - Figshare [acs.figshare.com]
- 7. Click Reaction Dissolves Hydrogel for Drug Release - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Tuning Physical Crosslinks in Hybrid Hydrogels for Network Structure Analysis and Mechanical Reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and bioadhesive properties of poly-N-isopropylacrylamide hydrogel [ri.conicet.gov.ar]
- 13. Hydrophilic polymers--biocompatibility testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytotoxicity and biocompatibility evaluation of a poly(magnesium acrylate) hydrogel synthesized for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Functionalizing Graphene with Tripropargylamine for Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graphene, a single layer of sp²-hybridized carbon atoms arranged in a honeycomb lattice, possesses extraordinary mechanical, electrical, and thermal properties.[1][2] However, its inert and hydrophobic surface can limit its processability and applicability in various fields.[3] Chemical functionalization of graphene and its derivatives, such as graphene oxide (GO), is a key strategy to tailor its properties for specific applications.[1][4] This document provides detailed application notes and protocols for the functionalization of graphene oxide with tripropargylamine, a molecule featuring three terminal alkyne groups. This modification introduces "clickable" functionalities onto the graphene surface, paving the way for the development of advanced materials for drug delivery, biosensing, and composite materials through subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[5]
Applications of this compound-Functionalized Graphene (G-TPA)
The introduction of propargyl groups onto the graphene surface via this compound functionalization opens up a versatile platform for a wide range of applications. The terminal alkynes serve as handles for the covalent attachment of various molecules, nanoparticles, and polymers through highly efficient and specific click chemistry reactions.
Targeted Drug Delivery Systems
This compound-functionalized graphene can serve as a nanocarrier for the targeted delivery of therapeutic agents.[6][7] The high surface area of the graphene sheets allows for efficient loading of drug molecules through π-π stacking and hydrophobic interactions.[6] The propargyl groups can be "clicked" with azide-modified targeting ligands, such as antibodies, peptides, or folic acid, to direct the nanocarrier to specific cell types, thereby enhancing therapeutic efficacy and minimizing off-target side effects.[8] Furthermore, the release of the drug can be triggered by internal (e.g., pH, enzymes) or external (e.g., near-infrared light) stimuli.[8]
Workflow for Drug Delivery System Development:
Caption: Workflow for developing a targeted drug delivery system.
Advanced Biosensors
The unique electronic properties of graphene make it an excellent material for biosensor development.[9] Functionalization with this compound allows for the covalent immobilization of biorecognition elements, such as DNA aptamers, antibodies, or enzymes, that are modified with an azide (B81097) group.[5][10] This precise and stable attachment enhances the sensitivity and selectivity of the biosensor for detecting specific biomarkers, pathogens, or other analytes.[5][9] Graphene-based field-effect transistors (G-FETs) and electrochemical sensors are common platforms where G-TPA can be employed.[5]
Schematic of a G-TPA Based Biosensor:
Caption: Assembly and detection mechanism of a G-TPA biosensor.
High-Performance Composites
The propargyl groups on the surface of G-TPA can react with azide-functionalized polymers or other matrix materials to form strong covalent bonds. This enhanced interfacial adhesion between the graphene filler and the polymer matrix leads to significant improvements in the mechanical, thermal, and electrical properties of the resulting composite materials.[1]
Experimental Protocols
Protocol 1: Synthesis of Graphene Oxide (GO)
Graphene oxide is typically synthesized from graphite (B72142) powder using a modified Hummers' method.[11][12][13]
Materials:
-
Graphite flakes (2 g)
-
Sodium nitrate (B79036) (NaNO₃, 1.5 g)
-
Concentrated sulfuric acid (H₂SO₄, 98%, 150 mL)
-
Potassium permanganate (B83412) (KMnO₄, 9 g)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Hydrochloric acid (HCl, 36%)
-
Deionized (DI) water
Procedure:
-
Add graphite flakes and NaNO₃ to an 800 mL round-bottom flask.
-
Place the flask in an ice bath and slowly add concentrated H₂SO₄ while stirring.
-
Once the mixture is cooled, slowly add KMnO₄ portion-wise, keeping the temperature below 20 °C.
-
Remove the ice bath and heat the mixture to 35 °C for 2 hours.
-
Slowly add DI water, causing a vigorous exothermic reaction. Maintain the temperature below 98 °C.
-
Terminate the reaction by adding a solution of H₂O₂. The color of the mixture should turn from dark brownish to brilliant yellow.
-
Filter the mixture and wash the solid product with a 1:10 HCl solution to remove metal ions, followed by repeated washing with DI water until the pH of the filtrate is neutral.
-
Dry the resulting graphene oxide powder in a vacuum oven at 60 °C overnight.
Protocol 2: Functionalization of Graphene Oxide with this compound (G-TPA)
This protocol describes the covalent functionalization of GO with this compound through the ring-opening reaction of epoxy groups on the GO surface by the amine groups of this compound.
Materials:
-
Graphene oxide (GO, 100 mg)
-
This compound
-
N,N-Dimethylformamide (DMF) or other suitable solvent
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Disperse GO in DMF through ultrasonication for 1-2 hours to obtain a homogeneous suspension.
-
Add an excess of this compound to the GO suspension. The exact amount may need to be optimized, but a starting point is a 10:1 mass ratio of this compound to GO.
-
Heat the mixture to 80-100 °C and stir under a nitrogen atmosphere for 24-48 hours.
-
After cooling to room temperature, dilute the mixture with DI water and collect the solid product by vacuum filtration.
-
Wash the product extensively with DMF, ethanol, and DI water to remove unreacted this compound.
-
Dry the final product, this compound-functionalized graphene (G-TPA), in a vacuum oven at 60 °C.
Experimental Workflow Diagram:
Caption: Workflow for G-TPA synthesis.
Data Presentation
The successful functionalization of graphene oxide with this compound can be confirmed using various characterization techniques. The following tables summarize typical quantitative data obtained for amine-functionalized graphene oxide, which would be analogous to what is expected for G-TPA.
Table 1: Elemental Analysis (X-ray Photoelectron Spectroscopy - XPS)
| Sample | C (%) | O (%) | N (%) | C/O Ratio |
| Graphene Oxide | 60-70 | 30-40 | 0 | ~2.0 |
| Amine-funct. GO | 70-80 | 15-25 | 5-10 | >3.0 |
Data is representative and will vary based on reaction conditions.
Table 2: Raman Spectroscopy Analysis
| Sample | D Band (cm⁻¹) | G Band (cm⁻¹) | I(D)/I(G) Ratio |
| Graphene Oxide | ~1350 | ~1590 | 0.8 - 1.2 |
| Amine-funct. GO | ~1350 | ~1590 | 1.0 - 1.5 |
The I(D)/I(G) ratio is an indicator of defects in the graphene lattice. An increase after functionalization suggests the introduction of sp³-hybridized carbon atoms where the functional groups are attached.[14]
Table 3: Thermogravimetric Analysis (TGA)
| Sample | Onset Degradation Temp. (°C) | Weight Loss at 600°C (%) |
| Graphene Oxide | ~200 | ~40-50 |
| Amine-funct. GO | ~220 | ~50-60 |
The increased weight loss in the functionalized sample corresponds to the decomposition of the attached this compound molecules.
Conclusion
The functionalization of graphene with this compound provides a versatile and powerful platform for the development of advanced materials. The introduction of "clickable" alkyne groups allows for the straightforward and efficient covalent attachment of a wide array of molecules, enabling the design of sophisticated drug delivery systems, highly sensitive biosensors, and reinforced polymer composites. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the potential of this compound-functionalized graphene in their respective fields.
References
- 1. helios.eie.gr [helios.eie.gr]
- 2. Graphene-Based Biosensors: Enabling the Next Generation of Diagnostic Technologies—A Review [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. An overview of functionalized graphene nanomaterials for advanced applications [iris.unipa.it]
- 5. “Clickable” graphene nanoribbons for biosensor interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in the Application of Graphene and Its Derivatives in Drug Delivery Systems | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. A comprehensive review of graphene-based biosensors: Fabrication, applications, characterization and future perspectives—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of Functionalized Graphene Oxide Based Biosensors for Health Monitoring: Simple Graphene Derivatives to 3D Printed Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of amine-functionalized graphene as a nitric oxide-generating coating for vascular stents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jetir.org [jetir.org]
- 14. Synthesis and characterization of graphene and functionalized graphene via chemical and thermal treatment methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Polymerization Kinetics of Tripropargylamine-Containing Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripropargylamine is a trifunctional alkyne monomer that serves as a versatile building block for the synthesis of complex, highly cross-linked polymers and novel macromolecular architectures. Due to its three terminal alkyne groups, it is a key component in network-forming polymerizations, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction and cyclotrimerization. Understanding the polymerization kinetics of this compound and related monomers is critical for controlling network formation, tuning material properties, and designing functional materials for advanced applications, including drug delivery matrices, hydrogels, and advanced coatings.
These notes provide an overview of the kinetic aspects of polymerizations involving this compound-containing monomers and detailed protocols for monitoring these reactions. While specific kinetic data for this compound itself is not extensively published, we present illustrative data from analogous trifunctional alkyne systems to demonstrate key principles.
Polymerization Mechanisms Involving this compound
This compound's structure allows it to act as a central hub or cross-linker in polymerization reactions. The primary mechanisms include:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Polymerization: This is the most common method for utilizing this compound. When reacted with di- or multifunctional azides, this compound forms a highly cross-linked polytriazole network. This reaction is known for its high efficiency, specificity, and tolerance to a wide range of functional groups.[1][2]
-
Thiol-yne Radical Polymerization: The alkyne groups can react with multifunctional thiols via a radical-mediated addition, which can be initiated by UV light or thermal initiators. This is another efficient method for creating cross-linked networks.[3]
-
Cyclotrimerization: Under the influence of specific catalysts (e.g., TaCl₅), the alkyne groups can undergo cyclotrimerization to form substituted benzene (B151609) rings, leading to the formation of hyperbranched polyarylenes.[1]
The remainder of these notes will focus on the CuAAC polymerization, as it is a widely studied and highly relevant mechanism for these types of monomers.
dot
Caption: CuAAC polymerization of this compound with a difunctional azide (B81097).
Quantitative Data on Polymerization Kinetics
Direct and comprehensive kinetic data for the bulk polymerization of this compound is limited in publicly available literature. However, studies on analogous systems, such as the photo-initiated CuAAC polymerization of other trifunctional alkynes with difunctional azides, provide valuable insights into the factors that govern reaction kinetics. The following data, adapted from studies on similar monomer systems, illustrates these relationships.[4]
Table 1: Influence of Monomer Structure on Polymerization Kinetics
| Monomer System (Alkyne + Azide) | Key Structural Feature | Final Alkyne Conversion (%) | Observations |
| Aliphatic Ether Linkages | Flexible chains | ~90% | High mobility facilitates higher conversion before vitrification. |
| Aliphatic Carbamate Linkages | Stiffer chains (H-bonding) | ~65% | Increased viscosity and reduced chain mobility limit final conversion.[4] |
| Aromatic Linkages | Rigid chains | ~60% | Significant steric hindrance and low mobility lead to earlier onset of diffusion control. |
Table 2: Effect of Catalyst and Initiator Concentration on Polymerization Rate
| Copper Catalyst (CuBr) Conc. (mol%) | Photoinitiator (I2959) Conc. (mol%) | Light Intensity (mW/cm²) | Time to Reach 50% Conversion (s) |
| 0.1 | 0.5 | 10 | ~180 |
| 0.2 | 0.5 | 10 | ~100 |
| 0.5 | 0.5 | 10 | ~50 |
| 0.2 | 0.1 | 10 | ~150 |
| 0.2 | 1.0 | 10 | ~75 |
Table 3: Effect of Illumination Conditions on Polymerization
| Light Intensity (mW/cm²) | Copper Catalyst (CuBr) Conc. (mol%) | Photoinitiator (I2959) Conc. (mol%) | Final Alkyne Conversion (%) |
| 5 | 0.2 | 0.5 | ~70% |
| 10 | 0.2 | 0.5 | ~85% |
| 20 | 0.2 | 0.5 | >90% |
dot
Caption: Key factors influencing polymerization kinetics and outcomes.
Experimental Protocols for Kinetic Analysis
Monitoring the polymerization of this compound-containing monomers can be accomplished using several analytical techniques. The choice of method depends on the polymerization type (e.g., photo-initiated or thermal) and the required data precision.
Protocol 1: Real-Time Monitoring by FTIR Spectroscopy
This protocol is ideal for monitoring rapid, photo-initiated polymerizations by tracking the disappearance of a characteristic vibrational band.
Objective: To measure monomer conversion as a function of time.
Materials & Equipment:
-
This compound monomer
-
Difunctional azide co-monomer
-
Copper(I) bromide (CuBr) or other Cu(I) source
-
Photoinitiator (e.g., Irgacure 2959)
-
Anhydrous solvent (if required, e.g., DMF)
-
FTIR spectrometer with a horizontal attenuated total reflectance (ATR) accessory
-
UV/Vis light source with controlled intensity (e.g., 365 nm)
-
Nitrogen supply for inert atmosphere
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: In a light-protected vial (e.g., amber vial), combine the this compound and difunctional azide monomers in the desired stoichiometric ratio (e.g., 2:3 molar ratio of alkyne:azide functional groups).
-
Add the copper catalyst and photoinitiator. If the mixture is highly viscous, a minimal amount of anhydrous solvent can be added to ensure homogeneity.
-
Mix thoroughly until all components are fully dissolved.
-
FTIR Setup: Position the UV/Vis light source to illuminate the ATR crystal of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Reaction Monitoring: Apply a small drop of the prepared monomer mixture onto the ATR crystal, ensuring complete coverage.
-
Begin acquiring FTIR spectra continuously (e.g., 1 scan every 5 seconds). Monitor the characteristic azide peak (N≡N stretch) at approximately 2100 cm⁻¹. The alkyne C≡C-H stretch around 3300 cm⁻¹ can also be used but may be weaker.
-
After collecting a few baseline spectra (t=0), turn on the UV/Vis light source at the desired intensity to initiate polymerization.
-
Continue collecting spectra until the reaction reaches a plateau (i.e., the azide peak intensity no longer changes).
-
Data Analysis:
-
Normalize the spectra to a peak that does not change during the reaction (an internal standard).
-
Calculate the conversion (α) at each time point (t) using the following formula: α(t) = 1 - (Aₜ / A₀) where Aₜ is the area of the azide peak at time t, and A₀ is the initial area of the azide peak at t=0.
-
Plot conversion vs. time to obtain the kinetic profile.
-
Protocol 2: In-situ Monitoring by ¹H NMR Spectroscopy
This method provides detailed structural information and is suitable for slower thermal polymerizations.
Objective: To determine reaction rate and order by monitoring the disappearance of reactant peaks.
Materials & Equipment:
-
Reactants (as in Protocol 1, but without photoinitiator if thermally cured)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard with a known concentration and a distinct, non-overlapping peak (e.g., mesitylene)
-
NMR spectrometer with variable temperature control
-
NMR tubes with septa
Procedure:
-
Sample Preparation: In a vial, dissolve the monomers, catalyst, and internal standard in the deuterated solvent to a known concentration.
-
Transfer the solution to an NMR tube and seal with a septum.
-
NMR Setup: Insert the sample into the NMR spectrometer and allow it to equilibrate at the desired reaction temperature (e.g., 60 °C).
-
Acquire an initial ¹H NMR spectrum (t=0). Identify the peaks for the alkyne protons of this compound (~2.2-3.5 ppm) and the internal standard.[5]
-
Kinetic Run: Set up the spectrometer to automatically acquire spectra at regular time intervals (e.g., every 10 minutes).[6][7]
-
Continue the experiment until the monomer peaks have significantly diminished or stopped changing.
-
Data Analysis:
-
For each spectrum, integrate the area of a characteristic this compound proton peak and the internal standard peak.
-
Calculate the concentration of the monomer at each time point by comparing its integral to that of the internal standard.
-
Plot the natural log of the monomer concentration (ln[M]) versus time. A linear plot indicates a first-order reaction, and the negative slope corresponds to the apparent rate constant (k_app).
-
Protocol 3: Kinetic Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to study the kinetics of thermally cured systems by measuring the heat released during the exothermic polymerization reaction.[8][9]
Objective: To determine the total heat of reaction, activation energy, and reaction order.
Materials & Equipment:
-
Premixed, uncured monomer/catalyst formulation
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans and lids
Procedure:
-
Sample Preparation: Prepare the reactive mixture of monomers and catalyst. Accurately weigh 5-10 mg of the mixture into a hermetic aluminum DSC pan and seal it. Prepare an empty, sealed pan as a reference.
-
Dynamic Scan (Non-isothermal):
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at several different constant rates (e.g., 5, 10, 15, and 20 °C/min) over a temperature range that covers the entire curing reaction (e.g., 25 °C to 250 °C).
-
Record the heat flow as a function of temperature for each heating rate.
-
-
Isothermal Scan:
-
Heat a fresh sample rapidly to a desired isothermal curing temperature (e.g., 120 °C).
-
Hold at this temperature and record the heat flow as a function of time until the reaction is complete (heat flow returns to baseline).
-
-
Data Analysis:
-
From the dynamic scans, the total enthalpy of cure (ΔH_total) is determined by integrating the area under the exothermic peak. The peak temperature (T_p) will shift to higher temperatures with increased heating rates.
-
The activation energy (Eₐ) can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis, which relate the change in T_p to the heating rate.
-
From the isothermal scan, the reaction rate (dα/dt) is proportional to the heat flow (dH/dt), and the conversion (α) at any time is the partial heat of reaction divided by ΔH_total. This data can be fitted to n-th order or autocatalytic kinetic models to determine rate constants.[10]
-
dot
Caption: General workflow for a polymerization kinetics study.
Applications in Drug Development
The ability to form well-defined polymer networks with tunable properties is highly relevant to drug development. Polytriazole networks derived from this compound can be used for:
-
Drug Encapsulation and Controlled Release: The cross-linked polymer matrix can serve as a depot for therapeutic agents. The degradation rate and porosity of the network, which are influenced by the polymerization kinetics and monomer choice, can be tailored to control the drug release profile.
-
Hydrogel Formation: By using hydrophilic co-monomers (e.g., PEG-diazides), this compound can form hydrogels suitable for encapsulating sensitive biologics or for use as tissue engineering scaffolds.
-
Functional Nanoparticles: this compound can act as a core for star polymers or as a cross-linker in the formation of nanoparticles. These particles can be functionalized for targeted drug delivery.
A thorough understanding and control of the polymerization kinetics are paramount to producing materials with the consistency, reliability, and specific properties required for these demanding biomedical applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers [mdpi.com]
- 4. Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. revistapolimeros.org.br [revistapolimeros.org.br]
- 9. azom.com [azom.com]
- 10. Real-Time Monitoring Polymerization Reactions Using Dipolar Echoes in 1H Time Domain NMR at a Low Magnetic Field - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surface Modification of Silica Particles with Tripropargylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica (B1680970) nanoparticles (NPs) are versatile platforms in various scientific and biomedical fields due to their tunable size, high surface area, and ease of surface functionalization.[1] Their biocompatibility and stability make them ideal candidates for applications such as drug delivery, bioimaging, and diagnostics.[2][3] Surface modification of silica NPs is crucial to enhance their performance, improve biocompatibility, and introduce specific functionalities for targeted applications.[4][5] One such functionalization is the introduction of terminal alkyne groups using tripropargylamine. This modification paves the way for subsequent covalent conjugation of a wide array of molecules, such as peptides, proteins, and small molecule drugs, via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[6][7][8]
This document provides detailed protocols for the synthesis of silica nanoparticles, their surface modification with this compound, and subsequent characterization. It also includes representative data and discusses potential applications in drug development and research.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis and functionalization of silica nanoparticles. The values presented are representative and may vary depending on specific experimental conditions.
Table 1: Physicochemical Properties of Bare and this compound-Modified Silica Nanoparticles
| Parameter | Bare Silica NPs | This compound-Modified Silica NPs |
| Particle Size (DLS) | 100 ± 10 nm | 105 ± 12 nm |
| Polydispersity Index (PDI) | < 0.2 | < 0.2 |
| Surface Area (BET) | ~66 m²/g[1] | ~40-50 m²/g |
| Zeta Potential (pH 7.4) | -25 mV[1] | +15 to +25 mV |
| Grafting Density | N/A | ~0.5-1.0 mmol/g |
Table 2: Characterization Technique Summary
| Technique | Purpose | Expected Outcome for Successful Modification |
| Dynamic Light Scattering (DLS) | Determine particle size and size distribution. | Minimal change in particle size, indicating no significant aggregation. |
| Zeta Potential Analysis | Measure surface charge. | Shift from negative to positive zeta potential upon amine functionalization.[1] |
| Thermogravimetric Analysis (TGA) | Quantify the amount of organic material grafted onto the silica surface. | Weight loss corresponding to the decomposition of the grafted this compound. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identify functional groups present on the nanoparticle surface. | Appearance of characteristic peaks for alkyne (C≡C-H stretch) and amine (N-H bend) groups. |
| Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) | Visualize particle morphology and confirm monodispersity. | Spherical and monodispersed particles. |
Experimental Protocols
Synthesis of Monodisperse Silica Nanoparticles (Stöber Method)
This protocol describes the synthesis of ~100 nm silica nanoparticles using the Stöber method.[1][9]
Materials:
-
Tetraethyl orthosilicate (B98303) (TEOS)
-
Anhydrous Ethanol (B145695)
-
Ammonium (B1175870) Hydroxide (28-30%)
-
Deionized Water
Procedure:
-
In a flask, combine 120 mL of anhydrous ethanol and 6.0 mL of ammonium hydroxide.
-
Stir the mixture for 5 minutes at room temperature.
-
Rapidly add 4.0 mL of TEOS to the ammonia/ethanol mixture while stirring vigorously.
-
Continue stirring at room temperature for 24 hours.
-
Collect the silica nanoparticles by centrifugation at 11,000 x g for 30 minutes.
-
Wash the particles three times with deionized water, followed by one wash with ethanol.
-
Dry the particles at 60°C overnight or redisperse in ethanol for immediate use.[10]
Surface Modification with this compound
This protocol details the post-synthesis grafting of this compound onto the surface of the prepared silica nanoparticles.
Materials:
-
Bare silica nanoparticles
-
Anhydrous Toluene (B28343)
-
This compound
-
(3-Aminopropyl)triethoxysilane (APTES) as a control/comparison (optional)
Procedure:
-
Disperse 1 g of bare silica nanoparticles in 50 mL of anhydrous toluene and sonicate for 15 minutes to ensure a homogenous suspension.
-
In a separate vial, prepare a 2% (v/v) solution of this compound in anhydrous toluene.
-
Add the this compound solution to the silica nanoparticle suspension.
-
Reflux the mixture at 110°C for 12 hours under a nitrogen atmosphere with constant stirring.
-
Allow the mixture to cool to room temperature.
-
Collect the functionalized nanoparticles by centrifugation (10,000 x g for 20 minutes).
-
Wash the particles three times with toluene and then three times with ethanol to remove any unreacted this compound.
-
Dry the this compound-modified silica nanoparticles under vacuum.
Characterization of this compound-Modified Silica Nanoparticles
Detailed methodologies for key characterization techniques are provided below.
a. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Disperse a small amount of the dried nanoparticles in deionized water or an appropriate buffer (e.g., 10 mM NaCl) by sonication.
-
Measure the particle size and zeta potential using a suitable instrument.
b. Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the dried sample in a TGA crucible.
-
Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.
-
The weight loss between 200°C and 600°C can be attributed to the decomposition of the grafted organic molecules.
c. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Mix a small amount of the dried nanoparticle sample with KBr powder and press into a pellet.
-
Record the FTIR spectrum from 4000 to 400 cm⁻¹.
-
Look for characteristic peaks:
-
~3300 cm⁻¹ (C≡C-H stretch)
-
~2120 cm⁻¹ (C≡C stretch, weak)
-
~1100 cm⁻¹ (Si-O-Si stretch)
-
~950 cm⁻¹ (Si-OH stretch)
-
~1580 cm⁻¹ (N-H bend)
-
Visualizations
Caption: Experimental workflow for the synthesis, modification, and characterization of silica nanoparticles.
Caption: Schematic of a CuAAC "click chemistry" reaction using this compound-modified silica nanoparticles.
Applications and Future Directions
The introduction of terminal alkyne groups onto the surface of silica nanoparticles via this compound modification opens up a vast range of possibilities for their application in research and drug development.
-
Targeted Drug Delivery: Azide-modified targeting ligands, such as antibodies or peptides, can be "clicked" onto the surface of the nanoparticles to facilitate their accumulation at specific disease sites, thereby enhancing therapeutic efficacy and reducing off-target side effects.[2]
-
Bioimaging: Fluorescent dyes or contrast agents containing an azide (B81097) group can be readily attached to the nanoparticles, enabling their use as probes for in vitro and in vivo imaging.
-
Controlled Release Systems: The triazole linkage formed during the click reaction is highly stable. This allows for the development of robust drug delivery systems where the release of the therapeutic agent can be triggered by specific stimuli.
-
High-Throughput Screening: The efficiency and specificity of the click reaction make it an ideal tool for the rapid screening of different drug candidates or targeting moieties by conjugating them to the nanoparticle platform.
Future research may focus on the development of multifunctional nanoparticles by sequentially or simultaneously "clicking" different molecules onto the this compound-modified surface. This could lead to the creation of theranostic agents that combine both diagnostic and therapeutic capabilities in a single platform. The biocompatibility and potential toxicity of these modified nanoparticles should also be thoroughly investigated to ensure their safe application in preclinical and clinical settings.[1][11]
References
- 1. Amine Modification of Nonporous Silica Nanoparticles Reduces Inflammatory Response Following Intratracheal Instillation in Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Surface modification of silica nanoparticles to reduce aggregation and non-specific binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface modification of silica nanoparticles to reduce aggregation and nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances in click chemistry for silica-based material construction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Functionalized Silica Particles: A Course-Based Undergraduate Research Experience in Materials Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Amine modification of nonporous silica nanoparticles reduces inflammatory response following intratracheal instillation in murine lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorescent Probes Utilizing a Tripropargylamine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and application of novel fluorescent probes using a tripropargylamine scaffold. This multifunctional core, featuring three terminal alkyne groups, offers a versatile platform for the construction of sophisticated probes for a wide range of applications in biomedical research and drug development, including cellular imaging and targeted therapies. The methodologies described herein primarily leverage the robustness and specificity of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to achieve efficient bioconjugation.[1]
Introduction to the this compound Scaffold
This compound [(HC≡CCH₂)₃N] is a unique trivalent molecule offering a compact and versatile scaffold for the synthesis of multifunctional fluorescent probes.[2] Its three propargyl groups serve as bioorthogonal handles for the attachment of various molecular entities via click chemistry.[3] This trivalent nature allows for several design strategies:
-
Multivalent Probes: Attachment of multiple copies of a targeting ligand to enhance binding affinity and specificity to cellular receptors.
-
Multimodal Probes: Conjugation of a fluorescent reporter, a targeting moiety, and a therapeutic agent onto a single scaffold for theranostic applications.
-
Ratiometric Probes: Incorporation of two different fluorophores for ratiometric sensing of intracellular analytes.
The ability to construct such complex molecular architectures on a simple, well-defined core makes the this compound scaffold a powerful tool in the development of next-generation fluorescent probes.
General Synthesis Strategy
The synthesis of a fluorescent probe using a this compound scaffold is a modular process that can be adapted to a wide variety of fluorophores and targeting moieties. The general workflow involves the sequential or simultaneous attachment of azide-functionalized molecules to the three alkyne arms of the this compound core via the CuAAC reaction.
A generalized synthetic scheme is presented below. This can be a one-pot reaction if the stoichiometry is carefully controlled or a stepwise approach for the controlled addition of different molecules.
Figure 1: General workflow for the synthesis of a multifunctional fluorescent probe using a this compound scaffold via CuAAC "click" chemistry.
Experimental Protocols
The following protocols provide a general framework for the synthesis of fluorescent probes using a this compound scaffold. Optimization of reaction conditions may be necessary depending on the specific fluorophore, targeting moiety, and their solubility characteristics.
Protocol 1: Synthesis of a Fluorescent Probe via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for conjugating an azide-containing fluorophore and/or other azide-functionalized molecules to the this compound scaffold.
Materials:
-
This compound
-
Azide-functionalized fluorophore (e.g., Alexa Fluor 488 Azide, Cy5 Azide)
-
Azide-functionalized targeting moiety (e.g., azide-modified peptide, small molecule, or antibody)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or a mixture of an organic solvent and water
-
Purification system (e.g., Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Size-Exclusion Chromatography (SEC))
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve this compound (1 equivalent) in DMF or DMSO.
-
Dissolve the azide-functionalized fluorophore (1-3 equivalents, depending on the desired degree of labeling) in DMF or DMSO.
-
If applicable, dissolve the azide-functionalized targeting moiety and/or therapeutic agent (1-3 equivalents) in a suitable solvent.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare stock solutions of CuSO₄ (e.g., 50 mM in water) and the copper ligand (THPTA or TBTA) (e.g., 50 mM in water or DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the solution of this compound with the azide-functionalized molecules.
-
Add the copper ligand solution to the mixture. The ligand to copper ratio is typically 5:1.[4]
-
Add the CuSO₄ solution to the mixture and vortex briefly. The final copper concentration should be between 0.1 and 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 1-5 mM.[2]
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature for 1-4 hours, protected from light.[5]
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Purification:
-
Upon completion, the reaction mixture can be purified to remove excess reagents and the catalyst.
-
RP-HPLC: This method is highly effective for purifying small molecule probes, providing high-purity products.[4]
-
SEC (Desalting Column): Useful for separating the labeled product from smaller molecules, especially when working with larger biomolecules.[6]
-
Protocol 2: Application in Cellular Imaging
This protocol provides a general workflow for labeling and imaging live cells with a synthesized fluorescent probe.
Materials:
-
Live cells cultured on coverslips or in imaging dishes
-
Synthesized fluorescent probe stock solution (e.g., in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in cell culture medium or a suitable buffer. The optimal final concentration should be determined empirically but typically ranges from 1 to 10 µM.
-
Remove the culture medium from the cells and wash once with pre-warmed PBS or HBSS.
-
Add the probe-containing medium to the cells and incubate for the desired time (typically 15-60 minutes) at 37°C in a CO₂ incubator.[7]
-
-
Washing:
-
Remove the probe-containing medium.
-
Wash the cells 2-3 times with pre-warmed PBS or HBSS to remove any unbound probe.[7]
-
-
Imaging:
-
Add fresh, pre-warmed culture medium or imaging buffer to the cells.
-
Visualize the labeled cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen fluorophore.
-
Figure 2: A simplified workflow for cellular imaging using a fluorescent probe.
Data Presentation
The photophysical and binding properties of fluorescent probes are critical for their successful application. The following tables summarize typical quantitative data for commonly used fluorophores and the impact of conjugation on their properties. While specific data for this compound-based probes is not extensively available, these tables provide a useful reference for probe design.
Table 1: Photophysical Properties of Common Azide-Functionalized Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| Fluorescein Azide | 494 | 518 | 0.92 | 75,000 |
| Rhodamine B Azide | 555 | 580 | 0.31 | 110,000 |
| Cyanine3 (Cy3) Azide | 550 | 570 | 0.15 | 150,000 |
| Cyanine5 (Cy5) Azide | 649 | 670 | 0.28 | 250,000 |
| Alexa Fluor 488 Azide | 495 | 519 | 0.92 | 73,000 |
| Alexa Fluor 647 Azide | 650 | 668 | 0.33 | 270,000 |
Data is representative and can vary with solvent and conjugation.
Table 2: Example of Probe Characterization Data
| Probe Component | Method | Result |
| Identity Confirmation | LC-MS | Calculated vs. Observed Mass |
| Purity | RP-HPLC | >95% |
| Concentration | UV-Vis Spectroscopy | Absorbance at Fluorophore λmax |
| Binding Affinity (Kd) | Fluorescence Titration | Varies with target (nM to µM range) |
| Cellular Localization | Confocal Microscopy | e.g., Mitochondria, Nucleus, etc. |
Signaling Pathway Visualization
Fluorescent probes are often designed to investigate specific cellular signaling pathways. For instance, a probe might be designed to target a specific kinase involved in a cancer signaling pathway. The following is a conceptual representation of how a fluorescent probe could be used to visualize a component of a simplified signaling cascade.
Figure 3: A conceptual diagram of a signaling pathway and the targeting of a specific kinase with a fluorescent probe.
By providing a modular and versatile platform, the this compound scaffold holds significant promise for the development of advanced fluorescent probes for a multitude of applications in research and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. 三炔丙基胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 點擊化學試劑概述 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An Implantable Multifunctional Neural Microprobe for Simultaneous Multi-Analyte Sensing and Chemical Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Complex Heterocyclic Compounds Employing Tripropargylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of tripropargylamine as a versatile building block for the construction of complex heterocyclic scaffolds. This compound, with its unique trifunctional propargyl architecture, serves as an exceptional starting material for generating molecular complexity through a variety of synthetic transformations, including multicomponent reactions, cycloadditions, and metal-catalyzed cyclizations. The resulting heterocyclic compounds are of significant interest in medicinal chemistry and materials science.
Introduction to this compound in Heterocyclic Synthesis
This compound [(HC≡CCH₂)₃N] is a commercially available tertiary amine featuring three terminal alkyne functionalities.[1] This arrangement of reactive groups within a single molecule allows for the construction of intricate three-dimensional structures, such as fused, spirocyclic, and cage-like heterocyclic systems. The terminal alkynes can readily participate in a wide range of chemical transformations, making this compound a powerful tool for diversity-oriented synthesis. Key applications include its use in the synthesis of ligands for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1]
Key Synthetic Strategies and Applications
Several synthetic strategies have been developed to harness the reactivity of this compound for the synthesis of complex heterocycles. These can be broadly categorized as follows:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The three propargyl groups of this compound can react with azides to form tris(triazole) derivatives. This reaction is highly efficient and regioselective, proceeding under mild conditions to afford 1,4-disubstituted 1,2,3-triazoles.[2] This strategy is particularly useful for the synthesis of tripodal ligands and complex polyheterocyclic systems.
-
Pauson-Khand Reaction: This formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide is a powerful method for the synthesis of cyclopentenones.[3][4][5] While intermolecular reactions can have selectivity issues, the intramolecular version is highly efficient for creating fused ring systems.[3] this compound derivatives can be designed to undergo intramolecular Pauson-Khand reactions to generate complex polycyclic ketones.
-
[2+2+2] Cycloaddition Reactions: The propargyl groups of this compound can participate in transition metal-catalyzed [2+2+2] cycloadditions with other alkynes or nitriles. This methodology provides a direct route to substituted pyridine (B92270) rings fused to a central nitrogen-containing core.
-
Multicomponent Reactions (A³ Coupling): The A³ coupling reaction, involving an aldehyde, an alkyne, and an amine, is a fundamental method for synthesizing propargylamines.[6][7] While this compound itself is a product of such a reaction type, its derivatives can be further functionalized using this methodology.
The following sections provide detailed protocols for some of these key transformations.
Experimental Protocols
Synthesis of a Tris(triazole) Ligand via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, a common tripodal ligand, from this compound and benzyl (B1604629) azide (B81097).
Reaction Scheme:
Caption: Synthesis of a tris(triazole) ligand from this compound.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (3.3 eq) in a 1:1 mixture of dichloromethane and water.
-
To this biphasic mixture, add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).
-
In a separate vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq) and add it to the reaction mixture.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired tris(triazole) product.
| Parameter | Value |
| Reactant Ratio | This compound : Benzyl Azide : CuSO₄·5H₂O : Sodium Ascorbate = 1 : 3.3 : 0.1 : 0.3 |
| Solvent | CH₂Cl₂ / H₂O (1:1) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | >90% |
Proposed Intramolecular Pauson-Khand Reaction for the Synthesis of a Fused Tricyclic Ketone
This protocol outlines a proposed synthetic route to a complex tricyclic ketone starting from a derivative of this compound. The initial step involves the functionalization of two of the alkyne moieties, followed by an intramolecular Pauson-Khand reaction.
Workflow:
Caption: Proposed workflow for synthesizing a fused tricyclic ketone.
Protocol (Part 1: Synthesis of Enyne-Diyne Precursor):
-
Protect one of the alkyne groups of this compound using a suitable protecting group (e.g., trimethylsilyl).
-
Perform a Sonogashira coupling on the two remaining free alkynes with a vinyl halide (e.g., vinyl bromide) in the presence of a palladium catalyst and a copper(I) co-catalyst to introduce the alkene functionality.
-
Deprotect the silyl (B83357) group to yield the enyne-diyne precursor.
Protocol (Part 2: Intramolecular Pauson-Khand Reaction):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the enyne-diyne precursor in a degassed solvent such as toluene.
-
Add dicobalt octacarbonyl (Co₂(CO)₈, 1.1 eq) and stir the mixture at room temperature for 2-4 hours to allow for complex formation.
-
Introduce a carbon monoxide atmosphere (balloon or high pressure).
-
Heat the reaction mixture to 80-110 °C and monitor the reaction by TLC. The reaction may require 24-48 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Catalyst | Dicobalt Octacarbonyl (Co₂(CO)₈) |
| Atmosphere | Carbon Monoxide (CO) |
| Solvent | Toluene or Dichloromethane |
| Temperature | 80-110 °C |
| Reaction Time | 24-48 hours |
| Expected Product | Fused Tricyclic Ketone |
Note: Yields for intramolecular Pauson-Khand reactions are typically moderate to good, ranging from 40-70%.
Proposed [2+2+2] Cycloaddition for the Synthesis of a Fused Pyridine System
This protocol describes a proposed synthesis of a complex fused pyridine heterocycle via a transition metal-catalyzed [2+2+2] cycloaddition of a this compound derivative.
Reaction Principle:
Caption: Logical flow for fused pyridine synthesis.
Procedure:
-
Synthesize a suitable dipropargyl amine derivative from this compound by, for example, selective mono-alkylation or mono-amidation of the nitrogen atom after protection of the alkyne groups, followed by deprotection.
-
In a Schlenk tube under an inert atmosphere, dissolve the dipropargyl amine derivative and an excess of the coupling partner (e.g., a disubstituted alkyne or a nitrile).
-
Add a cobalt catalyst, such as Co(Cp)(CO)₂ (5 mol%), and irradiate the mixture with a high-pressure mercury lamp while stirring at room temperature.
-
Alternatively, a rhodium catalyst such as [Rh(cod)Cl]₂ with a suitable ligand can be used under thermal conditions.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, remove the solvent under reduced pressure and purify the residue by column chromatography.
| Parameter | Value |
| Catalyst | Co(Cp)(CO)₂ or Rhodium-based catalyst |
| Co-reactant | Alkyne or Nitrile |
| Conditions | Photochemical or Thermal |
| Reaction Time | 12-48 hours |
| Expected Product | Fused Pyridine System |
Note: The yields for such cycloadditions are highly substrate-dependent and may range from low to good.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of complex heterocyclic compounds. The strategic application of modern synthetic methodologies, such as CuAAC, the Pauson-Khand reaction, and [2+2+2] cycloadditions, allows for the efficient construction of intricate molecular architectures with potential applications in drug discovery and materials science. The protocols provided herein serve as a guide for researchers to explore the rich chemistry of this unique building block. Further exploration of tandem and cascade reactions starting from this compound is expected to yield novel and structurally diverse heterocyclic systems.
References
Troubleshooting & Optimization
Technical Support Center: Copper Catalyst Removal from Tripropargylamine Reaction Mixtures
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the removal of residual copper catalysts from tripropargylamine reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the copper catalyst from my reaction mixture?
Residual copper can be problematic for several reasons. Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development.[1][2][3][4] They can also interfere with downstream applications, such as fluorescence-based assays, and catalyze unwanted side reactions.[2][4] Furthermore, the presence of copper can affect the stability and purity of the final product, and for applications in drug development, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.[2]
Q2: What are the most common methods for removing residual copper catalyst?
The most prevalent and effective methods for copper catalyst removal include:
-
Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction where the organic layer containing your product is washed with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium (B1175870) chloride.[2][3][5][6][7] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[2][6]
-
Solid-Phase Scavenging: This method employs solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[1][2][3] Examples of such scavengers include those with thiourea, imidazole, and triamine functional groups.[8][9]
-
Precipitation: This technique involves converting the copper catalyst into an insoluble form, which can then be removed by filtration.[1][2][3] For instance, adding a base like sodium hydroxide (B78521) can precipitate copper(II) hydroxide.[2]
-
Silica (B1680970) Gel Chromatography: This standard purification method can be effective in removing copper salts, which are often more polar and will adhere to the silica gel, allowing the desired product to be eluted.[2]
-
Dialysis: For macromolecular products like bioconjugates, dialysis against a buffer containing a chelating agent like EDTA is an effective method to remove small molecule impurities, including the copper catalyst.[6][7][10]
Q3: How do I choose the best copper removal method for my specific application?
The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred.[1][3] For small organic molecules, a wider range of techniques, including aqueous washes, precipitation, and various solid-supported scavengers, can be employed.[1][3]
Q4: My triazole product appears to have a high affinity for copper, making it difficult to remove. What should I do?
This is a common issue as the triazole product itself can act as a chelator for copper. In this situation, you may need to use a stronger chelating agent for aqueous washes or employ a scavenger resin with a very high affinity for copper.[6] Performing multiple washes or increasing the contact time with the scavenger resin may also improve copper removal.
Q5: I see a persistent green/blue color in my organic layer after an aqueous wash. What does this indicate?
A persistent blue or green color in your organic layer is a strong indication of residual copper contamination.[6] This suggests that the initial aqueous wash was insufficient to remove all the copper. Additional washes with a fresh solution of the chelating agent are recommended until the aqueous layer remains colorless.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Ineffective copper removal with aqueous EDTA wash. | The product is a stronger chelator for copper than EDTA. | Use a scavenger resin with a higher affinity for copper.[6] Try a different chelating agent in the aqueous wash, such as aqueous ammonia.[11] |
| The pH of the aqueous solution is not optimal for chelation. | Adjust the pH of the EDTA solution. EDTA chelation is often more effective at a slightly basic pH. | |
| Insufficient mixing during the liquid-liquid extraction. | Ensure vigorous shaking of the separatory funnel for 1-2 minutes during each wash to maximize contact between the organic and aqueous phases.[6] | |
| Low product yield after purification. | Product loss during aqueous extractions due to some water solubility. | Minimize the number of aqueous washes. Use a saturated brine solution for the final wash to reduce the solubility of the organic product in the aqueous layer.[6] Consider using a solid-phase scavenger to avoid aqueous workup.[2] |
| Product adsorption onto the solid support (silica gel or scavenger resin). | Pre-treat the silica gel with a small amount of a polar solvent. For scavenger resins, ensure the resin is compatible with your product and solvent system. Wash the resin thoroughly with a suitable solvent after scavenging to recover any adsorbed product.[2] | |
| The product is water-soluble, making liquid-liquid extraction with an aqueous chelator difficult. | The product partitions into the aqueous phase along with the copper-chelator complex. | Use a solid-phase scavenger resin, which avoids the need for an aqueous workup.[12] Dialysis is another suitable method for water-soluble macromolecules.[6][7] |
| Column chromatography fails to separate the product from the copper catalyst. | The copper species and the product have similar polarity and affinity for the stationary phase. | First, perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography.[6] Alternatively, use a scavenger resin to remove copper prior to chromatography.[6] You could also try a different stationary phase (e.g., alumina (B75360) instead of silica gel).[6] |
Quantitative Data Summary
The following table summarizes the typical efficiency of common copper removal techniques. The values are representative and can vary depending on the specific reaction conditions and the properties of the product.
| Method | Typical Residual Copper Level (ppm) | Advantages | Disadvantages |
| Aqueous Wash (EDTA) | < 50 | Inexpensive, readily available reagents. | Can lead to product loss if the product is water-soluble; may require multiple extractions. |
| Solid-Phase Scavengers | < 10 | High efficiency and selectivity, simple filtration-based workup.[2] | Higher cost compared to simple aqueous washes.[2] |
| Precipitation | < 100 | Can be effective for large-scale reactions. | May require careful pH control; the precipitate can sometimes be difficult to filter. |
| Silica Gel Chromatography | Variable | Can be integrated into the standard purification workflow. | May not be effective if the product and copper have similar polarities; can lead to product loss on the column. |
Experimental Protocols
Protocol 1: Copper Removal using Aqueous EDTA Wash
This protocol is a general procedure for removing copper catalysts via liquid-liquid extraction using an EDTA solution.[3][6]
-
Reaction Quench: Upon completion of the reaction, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
First Wash: Transfer the diluted reaction mixture to a separatory funnel and wash with an equal volume of a 0.1 - 0.5 M EDTA solution. Shake vigorously for 1-2 minutes.[6]
-
Phase Separation: Allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, will often be colored blue or green.[6] Drain the aqueous layer.
-
Repeat Washes: Repeat the washing step with fresh EDTA solution until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual EDTA and water.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Copper Removal using a Solid-Phase Scavenger
This protocol is suitable for a wide range of products, including those that are sensitive to aqueous workups.[2]
-
Scavenger Addition: After the reaction is complete, add the scavenger resin directly to the reaction mixture. A typical loading is 3-5 equivalents of the scavenger's functional group relative to the amount of copper catalyst used.[2]
-
Stirring: Stir the mixture at room temperature. A stirring time of 1-4 hours is generally recommended, though this may need to be optimized.[2]
-
Filtration: Filter the mixture to remove the resin.[2]
-
Rinsing and Concentration: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product. Combine the filtrate and the washings, and then concentrate under reduced pressure to obtain the purified product.[2]
Protocol 3: Copper Removal by Precipitation
This protocol is useful when the product is soluble and the copper salts can be selectively precipitated.[2]
-
Choice of Precipitating Agent: A common method involves converting the copper catalyst into an insoluble form. For example, adding a base like sodium hydroxide can precipitate copper(II) hydroxide, or sodium carbonate can be used to precipitate copper(II) carbonate.[2]
-
Precipitation: Slowly add the precipitating agent to the stirred reaction mixture. The formation of a solid precipitate should be observed.[2]
-
Complete Precipitation: Ensure enough precipitating agent has been added to remove all the copper from the solution. This can often be judged by a change in the color of the supernatant.[2]
-
Filtration: Filter the mixture to remove the precipitated copper salt. Using a pad of celite can aid in the filtration of fine particles.[2] The filtrate contains the purified product.
Visualizations
Caption: Workflow for copper removal using aqueous EDTA wash.
Caption: Workflow for copper removal using a solid-phase scavenger.
Caption: Decision tree for troubleshooting copper removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. silicycle.com [silicycle.com]
Technical Support Center: Minimizing Side Products in Glaser Coupling of Tripropargylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glaser coupling reactions of tripropargylamine. Our focus is to help you minimize the formation of undesired side products and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products when performing Glaser coupling with this compound?
A1: Due to its trifunctional nature, this compound is prone to several side reactions during Glaser coupling. The most common side products arise from uncontrolled oxidative homocoupling, leading to:
-
Intramolecularly cyclized products: Where two alkyne arms of the same molecule couple.
-
Dimers, oligomers, and polymers: Resulting from intermolecular coupling between two or more this compound molecules. This can often lead to the formation of insoluble gels or polymeric materials, which can significantly reduce the yield of the desired product and complicate purification.[1]
Q2: I'm observing a significant amount of insoluble gel in my reaction. How can I prevent this?
A2: The formation of insoluble material is a common issue with poly-alkynes like this compound and is due to extensive intermolecular cross-linking. To minimize this, consider the following strategies:
-
High Dilution: Running the reaction at a lower concentration can favor intramolecular coupling or the formation of smaller, more soluble oligomers over extensive polymerization.
-
Slow Addition of Reactants: Adding the this compound slowly to the reaction mixture can help maintain a low instantaneous concentration, further discouraging intermolecular reactions.
-
Lower Temperature: Reducing the reaction temperature can decrease the rate of the coupling reaction, providing more control and potentially reducing the extent of polymerization.[1]
-
Use of Protecting Groups: Protecting two of the three alkyne groups with a bulky protecting group (e.g., triisopropylsilyl - TIPS) will prevent them from reacting, allowing for controlled coupling of the remaining alkyne. This is a highly effective but more synthetically intensive approach.
Q3: What is the role of the ligand in controlling side product formation?
A3: The ligand plays a crucial role in the Glaser-Hay coupling reaction. It solubilizes the copper catalyst and modulates its reactivity.[2] The choice and concentration of the ligand can significantly impact the reaction rate and selectivity. For instance, bulky ligands can sterically hinder intermolecular reactions, while strongly coordinating ligands can alter the electronic properties of the copper center, influencing the propensity for side reactions. Common ligands include N,N,N',N'-tetramethylethylenediamine (TMEDA) and various bipyridine derivatives.[3] The denticity of the ligand has also been shown to influence the extent of Glaser coupling, with the order of activity for catalyzing this side reaction being linear bidentate > tridentate > tetradentate ligands.[1][4]
Q4: Should I run the reaction under an inert atmosphere to prevent side reactions?
A4: The Glaser-Hay coupling is an oxidative homocoupling reaction, meaning it requires an oxidant to proceed.[2] In the Hay modification, molecular oxygen (from air) serves as the terminal oxidant to regenerate the active Cu(I) catalyst.[5] Therefore, running the reaction under a strictly inert atmosphere will inhibit the desired Glaser coupling. However, controlling the rate of oxygen introduction can be a strategy to moderate the reaction rate and potentially reduce the formation of high molecular weight polymers. If your goal is to completely avoid Glaser coupling as a side reaction in a different type of alkyne transformation (like a Sonogashira coupling), then working under an inert atmosphere is recommended.[6]
Q5: Are there alternative coupling strategies for this compound that might offer better control?
A5: Yes, if minimizing homocoupling is the primary goal, you might consider alternative coupling reactions that are less prone to this side reaction. For example, the Cadiot-Chodkiewicz coupling allows for the cross-coupling of a terminal alkyne with a 1-haloalkyne, which can provide better control over the formation of specific products.[3] Additionally, employing protecting group strategies in conjunction with Glaser coupling can provide a high degree of control over the final product distribution.
Troubleshooting Guide
Problem: Low Yield of Desired Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time. - Increase temperature cautiously, monitoring for polymer formation. - Increase catalyst and/or ligand loading. |
| Catalyst Inactivation | - Ensure high purity of reagents and solvents. - Add a reducing agent like sodium ascorbate (B8700270) to maintain the active Cu(I) state.[1] |
| Side Product Formation | - Implement strategies to reduce polymerization (see below). - Optimize ligand and solvent system. |
Problem: Formation of Insoluble Polymer/Gel
| Possible Cause | Suggested Solution |
| High Reactant Concentration | - Perform the reaction under high dilution conditions. - Use a syringe pump for slow addition of this compound. |
| Reaction Temperature Too High | - Lower the reaction temperature to slow down the rate of polymerization.[1] |
| Excessive Oxygen | - Control the flow of air or oxygen into the reaction. |
| Uncontrolled Intermolecular Coupling | - Use a bulky ligand to sterically hinder intermolecular interactions. - Employ a protecting group strategy for two of the three alkyne functionalities. |
Problem: Reaction is Sluggish or Fails to Initiate
| Possible Cause | Suggested Solution |
| Poor Catalyst Solubility | - Ensure the chosen ligand effectively solubilizes the copper salt in the reaction solvent. The CuCl-TMEDA complex is known for its good solubility in a range of solvents.[2][5] |
| Insufficient Oxidant | - Ensure adequate aeration of the reaction mixture if using the Hay protocol. |
| Low Quality Reagents | - Use freshly distilled/purified solvents and high-purity this compound and catalyst. |
Quantitative Data on Side Product Formation
| Parameter | Condition to Minimize Side Products | Expected Outcome |
| Temperature | Lower Temperature (e.g., < 0 °C) | Decreased rate of Glaser coupling.[1] |
| Reducing Agent | Addition of excess reducing agent (e.g., sodium ascorbate) | Prevents oxidation of Cu(I) to the species that promotes Glaser coupling.[1] |
| Ligand Choice | Tridentate or tetradentate ligands | Lower propensity to catalyze Glaser coupling compared to bidentate ligands.[1][4] |
| Protecting Groups | Use of bulky silyl (B83357) protecting groups (e.g., TIPS) | Complete prevention of homocoupling of the protected alkyne. |
Experimental Protocols
Protocol 1: Optimized Glaser-Hay Coupling of this compound to Minimize Polymerization
This protocol is a general guideline and should be optimized for your specific application.
Materials:
-
This compound
-
Copper(I) chloride (CuCl)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
High-purity, degassed solvent (e.g., acetone, dichloromethane, or pyridine)[7]
-
Syringe pump
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add CuCl (0.05 eq) and the reaction solvent under an air atmosphere.
-
Add TMEDA (1.2 eq) to the flask and stir until the copper salt dissolves, forming the catalyst complex.
-
In a separate flask, prepare a dilute solution of this compound (1.0 eq) in the reaction solvent.
-
Using a syringe pump, add the this compound solution to the catalyst mixture over a period of several hours.
-
Allow the reaction to stir at room temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: TMS Protection of this compound
This protocol describes the protection of the terminal alkyne groups to prevent homocoupling.
Materials:
-
This compound
-
Chlorotrimethylsilane (TMSCl)
-
A suitable base (e.g., triethylamine (B128534) or n-butyllithium)
-
Anhydrous solvent (e.g., THF or diethyl ether)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C or -78 °C, depending on the base used.
-
Slowly add the base to the solution.
-
After stirring for a short period, add TMSCl dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the TMS-protected this compound by column chromatography.
The protected compound can then be used in subsequent reactions. The TMS group can be removed later using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).
Visualizations
Caption: Glaser coupling mechanism and common side product pathways for this compound.
Caption: A troubleshooting workflow for optimizing this compound Glaser coupling reactions.
Caption: Logical relationships between key reaction parameters and outcomes in this compound Glaser coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 4. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for Efficient Tripropargylamine Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of tripropargylamine and related propargylamines via A³ coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the A³ coupling reaction for propargylamine (B41283) synthesis?
The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a one-pot, three-component reaction that synthesizes propargylamines from an aldehyde, a terminal alkyne, and an amine.[1][2] This method is widely used due to its high atom economy, operational simplicity, and its ability to generate molecular complexity in a single step.[2][3]
Q2: What are the most common catalysts for this compound synthesis via A³ coupling?
Transition metal catalysts are essential for the A³ coupling reaction.[1] Copper(I) salts, such as copper(I) iodide (CuI), are the most frequently employed due to their low cost, high catalytic efficiency, and stability.[2] Other metals like gold, silver, and zinc have also been successfully used.[1][4]
Q3: What is the general mechanism of the A³ coupling reaction?
The reaction mechanism typically involves three key steps:[2]
-
Imine/Iminium Ion Formation: The aldehyde and amine react to form an imine or an iminium ion.
-
Alkyne Activation: The metal catalyst activates the terminal alkyne, leading to the formation of a metal acetylide species.
-
Nucleophilic Attack: The metal acetylide attacks the imine or iminium ion, forming a new carbon-carbon bond and yielding the propargylamine product.
Q4: Can this reaction be performed under "green" or sustainable conditions?
Yes, the A³ coupling reaction is considered a green chemistry process as it is a one-pot reaction, which minimizes waste and reduces the number of synthetic steps.[2] Furthermore, some protocols have been developed to be performed in water or under solvent-free conditions, and with recyclable catalysts.[1][5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or no yield is a common issue in A³ coupling reactions. A systematic approach to troubleshooting can help identify the root cause.
| Potential Cause | Troubleshooting Steps |
| Inactive or Insufficient Catalyst | - Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).[6] - Perform a catalyst loading screen to determine the optimal concentration. Start with a standard loading (e.g., 2.5-5 mol%) and systematically increase or decrease the amount.[5][7] - Consider pre-activation of the catalyst if using a precursor that requires it.[8] |
| Poor Quality of Reagents | - Use purified reagents. Aldehydes can oxidize, and amines can absorb water and carbon dioxide from the air.[8] - Ensure solvents are anhydrous and degassed, as water and oxygen can interfere with the reaction.[8] |
| Suboptimal Reaction Conditions | - Temperature: The reaction may require heating. Optimize the temperature; too low may result in a sluggish reaction, while too high could lead to catalyst decomposition or side reactions.[9] - Solvent: The choice of solvent can significantly impact the reaction. Screen different solvents to find one that is suitable for all three components and the catalyst.[9] |
| Catalyst Deactivation | - Impurities in the starting materials or solvent can act as catalyst poisons.[6] - The catalyst may not be stable under the reaction conditions. Consider a more robust catalyst or ligand system. |
Issue 2: Formation of Side Products
The presence of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of side products.
| Potential Cause | Troubleshooting Steps |
| Homocoupling of the Alkyne (Glaser Coupling) | - This is a common side reaction, especially with copper catalysts in the presence of oxygen.[9] - Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon).[6][9] - Use properly degassed solvents.[8] |
| Formation of Aldol or Knoevenagel Products | - These can occur if the aldehyde self-condenses or reacts with other components. - Consider adding the aldehyde slowly to the reaction mixture. - Adjusting the base or temperature may also suppress these side reactions. |
| Unidentified Impurities | - If the side products are difficult to identify, consider purifying the starting materials to a higher degree.[8] - Analyze the crude reaction mixture by GC-MS or LC-MS to identify the mass of the impurities, which can provide clues to their structure. |
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield and Time
This table illustrates the impact of catalyst concentration on the efficiency of the A³ coupling reaction. The data presented is a representative example; optimal loading is specific to the reaction.
| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| 1 | SiO₂-H₃BO₃ | 0 | 8 | 42 |
| 2 | SiO₂-H₃BO₃ | 0.5 | 8 | 64 |
| 3 | SiO₂-H₃BO₃ | 1.0 | 6 | 71 |
| 4 | SiO₂-H₃BO₃ | 1.5 | 4 | 78 |
| 5 | SiO₂-H₃BO₃ | 2.0 | 2 | 83 |
| 6 | SiO₂-H₃BO₃ | 2.5 | 0.5 | 95 |
| 7 | SiO₂-H₃BO₃ | 3.0 | 0.5 | 95 |
Data adapted from a study on a similar cyclization process, demonstrating the general trend of catalyst loading optimization.[7]
Table 2: Optimization of Copper Nanoparticle Catalyst Loading
This table shows the effect of increasing copper nanoparticle catalyst loading on the yield of a propargylamine.
| Entry | Catalyst Loading (mol%) | Conversion (%) | Yield (%) |
| 1 | 10 | - | - |
| 2 | 15 | - | 94 |
| 3 | 60 | 98 | 95 |
Data is illustrative of the trend that increasing catalyst loading can improve yield up to a certain point.[10]
Experimental Protocols
General Protocol for Copper-Catalyzed A³ Coupling
This protocol provides a general procedure for the synthesis of propargylamines.
-
Reaction Setup: To a clean, dry reaction vessel (e.g., a screw-capped vial or a round-bottom flask) equipped with a magnetic stir bar, add the aldehyde (1.0 mmol), the amine (1.2 mmol), the terminal alkyne (1.5 mmol), and the copper(I) iodide (CuI) catalyst (0.05 mmol, 5 mol%).[3]
-
Inert Atmosphere: If necessary, purge the reaction vessel with an inert gas (nitrogen or argon) for several minutes.[8]
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block. Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).[3]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.[3]
Visualizations
Caption: Mechanism of the A³ Coupling Reaction.
Caption: Troubleshooting workflow for low yield.
References
- 1. A3 coupling reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. phytojournal.com [phytojournal.com]
- 5. Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Solubility of Tripropargylamine-Based Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tripropargylamine-based polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why are this compound-based polymers often insoluble?
This compound-based polymers, which are a type of substituted polyacetylene, frequently exhibit poor solubility due to two primary factors:
-
High Chain Rigidity: The conjugated polyacetylene backbone is inherently rigid. This rigidity promotes strong intermolecular interactions and efficient chain packing, making it difficult for solvent molecules to penetrate and solvate the polymer chains.
-
Crosslinking: this compound has three reactive propargyl groups. During polymerization, side reactions can lead to the formation of crosslinked networks, resulting in an insoluble polymer gel.
Q2: What are the general strategies to improve the solubility of these polymers?
There are three main strategies to enhance the solubility of this compound-based polymers:
-
Copolymerization: Introducing a comonomer with flexible or bulky side groups can disrupt the polymer chain packing and increase the free volume, thereby improving solubility.
-
Post-Polymerization Modification: Chemically modifying the pendant propargyl groups after polymerization can introduce functionalities that enhance solubility.
-
Introduction of Bulky Substituents: Incorporating bulky groups into the polymer structure can prevent dense chain packing and improve solubility.
Q3: What solvents are typically used for soluble substituted polyacetylenes?
Soluble substituted polyacetylenes are often soluble in common organic solvents. The choice of solvent will depend on the specific modifications made to the polymer. Good starting points for solubility tests include:
-
Tetrahydrofuran (THF)
-
Chloroform
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: The polymer precipitates during polymerization.
-
Possible Cause: The growing polymer chains are becoming insoluble in the reaction solvent.
-
Solution:
-
Change the Solvent: Switch to a solvent that is known to be better for substituted polyacetylenes, such as toluene or THF.
-
Introduce a Solubilizing Comonomer: Copolymerize this compound with a monomer containing a flexible or bulky side group. For example, a comonomer with a long alkyl chain or a trimethylsilyl (B98337) group can be effective.
-
Lower the Monomer Concentration: A lower concentration can sometimes help to keep the growing polymer chains in solution for a longer period.
-
Problem 2: The final polymer product is an insoluble gel.
-
Possible Cause: Significant crosslinking has occurred during polymerization.
-
Solution:
-
Optimize Polymerization Conditions:
-
Lower the Reaction Temperature: This can help to reduce the rate of side reactions that lead to crosslinking.
-
Use a Less Reactive Catalyst: Some catalysts may promote side reactions more than others. Experiment with different catalyst systems.
-
Shorten the Reaction Time: Stop the polymerization before extensive crosslinking can occur. This may result in a lower molecular weight polymer, but it is more likely to be soluble.
-
-
Consider a Controlled Polymerization Technique: Techniques like controlled radical polymerization might offer better control over the polymerization process and reduce the likelihood of crosslinking.
-
Problem 3: The polymer is only sparingly soluble in common organic solvents.
-
Possible Cause: The polymer has a high degree of crystallinity and/or strong intermolecular forces.
-
Solution:
-
Post-Polymerization Modification: Introduce bulky or charged functional groups to the polymer backbone to disrupt chain packing. A common method for alkynes is the "click" reaction (copper-catalyzed azide-alkyne cycloaddition - CuAAC), where you can attach a wide variety of azide-containing molecules.
-
Incorporate Bulky Groups: Synthesize a modified this compound monomer that already contains a bulky substituent. For example, a bulky adamantane (B196018) group can significantly enhance solubility.[1]
-
Experimental Protocols
Below are detailed methodologies for the key strategies discussed.
Protocol 1: Copolymerization to Enhance Solubility
This protocol describes the copolymerization of this compound with a solubilizing comonomer, for instance, one containing a long alkyl chain.
Materials:
-
This compound
-
Solubilizing comonomer (e.g., a propargylamine (B41283) derivative with a C12 alkyl chain)
-
Transition metal catalyst (e.g., a Rh-based catalyst)
-
Anhydrous toluene
-
Methanol (B129727) (for precipitation)
-
Standard glassware for inert atmosphere synthesis (Schlenk line)
Procedure:
-
In a glovebox, add the desired molar ratio of this compound and the solubilizing comonomer to a Schlenk flask equipped with a magnetic stir bar.
-
Add the catalyst to the flask.
-
Add anhydrous toluene to achieve the desired monomer concentration (e.g., 0.1 M).
-
Seal the flask and bring it out of the glovebox.
-
Place the flask in an oil bath at the desired reaction temperature (e.g., 60 °C) and stir for the desired reaction time (e.g., 24 hours).
-
To terminate the polymerization, cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a large volume of methanol with vigorous stirring.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum.
-
Assess the solubility of the resulting copolymer in various organic solvents.
Quantitative Data Summary:
| This compound : Comonomer Ratio | Mn ( g/mol ) | PDI | Solubility in THF |
| 100 : 0 | - | - | Insoluble |
| 90 : 10 | 15,000 | 1.8 | Partially Soluble |
| 70 : 30 | 18,000 | 1.7 | Soluble |
| 50 : 50 | 20,000 | 1.6 | Highly Soluble |
Note: The data in this table is illustrative and will vary depending on the specific comonomer and reaction conditions.
Protocol 2: Post-Polymerization Modification via Click Chemistry
This protocol outlines the modification of a pre-synthesized (and potentially insoluble) this compound-based polymer with a solubilizing azide (B81097).
Materials:
-
This compound-based polymer
-
Azide with a solubilizing group (e.g., an azide-terminated polyethylene (B3416737) glycol (PEG-N3))
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous DMF
-
Methanol (for precipitation)
Procedure:
-
Suspend the this compound-based polymer in anhydrous DMF in a round-bottom flask.
-
Add the solubilizing azide (e.g., PEG-N3) in a molar excess relative to the propargyl groups on the polymer.
-
In a separate vial, prepare the catalyst solution by dissolving CuBr and PMDETA in a small amount of DMF.
-
Add the catalyst solution to the polymer suspension.
-
Stir the reaction mixture at room temperature for 24-48 hours. The reaction mixture may become homogeneous as the polymer becomes more soluble.
-
Precipitate the modified polymer by adding the reaction mixture to a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol to remove unreacted azide and catalyst, and dry under vacuum.
-
Test the solubility of the modified polymer.
Visualizations
Caption: Overview of strategies to improve polymer solubility.
Caption: Logical relationships in polymer solubility issues.
References
preventing premature polymerization of tripropargylamine during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the proper storage and handling of tripropargylamine to prevent premature polymerization. Below you will find frequently asked questions (FAQs), a troubleshooting guide, and detailed experimental protocols to ensure the stability and integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to polymerization?
A1: this compound is a trifunctional molecule with three terminal alkyne groups. These terminal alkynes are susceptible to polymerization, a process where individual monomer molecules react to form long polymer chains. This reactivity is attributed to the high electron density of the carbon-carbon triple bond, making it a target for reactive species.[1] The polymerization of terminal alkynes can be initiated by various factors, including heat, light, and the presence of contaminants, often proceeding through a free-radical mechanism.[2][3]
Q2: What are the visible signs of this compound polymerization?
A2: The premature polymerization of this compound can be identified by several observable changes:
-
Increased Viscosity: The liquid will become noticeably thicker and less mobile.
-
Cloudiness or Haziness: The formation of insoluble polymer chains can make the initially clear liquid appear cloudy.
-
Precipitate or Gel Formation: In advanced stages, solid particles or a gel-like substance may form in the container.
-
Color Change: The liquid may develop a yellow or brownish tint.
-
Exothermic Reaction: Polymerization is an exothermic process, so a spontaneous increase in the container's temperature is a critical warning sign of a potential runaway reaction.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of thermally initiated polymerization. |
| Light | Store in an amber or opaque container in a dark location. | Prevents photo-initiated polymerization.[4] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen, which can initiate radical formation. |
| Container | Tightly sealed, clean, and dry glass container. | Prevents contamination from moisture and other reactive species. |
Q4: Should I use a polymerization inhibitor for storing this compound?
A4: For long-term storage, the use of a polymerization inhibitor is highly recommended. Inhibitors are chemical compounds that scavenge free radicals, which are the primary initiators of polymerization.[5] Common classes of inhibitors for unsaturated monomers include phenolic compounds (like hydroquinone (B1673460) or MEHQ), amines, and nitroxide radicals.[6][7][8] The choice and concentration of the inhibitor should be carefully considered based on the intended application of the this compound, as the inhibitor may need to be removed before use.
Troubleshooting Guide: Premature Polymerization
If you suspect that your this compound has begun to polymerize, follow this troubleshooting guide.
Caption: Troubleshooting workflow for premature polymerization of this compound.
Experimental Protocols
Protocol 1: Purity Assessment of Stored this compound via ¹H NMR Spectroscopy
This protocol describes how to assess the purity of a stored this compound sample and detect the presence of polymers using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy.
Methodology:
-
Sample Preparation:
-
Carefully extract a small aliquot (approx. 5-10 mg) of the this compound from its storage container under an inert atmosphere if possible.
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).[9][10][11]
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons for accurate integration, which is crucial for qNMR.
-
-
Data Analysis:
-
Qualitative Assessment:
-
Identify the characteristic signals for this compound. The terminal alkyne protons (≡C-H) typically appear around 2.2 ppm, and the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen and alkyne groups will have distinct chemical shifts.[12][13]
-
Look for broad signals, particularly in the aliphatic region, which are indicative of polymer formation.
-
-
Quantitative Assessment (qNMR):
-
Integrate the area of a well-resolved this compound proton signal and the signal from the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = [(I_sample / N_sample) / (I_std / N_std)] * (MW_sample / m_sample) * (m_std / MW_std) * 100
Where:
-
I = integral area
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
-
-
Caption: Workflow for purity assessment of this compound using ¹H NMR.
Protocol 2: Monitoring Polymerization Onset by Viscometry
This protocol provides a method to monitor the early stages of polymerization by measuring changes in the viscosity of the this compound sample.
Methodology:
-
Instrumentation:
-
Use a capillary viscometer (e.g., an Ubbelohde type) or a rotational rheometer.[14]
-
-
Sample Preparation:
-
If using a capillary viscometer, ensure the this compound sample is free of any solid particles that could clog the capillary.
-
For a rotational rheometer, a small volume of the liquid is sufficient.
-
-
Measurement:
-
Measure the viscosity of a fresh, unpolymerized sample of this compound at a controlled temperature (e.g., 25°C) to establish a baseline.
-
Periodically, or if polymerization is suspected, measure the viscosity of the stored sample under the same conditions.
-
-
Data Analysis:
-
Compare the viscosity of the stored sample to the baseline viscosity. A significant increase in viscosity indicates the onset of polymerization.
-
The intrinsic viscosity can be calculated from measurements of solutions at different concentrations to provide information related to the polymer's molecular weight.[15]
-
Protocol 3: Addition of a Polymerization Inhibitor
This protocol outlines the general procedure for adding a phenolic inhibitor to this compound for long-term storage.
Methodology:
-
Inhibitor Selection and Preparation:
-
Choose a suitable phenolic inhibitor such as hydroquinone (HQ) or 4-methoxyphenol (B1676288) (MEHQ).
-
Prepare a stock solution of the inhibitor in a compatible solvent if the inhibitor is a solid.
-
-
Inhibitor Addition:
-
Under an inert atmosphere, add the inhibitor or inhibitor solution to the this compound. The target concentration is typically in the range of 100-500 ppm, but the optimal concentration may need to be determined empirically.
-
Gently swirl the container to ensure the inhibitor is fully dissolved and evenly distributed.
-
-
Storage:
-
Seal the container tightly and store it under the recommended conditions (2-8°C, protected from light).
-
Protocol 4: Removal of Phenolic Inhibitors
If the presence of a phenolic inhibitor interferes with a subsequent reaction, it can be removed using the following procedure.
Methodology:
-
Extraction:
-
Dissolve the inhibited this compound in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution with an aqueous solution of sodium hydroxide (B78521) (e.g., 5-10% NaOH). The phenolic inhibitor will be deprotonated to its water-soluble phenolate (B1203915) salt and extracted into the aqueous layer.[16]
-
Repeat the aqueous wash several times.
-
-
Drying and Solvent Removal:
-
Wash the organic layer with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
-
Storage of Inhibitor-Free Monomer:
-
The purified, inhibitor-free this compound is now highly susceptible to polymerization. It should be used immediately or stored at low temperatures (-20°C) under an inert atmosphere for a very short period.
-
Caption: Workflow for the removal of phenolic inhibitors from this compound.
References
- 1. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 2. Radical polymerization - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. captajitvadakayil.in [captajitvadakayil.in]
- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 8. Design, Synthesis, and Evaluation of Nitroxide Radical Derivatives Based on Rhein as Potential Anti-Aging Agents Targeting the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 10. Quantitative NMR (qNMR) — Nanalysis [nanalysis.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Alkynes | OpenOChem Learn [learn.openochem.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. filab.fr [filab.fr]
- 15. Inline viscosity measurements in polymerisation reactions » rheonics :: viscometer and density meter [rheonics.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry experiments, with a special focus on challenges encountered with poly-functional reagents like tripropargylamine.
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield with this compound
Q: My CuAAC reaction with this compound and an azide (B81097) is resulting in a complex mixture of products and unreacted starting materials. How can I improve the yield of my desired product?
A: Incomplete reactions with this compound are a common challenge due to its trifunctional nature. The reaction can yield a statistical mixture of mono-, di-, and tri-substituted products. Achieving a high yield of a single, specific product requires careful control over reaction conditions.
Troubleshooting Steps:
-
Stoichiometry is Key: The molar ratio of your azide to this compound is the most critical factor in determining the product distribution.
-
For mono-substitution: Use a significant excess of this compound (e.g., 3-5 equivalents) relative to the azide. This statistically favors the reaction of only one alkyne group.
-
For tri-substitution: Use a slight excess of the azide (e.g., 3.3-3.6 equivalents) to drive the reaction to completion. Ensure your azide is of high purity.
-
-
Stepwise Addition: For controlled synthesis of di- or tri-substituted products with different azides, a stepwise approach with purification after each step is recommended. This involves reacting this compound with the first azide, purifying the mono-substituted product, and then reacting it with the second azide.
-
Catalyst and Ligand Concentration: Ensure you are using an appropriate copper source and a stabilizing ligand.
-
Catalyst System: A common system is CuSO₄ with a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ.
-
Ligand: A ligand such as TBTA or THPTA is crucial to stabilize the Cu(I) catalyst and improve reaction efficiency. A ligand-to-copper ratio of 2:1 to 5:1 is often optimal.
-
-
Reaction Monitoring: Track the progress of your reaction using techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. This will help you determine the optimal reaction time and identify the different products being formed.
-
Purification Strategy: Separating the mixture of products can be challenging. Column chromatography with a gradient elution is often necessary. The polarity of the mono-, di-, and tri-substituted products will be different, allowing for their separation.
Issue 2: General Low Yield in CuAAC Reactions
Q: My CuAAC reaction is giving a low yield, even with simple alkynes and azides. What are the common causes?
A: Low yields in CuAAC reactions can stem from several factors unrelated to the specific reagents.
Troubleshooting Steps:
-
Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.
-
Solution: Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure your sodium ascorbate solution is freshly prepared.
-
-
Poor Reagent Quality: Impurities in your azide or alkyne can inhibit the reaction. Azides, in particular, can be unstable.
-
Solution: Use high-purity reagents. If you have synthesized your azide, ensure it is properly purified and stored.
-
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or pH can hinder the reaction.
-
Solution: Most CuAAC reactions proceed well at room temperature. Common solvents include t-BuOH/H₂O, DMSO, DMF, and THF. The reaction is generally tolerant of a wide pH range (4-12).
-
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling).
-
Solution: Maintaining anaerobic conditions and using an adequate amount of reducing agent can minimize this side reaction. The use of a stabilizing ligand also helps.
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm the formation of the different substitution products of this compound?
A1: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective approach.
-
MS: Each addition of the azide will result in a predictable increase in the molecular weight of the product.
-
NMR: In the ¹H NMR spectrum, you can integrate the signals of the newly formed triazole protons against the remaining propargyl protons to determine the degree of substitution. The chemical shifts of the methylene (B1212753) protons adjacent to the nitrogen and the alkyne will also change upon reaction.
Q2: What is the best method to purify the products of a this compound click reaction?
A2: For small molecules, column chromatography on silica (B1680970) gel is the most common method. Due to the increasing polarity with each added triazole ring, a gradient elution (e.g., from a less polar solvent like hexane/ethyl acetate (B1210297) to a more polar one) can effectively separate the unreacted this compound, mono-, di-, and tri-substituted products. For larger biomolecules, techniques like size-exclusion chromatography (SEC) or dialysis may be more appropriate.[1]
Q3: Can I perform a "one-pot" reaction with this compound and three different azides to get a tri-substituted product with three different groups?
A3: While theoretically possible, this is practically very challenging due to the statistical nature of the reaction, which would lead to a complex mixture of products. A stepwise approach, where the mono-substituted product is synthesized and purified first, followed by the reaction with the second azide, and so on, is the recommended strategy for obtaining a defined, heterogeneously substituted product. The use of protecting groups on some of the alkyne functionalities can also allow for controlled, sequential reactions.
Data Presentation
Table 1: Representative Product Distribution in this compound CuAAC Reactions
This table provides an illustrative guide to the expected product distribution based on the stoichiometry of the reactants. Actual results may vary depending on the specific azide, catalyst system, and reaction conditions.
| Molar Ratio (Azide:this compound) | Expected Major Product | Expected Minor Products |
| 1:3 | Mono-substituted | Unreacted this compound, Di-substituted |
| 1:1 | Mixture | Mono-, Di-, and Tri-substituted |
| 3.3:1 | Tri-substituted | Di-substituted, Unreacted Azide |
Experimental Protocols
Protocol 1: Synthesis Favoring Mono-substituted this compound
-
Reagent Preparation:
-
Prepare a stock solution of your azide in a suitable solvent (e.g., 10 mM in DMSO/t-BuOH).
-
Prepare a stock solution of this compound (e.g., 30 mM in the same solvent).
-
Prepare a stock solution of CuSO₄ (e.g., 100 mM in water).
-
Prepare a stock solution of a ligand (e.g., THPTA, 200 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM in water).
-
-
Reaction Setup:
-
In a reaction vessel, add the azide solution.
-
Add 3 equivalents of the this compound solution.
-
Add the ligand solution (to a final concentration of ~2 mM).
-
Add the CuSO₄ solution (to a final concentration of ~1 mM).
-
Initiate the reaction by adding the sodium ascorbate solution (to a final concentration of ~5 mM).
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a solution of EDTA.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient elution to separate the mono-substituted product from unreacted this compound and other byproducts.
-
Protocol 2: Synthesis Favoring Tri-substituted this compound
-
Reagent Preparation:
-
Prepare stock solutions as described in Protocol 1, but with a 3.3-fold molar excess of the azide relative to this compound.
-
-
Reaction Setup:
-
In a reaction vessel, add the this compound solution.
-
Add 3.3 equivalents of the azide solution.
-
Follow the same addition sequence for the ligand, CuSO₄, and sodium ascorbate as in Protocol 1.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature.
-
Monitor for the disappearance of the mono- and di-substituted intermediates by TLC or LC-MS. The reaction may require a longer time (4-24 hours) to go to completion.
-
-
Work-up and Purification:
-
Follow the same work-up procedure as in Protocol 1.
-
Purify the crude product by column chromatography, using a more polar eluent system to isolate the tri-substituted product.
-
Mandatory Visualization
Caption: Product distribution in the reaction of this compound with an azide.
Caption: Troubleshooting workflow for incomplete CuAAC reactions.
References
purification techniques for tripropargylamine derivatives from complex mixtures
Welcome to the technical support center for the purification of tripropargylamine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: My this compound derivative is streaking badly on the silica (B1680970) gel TLC plate. What is the cause and how can I fix it?
A1: Streaking of amines on silica gel TLC plates is a common issue caused by the strong interaction between the basic amine and the acidic silica gel. This can lead to poor separation and inaccurate Rf values. To resolve this, you can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.
-
Recommended Solution: Add 0.5-2% triethylamine (B128534) (TEA) or a few drops of ammonium (B1175870) hydroxide (B78521) to your mobile phase. This will compete with your compound for the acidic sites on the silica, resulting in more defined spots.
Q2: During column chromatography, my this compound derivative is either sticking to the column or eluting with the solvent front. How can I achieve good separation?
A2: This is a common problem related to the polarity of your compound and the choice of mobile phase.
-
Compound Sticking to the Column: If your compound is not eluting, it is likely too polar for the chosen solvent system and is strongly adsorbed to the silica gel.
-
Troubleshooting:
-
Gradually increase the polarity of your mobile phase. For example, if you are using a hexane (B92381)/ethyl acetate (B1210297) system, you can slowly increase the percentage of ethyl acetate or add a small amount of a more polar solvent like methanol.
-
As with TLC, add 0.5-2% triethylamine to the mobile phase to reduce strong interactions with the silica gel.
-
-
-
Compound Eluting with the Solvent Front: This indicates that your mobile phase is too polar, and your compound is not interacting sufficiently with the stationary phase.
-
Troubleshooting: Decrease the polarity of your mobile phase. For instance, increase the proportion of the non-polar solvent (e.g., hexane) in your hexane/ethyl acetate mixture.
-
Q3: I am struggling to crystallize my this compound derivative. What are some common issues and solutions?
A3: Crystallization can be challenging. Common problems include the compound "oiling out" or failing to crystallize altogether.[1]
-
Compound Oiling Out: This happens when the compound comes out of solution as a liquid rather than a solid. This can occur if the solution is supersaturated at a temperature above the compound's melting point.
-
Troubleshooting:
-
Re-heat the solution and add a small amount of additional solvent to reduce the saturation level.
-
Try a different solvent or a solvent pair.
-
-
-
No Crystallization Occurs: This usually means the solution is not sufficiently supersaturated or that nucleation is inhibited.
-
Troubleshooting:
-
If the solution is clear, try scratching the inside of the flask with a glass rod to create nucleation sites.[1]
-
Add a seed crystal of your compound if you have one.
-
Reduce the volume of the solvent by gentle heating or under a stream of inert gas to increase the concentration.
-
Cool the solution to a lower temperature (e.g., in an ice bath or freezer).
-
If all else fails, remove the solvent by rotary evaporation and attempt crystallization from a different solvent system.[1]
-
-
Q4: What are the typical impurities I should expect in the synthesis of this compound derivatives?
A4: Impurities will depend on the synthetic route. For derivatives synthesized via alkylation of a secondary amine with a propargyl halide, a common side product is the over-alkylated quaternary ammonium salt. In the case of A3 coupling reactions (aldehyde, alkyne, amine), common impurities include unreacted starting materials and homocoupling products of the alkyne.[2][3]
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Separation / Mixed Fractions | Inappropriate mobile phase polarity. | Optimize the mobile phase using TLC first. Aim for an Rf of 0.2-0.3 for your target compound. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is 1-10% of the mass of the stationary phase. | |
| Compound Streaking | Strong interaction of the basic amine with acidic silica gel. | Add 0.5-2% triethylamine or ammonium hydroxide to the mobile phase.[4] |
| Compound Degradation on Column | The compound is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-flushing the column with a solvent system containing triethylamine. Alternatively, use a different stationary phase like alumina (B75360) (neutral or basic). |
| Triethylammonium Salt in Final Product | Residual triethylamine from the mobile phase is protonated by an acidic source. | After combining the pure fractions, perform an aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove the salt. The free triethylamine can then be removed under reduced pressure.[4] |
Crystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Crystals Form | Solution is not supersaturated. | Slowly evaporate the solvent or cool the solution to a lower temperature. |
| Nucleation is inhibited. | Scratch the inner surface of the flask with a glass rod or add a seed crystal.[1] | |
| Oiling Out | The compound is precipitating from solution above its melting point. | Reheat the solution to dissolve the oil and add more of the "good" solvent to decrease the supersaturation. |
| The chosen solvent is inappropriate. | Try a different solvent or a solvent pair. A good solvent will dissolve the compound when hot but not at room temperature.[5] | |
| Crystals Form Too Quickly | The solution is too concentrated, leading to the inclusion of impurities. | Add a small amount of additional hot solvent to the hot solution to ensure a slower cooling and crystallization process.[1] |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | If the impurities are colored, consider adding activated charcoal to the hot solution before filtering and cooling. |
Data Presentation: Comparison of Purification Techniques
The following table provides a representative comparison of common purification techniques for a model this compound derivative. The actual values may vary depending on the specific compound and the complexity of the mixture.
| Purification Technique | Purity (%) | Yield (%) | Time (hours) | Solvent Consumption (mL) |
| Flash Column Chromatography | 95-99 | 80-95 | 2-4 | 500-1000 |
| Preparative HPLC | >99 | 65-85 | 4-8 | 1000-2000 |
| Recrystallization | >98 | 50-80 | 6-12 | 200-500 |
| Solid-Phase Extraction (SPE) | ~89 | ~59 | 1-2 | 100-200 |
Note: Data for SPE is based on a reported purification of propargylamines using Varian SCX cartridges.[6]
Experimental Protocols
Protocol 1: Flash Column Chromatography of a this compound Derivative
Objective: To purify a crude this compound derivative from non-polar impurities and starting materials.
Materials:
-
Crude this compound derivative
-
Silica gel (230-400 mesh)
-
Hexane, Ethyl Acetate, Triethylamine (reagent grade)
-
Glass column, flasks, and other standard laboratory glassware
Methodology:
-
TLC Analysis: Determine an appropriate mobile phase by TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 1% triethylamine to the mobile phase to prevent streaking. Adjust the solvent ratio to achieve an Rf value of approximately 0.25 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase. Pour the slurry into the column and allow it to pack evenly. Add a layer of sand to the top of the silica bed.
-
Column Equilibration: Run several column volumes of the mobile phase through the packed column to ensure it is fully equilibrated.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the mobile phase, collecting fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the elution by TLC. Spot each fraction on a TLC plate and visualize to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization of a this compound Derivative
Objective: To purify a solid this compound derivative.
Materials:
-
Crude solid this compound derivative
-
Various solvents for testing (e.g., ethanol, isopropanol, acetone, ethyl acetate, hexane)
-
Erlenmeyer flasks, hot plate, filtration apparatus
Methodology:
-
Solvent Selection: In a small test tube, add a small amount of the crude solid and a few drops of a solvent. If it dissolves at room temperature, it is not a good single solvent for recrystallization. If it does not dissolve at room temperature, heat the mixture. A good solvent will dissolve the compound when hot but the compound will precipitate upon cooling.[7] If a single solvent is not found, a two-solvent system can be used.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry.
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for TLC analysis of basic amines.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. reddit.com [reddit.com]
- 5. Home Page [chem.ualberta.ca]
- 6. sciforum.net [sciforum.net]
- 7. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Managing the Exothermicity of Tripropargylamine Polymerization
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the highly exothermic nature of tripropargylamine polymerization. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its polymerization so exothermic?
This compound is a trifunctional monomer with three reactive propargyl groups. The polymerization of these terminal alkyne functionalities is a highly exothermic process, releasing a significant amount of heat. This is due to the conversion of high-energy triple bonds into more stable single and double bonds in the resulting polymer network. Without proper control, this heat release can lead to a rapid increase in temperature, known as a thermal runaway, which can compromise the integrity of the polymer and pose a safety hazard.
Q2: What are the primary methods for controlling the exothermicity of this compound polymerization?
The primary strategies for managing the heat generated during this compound polymerization include:
-
Solvent Dilution: Performing the polymerization in a suitable solvent helps to dissipate heat and control the reaction rate by lowering the concentration of reactive species.
-
Controlled Monomer/Initiator Addition: A gradual or semi-batch addition of the monomer or initiator allows for a more controlled release of heat over time, preventing a sudden temperature spike.
-
Lowering the Reaction Temperature: Initiating the polymerization at a lower temperature can help to slow down the reaction rate and allow for more effective heat removal.
-
Efficient Heat Removal: Utilizing reaction vessels with high surface area-to-volume ratios, cooling baths, or internal cooling coils is crucial for dissipating the heat generated.
-
Choice of Initiator and Concentration: The type and concentration of the initiator can significantly impact the polymerization kinetics and the rate of heat evolution. Lower initiator concentrations generally lead to a slower and more controlled reaction.
Q3: What are the potential consequences of an uncontrolled exothermic reaction?
An uncontrolled exothermic reaction, or thermal runaway, can lead to several undesirable outcomes:
-
Poorly Defined Polymer Structure: Rapid, uncontrolled polymerization can result in a polymer with a broad molecular weight distribution, irregular crosslinking, and potential side reactions, leading to inferior material properties.
-
Solvent Boiling and Pressure Buildup: The rapid increase in temperature can cause the solvent to boil, leading to a dangerous buildup of pressure within the reaction vessel.
-
Product Degradation: The high temperatures reached during a thermal runaway can lead to the thermal degradation of the monomer, polymer, or other components in the reaction mixture.
-
Safety Hazards: In severe cases, a thermal runaway can lead to an explosion or fire.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Spike (Thermal Runaway) | 1. Monomer/initiator added too quickly.2. Insufficient cooling.3. High initiator concentration.4. Reaction concentration is too high (insufficient solvent). | 1. Immediately immerse the reaction vessel in an ice bath.2. If possible and safe, add a pre-chilled solvent to dilute the reaction mixture.3. In future experiments, reduce the rate of monomer/initiator addition.4. Ensure the cooling system is functioning optimally and is appropriately sized for the reaction scale.5. Reduce the initiator concentration.6. Increase the solvent volume to improve heat dissipation. |
| Polymer Gels Prematurely | 1. Reaction temperature is too high.2. Localized "hot spots" in the reaction mixture.3. Initiator concentration is too high. | 1. Lower the reaction temperature.2. Improve stirring to ensure uniform temperature distribution.3. Reduce the initiator concentration.4. Consider a slower-decomposing initiator. |
| Incomplete Polymerization | 1. Reaction temperature is too low.2. Insufficient initiator concentration.3. Presence of inhibitors in the monomer or solvent. | 1. Gradually increase the reaction temperature.2. Increase the initiator concentration in small increments in subsequent experiments.3. Ensure the monomer and solvent are purified to remove any inhibitors. |
| Polymer has Poor Solubility or is Discolored | 1. Side reactions due to high temperatures.2. Thermal degradation of the polymer. | 1. Implement better temperature control measures as outlined for thermal runaway.2. Consider using a lower reaction temperature with a more active initiator if necessary. |
Quantitative Data Summary
Table 1: Illustrative Effect of Initiator Concentration on Peak Exotherm Temperature
| Initiator Concentration (mol%) | Peak Exotherm Temperature (°C) | Time to Peak (minutes) |
| 0.5 | 85 | 60 |
| 1.0 | 110 | 45 |
| 2.0 | 150 (potential for runaway) | 25 |
Table 2: Illustrative Effect of Solvent on Heat of Polymerization
| Solvent | Monomer Concentration (M) | Apparent Heat of Polymerization (kJ/mol) |
| Toluene (B28343) | 2.0 | -180 |
| Dioxane | 2.0 | -175 |
| N,N-Dimethylformamide (DMF) | 2.0 | -190 |
| Toluene | 1.0 | -178 |
Experimental Protocols
Protocol 1: Controlled Bulk Polymerization of this compound (Illustrative Example)
This protocol describes a method for the controlled bulk polymerization of this compound using a slow addition of the initiator.
Materials:
-
This compound (purified)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (anhydrous)
-
Reaction vessel with a condenser, magnetic stirrer, thermocouple, and addition funnel
-
Cooling bath (e.g., ice-water or a cryostat)
Procedure:
-
Set up the reaction vessel in the cooling bath and purge with an inert gas (e.g., nitrogen or argon).
-
Add purified this compound to the reaction vessel.
-
Prepare a solution of AIBN in a minimal amount of anhydrous toluene in the addition funnel.
-
Begin stirring the this compound and allow it to reach the desired initial temperature (e.g., 60 °C).
-
Slowly add the AIBN solution dropwise to the reaction vessel over a period of 1-2 hours.
-
Monitor the internal temperature of the reaction closely using the thermocouple.
-
If the temperature begins to rise rapidly, immediately stop the addition of the initiator and, if necessary, lower the temperature of the cooling bath.
-
After the addition is complete, maintain the reaction at the set temperature for the desired time to ensure complete polymerization.
-
Cool the reaction to room temperature and precipitate the polymer in a non-solvent (e.g., methanol (B129727) or hexane).
-
Filter and dry the polymer under vacuum.
Protocol 2: Isothermal Reaction Calorimetry for this compound Polymerization
This protocol outlines the use of a reaction calorimeter to measure the heat of polymerization.
Equipment:
-
Reaction Calorimeter (e.g., Mettler-Toledo RC1e)
-
Software for data acquisition and analysis
Procedure:
-
Calibrate the reaction calorimeter according to the manufacturer's instructions.
-
Charge the reactor with a known amount of a suitable solvent (e.g., toluene).
-
Add a known amount of purified this compound to the reactor.
-
Allow the system to reach thermal equilibrium at the desired reaction temperature.
-
Inject a known amount of a pre-dissolved initiator (e.g., AIBN in toluene) into the reactor.
-
Record the heat flow and temperature data throughout the polymerization.
-
The total heat of polymerization can be determined by integrating the heat flow curve over time.
Visualizations
Caption: Troubleshooting workflow for managing high exotherms.
Caption: General experimental workflow for controlled polymerization.
challenges in the scale-up of tripropargylamine synthesis
Welcome to the Technical Support Center for the synthesis of tripropargylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of this compound synthesis.
Troubleshooting Guide
This section provides solutions in a question-and-answer format to address specific issues that may arise during the synthesis of this compound.
Question 1: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in this compound synthesis, which is a multiple N-alkylation reaction, can stem from several factors. These include incomplete reaction, side reactions, and degradation of starting materials or product.
Troubleshooting Steps:
-
Reagent Quality:
-
Propargyl Halide Purity: Propargyl bromide or chloride can degrade over time. It is advisable to use a fresh bottle or purify the reagent by distillation before use.[1] Commercial propargyl bromide is often stabilized to reduce its shock-sensitivity.[1]
-
Ammonia (B1221849) Source: Ensure the ammonia source (e.g., aqueous ammonia, ammonium (B1175870) hydroxide) is of high purity and concentration.
-
Solvent Quality: Use anhydrous solvents, especially if employing strong bases, as water can react with the base and interfere with the reaction.[1]
-
-
Reaction Conditions:
-
Base Selection: The choice of base is critical. For the N-alkylation of ammonia, a suitable base is required to neutralize the hydrogen halide formed during the reaction. While ammonia itself can act as a base, the use of an additional, inexpensive inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) can drive the reaction to completion.
-
Temperature Control: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to the decomposition of the propargyl halide and promote side reactions.[1][2] Gradual temperature increase while monitoring the reaction progress is recommended.[2]
-
Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of the alkylating agent (propargyl halide) is necessary to achieve trisubstitution. However, a very large excess can lead to the formation of the quaternary ammonium salt (tetrapropargylammonium halide) as a byproduct.[2]
-
Solvent Choice: Polar aprotic solvents like acetonitrile (B52724) (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are commonly effective for N-alkylation reactions as they can help dissolve reactants and intermediates.[3]
-
-
Workup and Purification:
-
The product may be lost during workup and purification. This compound has some water solubility, so care must be taken during aqueous extraction steps.
-
Ensure efficient extraction with a suitable organic solvent.
-
Question 2: My reaction is producing significant amounts of mono- and di-propargylated amines, and even the tetrapropargylammonium salt. How can I improve the selectivity for this compound?
Answer:
The formation of a mixture of mono-, di-, tri-substituted amines and the quaternary salt is a common challenge in multiple alkylation reactions.[2] This is because the partially alkylated amines can be more nucleophilic than ammonia, leading to further reaction.
Troubleshooting Steps:
-
Control Stoichiometry: To favor the formation of this compound, use a molar ratio of propargyl halide to ammonia of at least 3:1. A slight excess of the propargyl halide can be beneficial, but a large excess should be avoided to minimize the formation of the quaternary ammonium salt.
-
Slow Addition of Alkylating Agent: Adding the propargyl halide dropwise to the ammonia solution can help maintain a low concentration of the electrophile, which can improve selectivity.
-
Reaction Temperature: Higher reaction temperatures may favor the formation of the thermodynamically more stable, higher-substituted products. Careful optimization of the temperature profile is necessary.
-
Choice of Base: A moderately strong base can help to deprotonate the intermediate ammonium salts, regenerating the amine for further alkylation without being so strong as to promote unwanted side reactions.
Question 3: I am observing significant byproduct formation, including dark-colored impurities. What is the cause and how can I prevent this?
Answer:
The formation of colored impurities can be due to the decomposition of the propargyl group, especially at elevated temperatures or in the presence of certain metals. Propargyl halides can be unstable and may undergo polymerization or other decomposition pathways.
Troubleshooting Steps:
-
Temperature Control: Avoid excessive heating of the reaction mixture.[1][2] Maintain a controlled temperature throughout the reaction.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation and decomposition of reagents and products.
-
Purification of Reagents: Ensure that the propargyl halide is free from impurities that could catalyze decomposition.
-
Reaction Time: Do not prolong the reaction unnecessarily once the formation of the desired product has maximized, as this can lead to increased byproduct formation. Monitor the reaction progress by techniques like TLC or GC-MS.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this compound synthesis?
A1: The primary safety concerns include:
-
Exothermic Reaction: N-alkylation reactions can be exothermic.[4] On a large scale, the heat generated can be significant and must be carefully managed to prevent a thermal runaway.[4] Proper reactor cooling and potentially the slow, controlled addition of reagents are crucial.[4]
-
Flammability: this compound and many organic solvents used in its synthesis are flammable.[5] All equipment must be properly grounded, and sources of ignition should be eliminated.[5]
-
Toxicity: Propargylamines can be toxic. It is essential to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated area.[6]
-
Instability of Propargyl Halides: Propargyl halides can be shock-sensitive and should be handled with care.[1]
Q2: How does mixing efficiency impact the scale-up of this synthesis?
A2: Inadequate mixing can lead to localized "hot spots" where the exothermic reaction proceeds too quickly, potentially causing thermal runaway and increased byproduct formation.[7] Poor mixing can also result in localized high concentrations of reactants, which can affect the selectivity of the reaction, leading to more over-alkylation or under-alkylation. On a larger scale, the type of stirrer and mixing speed need to be carefully chosen to ensure homogeneity.[7]
Q3: What are the main challenges in purifying this compound at an industrial scale?
A3: The main challenges include:
-
Separation of Closely Related Products: The reaction mixture may contain unreacted starting materials, mono- and di-propargylated amines, and the tetrapropargylammonium salt. These compounds have similar polarities, which can make their separation by distillation or chromatography challenging.
-
Product Volatility: this compound is a relatively volatile liquid, which can lead to losses during solvent removal and distillation.
-
Thermal Stability: The product may be sensitive to high temperatures, so high-vacuum distillation at the lowest possible temperature is recommended.
-
Waste Disposal: The purification process will generate waste streams containing residual reactants, byproducts, and solvents, which must be disposed of in an environmentally responsible manner.
Q4: Can a catalyst be used for this reaction, and what are the potential issues with catalysts at scale?
A4: While the direct alkylation of ammonia with propargyl halides does not typically require a catalyst, related propargylamine (B41283) syntheses, such as A³ coupling, are often metal-catalyzed.[8] If a catalyst were to be used in a scaled-up process, potential issues could include:
-
Catalyst Deactivation: The catalyst can lose activity over time due to poisoning by impurities, coking (carbon deposition), or thermal degradation.[9][10]
-
Catalyst Leaching: The catalyst may dissolve or be carried into the product stream, requiring additional purification steps to remove it.
-
Cost and Availability: Catalysts, especially those based on precious metals, can be expensive, impacting the overall cost-effectiveness of the process at an industrial scale.
Data Presentation
Table 1: Comparison of Key Parameters in Lab-Scale vs. Scaled-Up Synthesis of this compound (Illustrative)
| Parameter | Lab-Scale (e.g., 10-100 g) | Pilot/Industrial Scale (e.g., >10 kg) | Key Scale-Up Considerations |
| Yield | Typically higher and more variable (e.g., 60-80%) | Often lower and requires significant optimization to maintain (e.g., 50-70%) | Heat and mass transfer limitations can lead to lower yields.[7] |
| Purity | High purity achievable with standard lab techniques (e.g., >98%) | Achieving high purity can be more challenging due to amplified side reactions. | Impurity profiles may change, requiring more robust purification methods.[7] |
| Reaction Time | Generally shorter (e.g., 2-6 hours) | Can be significantly longer due to slower reagent addition and heat removal. | Dropwise addition to control exotherms can extend reaction times.[4] |
| Temperature Control | Relatively easy with standard lab equipment (e.g., oil bath, ice bath) | Critical and more complex, requiring jacketed reactors and efficient cooling systems. | Poor heat transfer can lead to thermal runaway.[4][7] |
| Mixing | Magnetic or overhead stirring is usually sufficient. | Requires powerful mechanical stirrers and baffle systems to ensure homogeneity. | Inadequate mixing can lead to localized reactions and reduced selectivity.[7] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a representative method for the synthesis of this compound.
Materials:
-
Aqueous Ammonia (e.g., 28-30%)
-
Propargyl Bromide (80% solution in toluene (B28343) is often used for stability)[1]
-
Potassium Carbonate (K₂CO₃)
-
Diethyl Ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place the aqueous ammonia solution and potassium carbonate. Cool the flask in an ice-water bath.
-
Addition of Propargyl Bromide: Slowly add the propargyl bromide solution dropwise from the dropping funnel to the stirred ammonia solution over a period of 1-2 hours. Maintain the temperature of the reaction mixture below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-50 °C) for several hours. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent) multiple times.
-
Washing: Combine the organic extracts and wash with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. 三炔丙基胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. This compound 98 6921-29-5 [sigmaaldrich.com]
- 8. Metal-free multicomponent approach for the synthesis of propargylamine: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ammoniaknowhow.com [ammoniaknowhow.com]
- 10. mdpi.com [mdpi.com]
avoiding side reactions of the tertiary amine in tripropargylamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving tripropargylamine. The information is tailored to help you minimize side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving the tertiary amine of this compound?
The tertiary amine functionality in this compound is susceptible to three primary side reactions:
-
Quaternization: The lone pair of electrons on the nitrogen atom can react with electrophiles, particularly alkyl halides, leading to the formation of a quaternary ammonium (B1175870) salt. This is a common issue when other functional groups in the reaction mixture are being alkylated.
-
Oxidation: The tertiary amine can be oxidized to form a this compound N-oxide, especially in the presence of oxidizing agents like hydrogen peroxide (H₂O₂).
-
Sommelet-Hauser Rearrangement: Under strongly basic conditions, propargylic amines can potentially undergo a[1]-sigmatropic rearrangement, although this is more commonly observed with benzylic amines.[2]
Q2: How can I prevent the quaternization of this compound?
To prevent unwanted quaternization, consider the following strategies:
-
Use of a Protecting Group: Temporarily protecting the tertiary amine is the most effective strategy. The tert-butoxycarbonyl (Boc) group is a common choice for amine protection.[3]
-
Control of Stoichiometry: Use a minimal excess of the alkylating agent to reduce the likelihood of reaction with the tertiary amine.
-
Reaction Conditions: Lowering the reaction temperature may help to disfavor the quaternization reaction.
Q3: What conditions favor the oxidation of this compound, and how can it be avoided?
Oxidation to the N-oxide is typically promoted by oxidizing agents. To avoid this side reaction:
-
Degas Solvents: Remove dissolved oxygen from your reaction solvents by bubbling with an inert gas (e.g., nitrogen or argon).
-
Avoid Oxidizing Agents: If possible, choose reagents and reaction conditions that do not involve strong oxidants.
-
Use of Antioxidants: In some cases, the addition of a radical scavenger or antioxidant may be beneficial, though this needs to be evaluated for compatibility with your specific reaction.
Q4: Is the Sommelet-Hauser rearrangement a significant concern for this compound?
While the Sommelet-Hauser rearrangement is a known reaction for certain ammonium salts, it typically requires a strong base and a benzylic or allylic group. For this compound, which is a propargylic amine, this rearrangement is less common but can be a possibility under specific, strongly basic conditions. To avoid it, it is best to avoid the use of very strong bases like sodium amide (NaNH₂) where possible.[2]
Troubleshooting Guides
Problem: Low Yield or No Product in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Low yields in "click" chemistry reactions involving this compound are a common issue. This troubleshooting guide provides a systematic approach to identifying and resolving the problem.
Troubleshooting Workflow for Low-Yield CuAAC Reactions
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Quantitative Data for Troubleshooting CuAAC
| Parameter | Recommended Range | Potential Issue if Outside Range |
| Copper Source | 1-10 mol% Cu(I) | Higher loading can lead to side reactions; lower can be inefficient. |
| Reducing Agent | 5-10 eq (to Cu) | Insufficient amount leads to Cu(II) buildup and catalyst deactivation. |
| Ligand | 1-5 eq (to Cu) | Inadequate ligation can result in catalyst precipitation or side reactions. |
| Temperature | Room Temp to 60°C | Higher temperatures can sometimes improve yields but may also promote side reactions. |
Problem: Formation of Unexpected Byproducts
The appearance of unexpected spots on a TLC plate or peaks in your analytical data indicates the formation of side products.
Potential Side Reactions and Their Identification
Caption: Potential side reactions of this compound.
Troubleshooting Table for Unexpected Byproducts
| Observation | Potential Cause | Suggested Action |
| Product is significantly more polar than starting material (TLC) | Quaternization or N-Oxide formation | Protect the tertiary amine before the reaction. Avoid oxidizing conditions. |
| Product has the same mass as starting material but different retention time (LC-MS) | Sommelet-Hauser Rearrangement | Avoid the use of strong bases. |
| Multiple products in a Mannich reaction | Over-reaction or side reactions of the iminium ion | Optimize the stoichiometry of reactants. Control the reaction temperature.[4][5] |
| Formation of a precipitate during CuAAC reaction | Glaser coupling (alkyne dimerization) | Ensure a reducing environment with sufficient sodium ascorbate (B8700270) and degassed solvents. |
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol describes the protection of the tertiary amine of this compound using di-tert-butyl dicarbonate (B1257347) (Boc)₂O.[3]
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (B128534) (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Expected Yield: >90%
Protocol 2: Deprotection of Boc-Tripropargylamine
This protocol describes the removal of the Boc protecting group to regenerate the free tertiary amine.
Materials:
-
Boc-protected this compound
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4 M)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected this compound in DCM.
-
Add TFA (5-10 eq) or 4 M HCl in dioxane (5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[6]
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting this compound can be used without further purification or purified by distillation if necessary.
Note: The deprotection is typically rapid, often complete in under an hour.[6]
Protocol 3: Purification of this compound from Quaternary Ammonium Salt Byproduct
This protocol outlines a method for separating this compound from a more polar quaternary ammonium salt byproduct.
Materials:
-
Crude reaction mixture containing this compound and its quaternary ammonium salt
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Water
-
Silica gel for column chromatography
Procedure:
-
Liquid-Liquid Extraction:
-
Dissolve the crude mixture in a mixture of DCM (or EtOAc) and water.
-
The less polar this compound will preferentially partition into the organic layer, while the highly polar quaternary ammonium salt will remain in the aqueous layer.
-
Separate the layers and wash the organic layer with water several times to ensure complete removal of the salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain purified this compound.
-
-
Silica Gel Column Chromatography:
-
If extraction is insufficient, the mixture can be purified by column chromatography.
-
Use a non-polar eluent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.
-
This compound will elute first, followed by the more polar quaternary ammonium salt which may remain on the column or require a much more polar eluent (e.g., with methanol) to elute.
-
References
- 1. rsc.org [rsc.org]
- 2. Sommelet–Hauser rearrangement - Wikipedia [en.wikipedia.org]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. oarjbp.com [oarjbp.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Controlling the Degree of Crosslinking with Tripropargylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for controlling the degree of crosslinking using tripropargylamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function as a crosslinker?
A1: this compound is a trifunctional molecule, meaning it has three terminal alkyne groups.[1] It serves as a crosslinking agent by reacting with molecules containing at least two azide (B81097) (-N₃) groups through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a type of "click chemistry".[2][3] This reaction forms stable triazole rings, creating a covalently bonded three-dimensional polymer network.[4] The trifunctional nature of this compound allows it to connect three different polymer chains or segments, leading to a high degree of network formation.
Q2: What are the primary factors that control the degree of crosslinking with this compound?
A2: The degree of crosslinking is determined by the efficiency and extent of the CuAAC reaction. The key experimental parameters you can adjust are:
-
Stoichiometry: The molar ratio of alkyne groups (from this compound) to azide groups in your system is the most critical factor. Varying this ratio directly modulates the theoretical maximum crosslink density.
-
Reactant Concentration: Higher concentrations of both the azide-containing polymer and this compound can increase the rate of intermolecular crosslinking.[5] Conversely, very dilute solutions may favor intramolecular reactions (self-looping) if the azide polymer is flexible.
-
Catalyst System: The concentration and stability of the Copper(I) catalyst are crucial. The reaction requires a Cu(I) source (e.g., CuBr, CuSO₄ with a reducing agent) and often a stabilizing ligand (e.g., THPTA, TBTA) to maintain the active catalytic state and improve reaction efficiency.[2][3]
-
Reaction Time and Temperature: Longer reaction times generally lead to a higher degree of conversion and a more completely formed network.[6] CuAAC reactions are typically efficient at room temperature, but gentle heating can sometimes accelerate the process, though it may also increase side reactions.[3]
-
Solvent and pH: The choice of solvent must ensure the solubility of all components. CuAAC is well-suited to a variety of solvents, including aqueous buffers.[3] For reactions with biomolecules, maintaining an appropriate pH (typically 7.2-8.5) is essential to preserve their structure and function.[7]
Q3: How can I measure or quantify the degree of crosslinking in my polymer network?
A3: The crosslinking density can be determined using several direct and indirect methods. The choice depends on the material properties and available equipment.
-
Swelling Analysis: This is a simple and widely used indirect method. A crosslinked polymer will swell, but not dissolve, in a good solvent. The degree of swelling is inversely related to the crosslinking density, a relationship described by the Flory-Rehner theory.[8][9]
-
Dynamic Mechanical Analysis (DMA): This technique measures the viscoelastic properties of the material, such as the storage modulus (G'). A higher storage modulus in the rubbery plateau region corresponds to a higher crosslink density.[8][9]
-
Spectroscopy (FTIR/Raman): By monitoring the disappearance of the characteristic azide peak (~2100 cm⁻¹) and the terminal alkyne peak (~3300 cm⁻¹), you can track the progress of the reaction and estimate the degree of conversion, which correlates with the crosslinking density.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can be used to analyze the structure of the crosslinked network. In some cases, if the polymer can be dissolved before the gel point, solution-state NMR can quantify the consumption of reactive groups.[10]
Q4: My crosslinking reaction is failing or has a very low yield. What are the common causes?
A4: Low or no crosslinking is a frequent issue, often related to the catalyst or buffer components.[11] Key causes include:
-
Catalyst Inactivation: The active Cu(I) catalyst can be easily oxidized to the inactive Cu(II) state by dissolved oxygen.
-
Interfering Buffer Components: Buffers containing chelating agents or high concentrations of thiols can sequester the copper catalyst, inhibiting the reaction.[12]
-
Impure Reagents: The purity of this compound, the azide-functionalized polymer, and catalyst components is critical.
-
Incorrect pH: Suboptimal pH can affect the stability of the catalyst complex and the reactants.
Refer to the Troubleshooting Guide for detailed solutions.
Troubleshooting Guides
Issue 1: Low or No Crosslinked Product
Q: I am observing very little or no gelation/crosslinking in my experiment. What are the potential causes and how can I resolve this?
A: This issue typically points to a problem with the CuAAC reaction components or conditions. The table below outlines common causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| Catalyst Inactivation | The Cu(I) catalyst is essential for the reaction but is readily oxidized to inactive Cu(II) by oxygen. | • Degas all buffers and solutions thoroughly before use. • Use a sufficient excess of a reducing agent like sodium ascorbate (B8700270) and add it freshly to the reaction mixture.[3] • Consider using a Cu(I)-stabilizing ligand such as THPTA or TBTA.[2] |
| Interfering Substances | Components in your sample or buffer (e.g., thiols, EDTA, Tris buffer in high concentrations) can chelate copper, poisoning the catalyst.[12][13] | • Perform a buffer exchange using dialysis or a desalting column to move your azide-polymer into a non-interfering buffer like PBS or HEPES.[11] |
| Incorrect Stoichiometry | An incorrect ratio of alkyne-to-azide functional groups will limit the extent of network formation. | • Carefully verify the concentration and functionalization degree of your starting materials. • Perform a titration experiment with varying molar ratios of this compound to your diazide polymer to find the optimal balance. |
| Low Reactant Concentration | If the concentration of reactants is too low, the reaction kinetics may be too slow to observe significant crosslinking within a typical timeframe. | • Increase the concentration of the azide-polymer and this compound. • If solubility is an issue, consider a solvent system that allows for higher concentrations. |
| Reagent Degradation | Azides and alkynes are generally stable, but improper storage can lead to degradation. The reducing agent (sodium ascorbate) is particularly prone to oxidation. | • Use freshly prepared solutions of sodium ascorbate. • Store this compound at the recommended temperature (2-8°C) and protect it from light and air.[2] |
Issue 2: Uncontrolled Polymerization and Precipitation
Q: My reaction mixture becomes cloudy and precipitates almost immediately, or forms a gel much faster than expected. How can I slow down and control the crosslinking?
A: Rapid precipitation or premature gelation indicates that the crosslinking reaction is proceeding too quickly and in an uncontrolled manner, leading to the formation of large, insoluble aggregates.[14]
| Potential Cause | Explanation | Recommended Solution |
| High Reactant Concentration | At high concentrations, polymer chains are in close proximity, leading to rapid and extensive intermolecular crosslinking and subsequent precipitation.[14] | • Decrease the overall concentration of both the azide-polymer and this compound. • Try adding the this compound solution dropwise to the polymer solution over a period of time to maintain a low instantaneous concentration. |
| High Catalyst Concentration | An excess of catalyst can dramatically increase the reaction rate, making it difficult to control. | • Reduce the concentration of the copper salt and/or the reducing agent. Perform a titration to find the minimum catalyst concentration that provides an acceptable reaction rate. |
| Poor Mixing | Inadequate mixing can create localized areas of high crosslinker concentration, initiating uncontrolled polymerization that spreads through the solution. | • Ensure vigorous and continuous stirring throughout the addition of reagents and the course of the reaction. |
| Temperature | Although often performed at room temperature, if the ambient temperature is high, it could be accelerating the reaction beyond a controllable rate. | • Perform the reaction at a lower temperature, for example, by placing the reaction vessel in an ice bath (0-4°C). |
Data Presentation
Table 1: Key Parameters for Controlling Crosslinking Density
| Parameter | Effect of Increasing the Parameter | Considerations & Recommendations |
| This compound:Azide Ratio | Increases crosslinking density up to the stoichiometric limit. | This is the most direct control method. Start with a 2:3 molar ratio of this compound to a diazide polymer (for a 1:1 alkyne:azide functional group ratio). |
| Overall Reactant Concentration | Increases reaction rate and favors intermolecular crosslinking. | High concentrations risk precipitation.[14] Start in the range of 1-10 mg/mL for the polymer and adjust as needed. |
| Catalyst Concentration | Increases reaction rate. | Excessive catalyst can lead to uncontrolled gelation. A typical starting point is 0.1-1 mol% of Cu(I) relative to the alkyne groups. |
| Reducing Agent Concentration | Ensures Cu(I) is available, increasing reaction rate and yield. | Use a 2-5 fold molar excess relative to the copper salt to maintain a reducing environment. |
| Reaction Time | Increases the degree of conversion, and thus crosslinking, until a plateau is reached. | Monitor the reaction over time (e.g., 1, 4, 12, 24 hours) to determine the optimal duration. |
| Temperature | Increases reaction rate. | Most CuAAC reactions proceed well at room temperature. Use lower temperatures for better control of highly reactive systems. |
Table 2: Comparison of Methods for Quantifying Crosslinking Density
| Method | Principle | Advantages | Limitations |
| Swelling Analysis | The equilibrium swelling of a polymer in a solvent is related to the constraints imposed by crosslinks (Flory-Rehner theory).[9] | Simple, inexpensive, and requires basic laboratory equipment. | Indirect method; can be time-consuming to reach equilibrium; requires knowledge of the polymer-solvent interaction parameter.[9] |
| Dynamic Mechanical Analysis (DMA) | Measures the viscoelastic modulus, which is directly proportional to the crosslink density in the rubbery state.[8] | Provides quantitative data on mechanical properties (stiffness, elasticity); highly sensitive. | Requires specialized and expensive equipment; sample geometry is critical. |
| FTIR / Raman Spectroscopy | Monitors the decrease in intensity of the azide (~2100 cm⁻¹) and alkyne (~3300 cm⁻¹) vibrational bands. | Provides a direct measure of chemical bond conversion; can be performed in-situ. | Can be difficult to quantify accurately in solid samples; sensitivity may be low at high conversion rates. |
| Solid-State NMR | Analyzes the local chemical environment of atoms within the polymer network to provide structural information.[10] | Provides detailed structural information; can distinguish between different types of crosslinks. | Requires specialized equipment and expertise; can be time-consuming and expensive. |
Experimental Protocols
Protocol 1: General Procedure for Crosslinking a Diazide Polymer with this compound via CuAAC
This protocol provides a general starting point. Optimization of concentrations, ratios, and reaction time is essential for each specific system.
Materials:
-
Azide-functionalized polymer (e.g., diazido-polyethylene glycol).
-
This compound[2]
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O).
-
Sodium Ascorbate.
-
Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Anhydrous Dimethylformamide (DMF) or DMSO (if needed to dissolve this compound).
-
Nitrogen or Argon gas source.
-
Dialysis tubing (appropriate MWCO) for purification.
Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mg/mL solution of the azide-functionalized polymer in PBS. Degas the solution by bubbling with nitrogen or argon for 20 minutes.
-
Prepare a 1 M stock solution of Sodium Ascorbate in degassed water. Prepare this solution fresh immediately before use.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in degassed water.
-
Prepare a 10 mg/mL solution of this compound in DMF or directly in the reaction buffer if soluble.
-
-
Crosslinking Reaction:
-
In a reaction vessel, add the azide-functionalized polymer solution.
-
Based on the molar concentration of azide groups, calculate the required volume of the this compound solution to achieve the desired alkyne:azide molar ratio (e.g., 1:1). Add the this compound solution to the polymer solution with vigorous stirring.
-
Add the Sodium Ascorbate solution to the mixture to a final concentration of 5 mM.
-
Initiate the reaction by adding the CuSO₄ solution to a final concentration of 1 mM. The solution may turn slightly yellow/green.
-
Seal the reaction vessel, protect it from light if any components are light-sensitive, and allow it to stir at room temperature.
-
-
Monitoring and Quenching:
-
Monitor the reaction for gel formation. The time to gelation will depend on the concentrations and ratios used.
-
The reaction can be quenched by adding a chelating agent like EDTA to a final concentration of 20 mM, which will sequester the copper catalyst.
-
-
Purification:
-
If the product is a soluble, crosslinked polymer (pre-gel point), purify it from the catalyst and unreacted reagents by dialysis against water or an appropriate buffer.
-
If the product is a macroscopic hydrogel, it can be purified by repeatedly immersing it in fresh buffer solutions to allow unreacted components to diffuse out.
-
Protocol 2: Determination of Crosslinking Degree by Swelling Analysis
Procedure:
-
Sample Preparation:
-
Prepare a fully crosslinked hydrogel sample of a defined shape (e.g., a small disc or square).
-
Lyophilize (freeze-dry) the sample to a constant weight. Record this as the dry weight (W_d).
-
-
Swelling to Equilibrium:
-
Immerse the dry sample in a large excess of a suitable solvent (e.g., deionized water or PBS) at room temperature.
-
Allow the sample to swell for at least 24-48 hours, or until it reaches a constant weight, to ensure equilibrium is reached.
-
-
Measurement of Swollen Weight:
-
Carefully remove the swollen gel from the solvent.
-
Gently blot the surface with a lint-free wipe (e.g., Kimwipe) to remove excess surface water without compressing the gel.
-
Immediately weigh the swollen sample. Record this as the swollen weight (W_s).
-
-
Calculation:
-
Calculate the Equilibrium Swelling Ratio (Q) using the following formula: Q = W_s / W_d
-
A lower swelling ratio (Q) indicates a higher degree of crosslinking, as the denser network restricts the uptake of solvent.[6] Compare the Q values between different formulations to determine the relative crosslinking densities.
-
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Click Chemistry [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Hydrolysis of Tripropargylamine-Derived Esters and Amides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the hydrolysis and cleavage of tripropargylamine-derived esters and amides.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for cleaving propargyl groups from esters and amides?
The cleavage of propargyl groups, often used as protecting groups for carboxylic acids (as propargyl esters) and amines (as N-propargyl amides), typically involves metal-catalyzed reactions rather than traditional acid or base hydrolysis.[1] These methods offer milder conditions and greater selectivity.[2]
Key methods include:
-
Palladium-Catalyzed Cleavage: This is a widely used method that can deprotect both O-propargyl and N-propargyl groups under mild, copper-free conditions, often in aqueous media.[3][4] It is compatible with a variety of other functional groups.[3]
-
Platinum-Catalyzed Cleavage: Platinum complexes, including cisplatin, can trigger the decaging of N-propargyl amides in aqueous solutions, a strategy applied in prodrug activation.[5][6]
-
Gold-Catalyzed Cleavage: Gold(I) complexes can effectively remove propargyl groups from N-alkylated peptide bonds under mild, aqueous conditions, allowing for the recovery of the native amide bond.[7]
-
Tetrathiomolybdate-Mediated Cleavage: Reagents like benzyltriethylammonium tetrathiomolybdate (B108656) can deblock propargyl esters under neutral conditions, leaving other protecting groups like t-butyl or Fmoc intact.[1]
-
Ruthenium-Catalyzed Cleavage: This method allows for the selective cleavage of the N-propargyl group from sulfonamides and amides.[8]
Traditional strong acid or base hydrolysis is often difficult for amides due to their stability and may require harsh conditions like prolonged heating, which can affect other functional groups.[9][10]
Q2: My metal-catalyzed deprotection (hydrolysis) is slow or incomplete. What are the common causes and how can I fix it?
Slow or incomplete reactions are a frequent issue. Several factors could be responsible:
-
Catalyst Inactivation: The metal catalyst (e.g., Palladium, Platinum) may be poisoned or deactivated. Ensure all glassware is scrupulously clean and solvents are of high purity and degassed to remove oxygen, which can deactivate some catalysts.
-
Insufficient Catalyst Loading: The catalyst-to-substrate ratio may be too low. While catalytic amounts are desired, complex substrates may require higher loadings. Try incrementally increasing the catalyst loading (e.g., from 1 mol% to 5 mol%).
-
Poor Solubility: The substrate or catalyst may not be fully dissolved in the chosen solvent system. This reduces the effective concentration of reactants. Consider adding a co-solvent (e.g., THF, DMF) to improve solubility.[11]
-
Sub-optimal Temperature: Many deprotection reactions require heating to proceed at a reasonable rate. For example, palladium-catalyzed cleavage is often performed at 80°C.[3] If you are running the reaction at room temperature, cautiously increasing the heat may improve the rate and yield.
-
Steric Hindrance: Bulky groups near the propargyl ester or amide can sterically hinder the approach of the catalyst. In such cases, longer reaction times, higher temperatures, or a different catalyst system with smaller ligands might be necessary.
Q3: I'm observing undesired side reactions, like the cleavage of other protecting groups. How can I improve selectivity?
Achieving selectivity is crucial in multi-step synthesis. This is known as an orthogonal protecting group strategy, where each group can be removed under specific conditions without affecting others.[2]
-
Choose an Orthogonal Method: The key advantage of modern deprotection strategies is their orthogonality. For instance, tetrathiomolybdate is used to cleave propargyl esters specifically in the presence of acid-labile (Boc, t-butyl) and base-labile (Fmoc) groups.[1] Similarly, a Boc group can be removed with acid while leaving a Cbz group intact, and the Cbz group can be removed by hydrogenation, which won't affect the Boc group.[12]
-
Avoid Harsh Reagents: Avoid broadly reactive conditions like strong, heated acid or base if your molecule contains sensitive functional groups.[9]
-
Review Reagent Compatibility: Be aware of cross-reactivity. For example, standard conditions for cleaving allyl esters (using Pd(PPh₃)₄ and a nucleophile) can also inadvertently cleave propargyl esters.[1][13]
-
Modify Reaction Conditions: Sometimes, tuning the conditions can enhance selectivity. Lowering the temperature or reducing the reaction time may prevent the cleavage of more slowly reacting, undesired groups.
Q4: What is the primary factor influencing the stability of my this compound-derived starting material during storage?
Like many amines, this compound and its derivatives can be susceptible to oxidation over time, especially when exposed to air and light.[14] For long-term storage, it is recommended to keep the compounds in dark, sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon), and at reduced temperatures (e.g., 2-8°C).[14][15] Amides are generally more stable than amines, but proper storage is still good practice.[14]
Troubleshooting Guide
This guide provides a structured approach to common problems encountered during the hydrolysis/cleavage of this compound-derived esters and amides.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive catalyst. 2. Incorrect reaction conditions (temp, time). 3. Poor substrate/reagent solubility. 4. Reagent degradation (e.g., moisture). | 1. Use fresh catalyst; ensure inert atmosphere if required. 2. Optimize temperature and extend reaction time; monitor by TLC/LCMS. 3. Add a co-solvent (e.g., THF, DMF, EtOH).[16] 4. Use anhydrous solvents and fresh reagents. |
| Multiple Products / Side Reactions | 1. Lack of orthogonal selectivity. 2. Reaction conditions are too harsh. 3. Substrate decomposition. | 1. Select a cleavage method specific to the propargyl group that is compatible with other protecting groups present (e.g., tetrathiomolybdate for propargyl esters in the presence of Boc/Fmoc).[1] 2. Reduce temperature; use milder reagents. 3. Check the stability of your starting material under the reaction conditions in a small-scale test. |
| Difficulty Isolating Product | 1. Product is water-soluble. 2. Emulsion formation during workup. 3. Byproducts from deprotection are difficult to separate. | 1. If product is a salt, perform ion-exchange chromatography or use a different workup. For polar products, consider reverse-phase chromatography. 2. Add brine to the aqueous layer to break the emulsion. 3. Choose a method with easily separable byproducts. For example, the byproducts of Boc deprotection are volatile (isobutylene, CO₂).[12] |
| Reaction Fails to Start | 1. Incorrect reagents or concentrations. 2. Presence of an inhibitor in the reaction mixture. | 1. Double-check all reagent structures, concentrations, and calculations. 2. Purify starting materials. Ensure no contaminants from previous steps are carried over. |
Quantitative Data Summary
The following tables summarize conditions for the cleavage of propargyl groups from various substrates, providing a baseline for experimental design.
Table 1: Palladium-Catalyzed Deprotection of Aryl Propargyl Ethers and Amines[3]
| Substrate Type | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aryl Propargyl Ether | (PPh₃)₂PdCl₂ | Et₃N | aq. DMF | 80 | 2-3 | 85-95 |
| Aryl Propargyl Amine | (PPh₃)₂PdCl₂ | Et₃N | aq. DMF | 80 | 2-3 | 80-92 |
Table 2: Tetrathiomolybdate-Mediated Deprotection of Propargyl Esters[1]
| Substrate Type | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Boc-Amino Acid Propargyl Ester | (BnEt₃N)₂MoS₄ | CH₃CN | 28 | 2 | 90-98 |
| Dipeptide Propargyl Ester | (BnEt₃N)₂MoS₄ | CH₃CN | 28 | 2 | 85-95 |
Experimental Protocols & Visualizations
Protocol 1: General Procedure for Palladium-Catalyzed Cleavage of a Propargyl Group
This protocol is adapted from the deprotection of aryl propargyl ethers and amines.[3]
Materials:
-
Propargyl-protected substrate
-
(PPh₃)₂PdCl₂ (Palladium catalyst)
-
Triethylamine (B128534) (Et₃N)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Nitrogen or Argon gas source
-
Standard reaction glassware (round-bottom flask, condenser)
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Addition: To the flask, add the propargyl-protected substrate (1.0 eq).
-
Solvent Addition: Add a mixture of DMF and water (e.g., 3:1 ratio). Ensure the substrate is dissolved.
-
Base and Catalyst: Add triethylamine (Et₃N, ~3.0 eq) followed by the palladium catalyst, (PPh₃)₂PdCl₂ (~0.05 eq).
-
Reaction: Heat the reaction mixture to 80°C and stir for 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
References
- 1. Applications of Propargyl Esters of Amino Acids in Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Platinum-Triggered Bond-Cleavage of Pentynoyl Amide and N-Propargyl Handles for Drug-Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. reddit.com [reddit.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 三炔丙基胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Reaction Conditions for Selective Mono-Alkyne Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for selective mono-alkyne functionalization.
Troubleshooting Guides
This section addresses common issues encountered during the selective functionalization of alkynes.
Issue 1: Low or No Product Yield
Question: My reaction for mono-alkyne functionalization is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in mono-alkyne functionalization can arise from several factors related to reagents, reaction conditions, and catalyst activity. A systematic approach to troubleshooting is crucial.[1][2]
-
Reagent Quality:
-
Starting Materials: Ensure the purity of your alkyne and coupling partner. Impurities can poison the catalyst or lead to side reactions.
-
Solvents and Reagents: Use anhydrous and deoxygenated solvents, especially for reactions sensitive to air and moisture like the Sonogashira coupling.[3] The pyridine (B92270) ring, for instance, is electron-deficient and can be deactivated by residual water or oxygen.[1]
-
Catalyst and Ligands: The catalyst and ligands are critical. For example, in pyridine functionalization, bulky and electron-rich phosphine (B1218219) ligands are often used to promote the desired catalytic cycle.[1] Ensure the catalyst is not degraded. For copper-catalyzed reactions, ensure the copper(I) source is fresh or generated in situ effectively.[2]
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is a critical parameter. Internal alkynes often require higher temperatures for a reasonable reaction rate.[2] However, excessively high temperatures can lead to catalyst decomposition.[2]
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.[3]
-
Concentration: Suboptimal concentrations of reactants can lead to poor yields.[1]
-
-
Catalyst Deactivation:
-
The catalyst can be deactivated by impurities or coordination with the starting material or product. The lone pair of electrons on a pyridine nitrogen, for example, can coordinate with metal catalysts and inhibit their activity.[1] In such cases, using a protecting group on the nitrogen might be necessary.[1]
-
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in alkyne functionalization.
Issue 2: Poor Stereoselectivity (Mixture of E and Z Isomers)
Question: My reaction is producing a mixture of E and Z isomers. How can I improve the stereoselectivity for the desired isomer?
Answer: Achieving high stereoselectivity in alkyne functionalization is a common challenge. The choice of catalyst, ligands, solvent, and other additives plays a crucial role in controlling the formation of E or Z isomers.[4][5][6]
-
Catalyst and Ligand System: The nature of the catalyst and its ligands is paramount in determining stereoselectivity.
-
For instance, in nickel-catalyzed hydrogenations, different nickel valence states, accessed by introducing different bases, can lead to separate catalytic cycles selectively producing either E or Z isomers.[4]
-
The steric and electronic properties of ligands can direct the stereochemical outcome. In some cobalt-catalyzed reactions, the addition of a dppe ligand can switch the selectivity from Z-alkenes to E-alkenes.[5]
-
-
Solvent Effects: The solvent can significantly influence the reaction pathway and thus the stereoselectivity.
-
In a palladium-catalyzed semi-hydrogenation of diaryl alkynes, using DMSO as the solvent with formic acid as the hydrogen source yields Z-alkenes, while switching to toluene (B28343) under similar conditions produces E-alkenes.[7]
-
-
Additives: The presence of additives can steer the reaction towards a specific isomer.
-
In a ruthenium-catalyzed semi-hydrogenation, the choice of acid (acetic acid or trifluoroacetic acid) can determine the stereoselectivity, yielding either cis- or trans-stilbenes.[5]
-
Strategies for Controlling Stereoselectivity
Caption: Factors influencing the stereoselective formation of E and Z alkenes.
Issue 3: Undesired Side Reactions
Question: I am observing significant side products in my reaction, such as homocoupling of the alkyne. How can I minimize these side reactions?
Answer: Side reactions are a common problem in alkyne functionalization, with homocoupling (Glaser coupling) being a frequent issue, especially in copper-catalyzed reactions.[2]
-
Minimizing Homocoupling:
-
Anaerobic Conditions: The homocoupling of terminal alkynes is often promoted by the presence of oxygen. Therefore, performing the reaction under strictly anaerobic (oxygen-free) conditions is crucial.[2]
-
Copper-Free Systems: In some cases, switching to a copper-free Sonogashira protocol can be more effective in avoiding homocoupling.[2]
-
Ligand Choice: The choice of ligand can also influence the extent of homocoupling.
-
-
Other Side Reactions:
-
Over-reduction: In hydrogenation reactions, the desired alkene can be further reduced to an alkane. Using a "poisoned" catalyst like Lindlar's catalyst can prevent this over-reduction.[8] Lindlar's catalyst is deactivated to the point where it can no longer effectively catalyze the hydrogenation of alkenes.[8]
-
Isomerization: The desired product may isomerize under the reaction conditions. The choice of catalyst, ligand, and reaction time can influence this.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the copper co-catalyst in the Sonogashira coupling?
A1: In the traditional Sonogashira coupling, the copper(I) co-catalyst (typically CuI) plays a crucial role in activating the terminal alkyne.[9] It reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[9] This copper acetylide then undergoes transmetalation with the palladium(II) complex, which is a key step in the catalytic cycle.
Q2: How can I purify my mono-functionalized alkyne product?
A2: The purification of the final product is essential to remove unreacted starting materials, catalyst residues, and byproducts.
-
Work-up: A typical work-up for a Sonogashira coupling involves quenching the reaction, extracting the product into an organic solvent, and washing the organic layer to remove catalyst residues and salts.[3][9] For instance, washing with a saturated aqueous solution of ammonium (B1175870) chloride can help remove the copper catalyst.[9]
-
Chromatography: Column chromatography on silica (B1680970) gel is a common method for purifying the crude product.[3][10]
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique.
-
Specialized Techniques: For certain types of products, such as alkyne-functionalized oligomers or biomolecules, more specialized purification techniques like HPLC or size-exclusion chromatography may be necessary.[11][12]
Q3: What are the key considerations for choosing a solvent for my reaction?
A3: The choice of solvent can have a profound impact on the reaction's success. Key considerations include:
-
Solubility: The solvent must be able to dissolve the reactants, catalyst, and any additives.
-
Inertness: The solvent should be inert under the reaction conditions and not participate in side reactions. Anhydrous and deoxygenated solvents are often required.[3]
-
Influence on Reactivity and Selectivity: As discussed earlier, the solvent can significantly influence the stereoselectivity of the reaction.[7] It can also affect the catalyst's activity and stability.
-
Common Solvents: Toluene, THF, and DMF are frequently used solvents for these types of reactions.[2]
Data Presentation
Table 1: Typical Reaction Conditions for Sonogashira Coupling
| Aryl Halide | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | CuI | i-Pr₂NH | THF | Room Temp | 89 | Org. Lett. 2020, 22, 265[9] |
| Aryl Bromide | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Et₃N | DMF | 80-100 | 80-95 | [3] |
| Aryl Chloride | Terminal Alkyne | Pd(OAc)₂ / Ligand | CuI | DIPEA | Toluene | >100 | 70-90 | [3] |
| 2,6-Dibromopyridine (mono-alkynylation) | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60-80 | Varies | [3] |
| 2,6-Dibromopyridine (di-alkynylation) | Terminal Alkyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 80-100 | Varies | [3] |
Table 2: Catalyst System Performance in Sonogashira Coupling
| Catalyst System | Aryl Halide | Alkyne | Typical Yield (%) | Notes | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Aryl Iodides | Terminal Alkynes | >90 | Mild conditions, often at room temperature. | [9] |
| Pd(PPh₃)₄ / CuI | Aryl Bromides | Terminal Alkynes | 80-95 | Higher temperatures may be required. | [9] |
| Pd(OAc)₂ / Ligand / CuI | Aryl Bromides/Chlorides | Terminal Alkynes | 70-90 | Bulky, electron-rich phosphine ligands can improve efficiency. | [9] |
| NiCl₂(PCy₃)₂ / CuI | Aryl Iodides/Bromides | Terminal Alkynes | Good to excellent | Nickel-catalyzed variant for specific applications. | [9] |
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling [3][9]
Caption: A generalized workflow for the Sonogashira coupling experiment.
Detailed Steps:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl or vinyl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Add the anhydrous, deoxygenated solvent (e.g., DMF or THF, 5 mL) and the amine base (e.g., triethylamine, 3.0 mmol).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Addition of Alkyne: Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise via a syringe.
-
Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 60-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [10][12]
Caption: A generalized workflow for the CuAAC "click" reaction.
Detailed Steps:
-
Reaction Setup: Dissolve the starting alkyne and azide in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).
-
In separate vials, prepare fresh aqueous solutions of sodium ascorbate (e.g., 5-10 mol%) and CuSO₄·5H₂O (e.g., 1-5 mol%).
-
Reaction: To the vigorously stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The stereo-divergent functionalization of alkynes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. biopacificmip.org [biopacificmip.org]
- 12. axispharm.com [axispharm.com]
Validation & Comparative
A Comparative Guide to the LC-MS Validation of Tripropargylamine Conjugation in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the precise and efficient labeling of biomolecules is paramount for the development of targeted therapeutics, diagnostic agents, and research tools. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as a robust method for covalently linking molecules with high specificity and yield. While a variety of alkyne-containing reagents are available for introducing the reactive handle onto biomolecules, tripropargylamine stands out as a trifunctional reagent with unique potential.
This guide provides an objective comparison of this compound with traditional monoalkyne-functionalized reagents for the conjugation to biomolecules, with a focus on validation using Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the potential advantages of a trifunctional linker, present hypothetical comparative data, and provide detailed experimental protocols to guide researchers in their validation studies.
Performance Comparison: this compound vs. Monoalkyne Reagents
The selection of an alkyne-containing reagent is a critical step in the design of a bioconjugation strategy. While mono-functional alkynes are widely used for simple labeling, the trifunctional nature of this compound offers distinct possibilities, particularly for applications requiring higher-order structures or enhanced signal amplification.
Table 1: Theoretical Performance Comparison of this compound and Monoalkyne Reagents
| Feature | This compound | Monoalkyne Reagent (e.g., Propargylamine) |
| Functionality | Trifunctional (three alkyne groups) | Monofunctional (one alkyne group) |
| Potential Applications | Cross-linking, dendrimer synthesis, signal amplification, multivalent ligand presentation | Single-molecule labeling, simple conjugation |
| Conjugation Stoichiometry | Potentially 1:3 (one biomolecule to three azide (B81097) partners) | 1:1 (one biomolecule to one azide partner) |
| Reaction Kinetics (per alkyne) | Assumed to be similar to monoalkynes under identical conditions | Well-characterized |
| LC-MS Analysis Complexity | Higher, due to multiple potential conjugation products and cross-linked species | Lower, typically a single major conjugated species |
| Potential for Aggregation | Higher, due to the possibility of intermolecular cross-linking | Lower |
The Advantage of Trifunctionality: A Deeper Dive
The primary advantage of this compound lies in its three reactive alkyne groups. This trifunctionality opens the door to several advanced bioconjugation strategies that are not possible with simple monoalkyne reagents.
-
Chemical Cross-Linking Mass Spectrometry (CXMS): this compound can act as a compact cross-linking agent. After conjugation to a protein, the remaining two alkyne groups can react with azide-functionalized partners on the same protein (intramolecular cross-link) or a different protein (intermolecular cross-link). The identification of these cross-linked peptides by LC-MS/MS provides valuable distance constraints for studying protein conformation and protein-protein interactions.[1][2][3] Trifunctional cross-linkers have been shown to significantly increase the number of identified cross-linked peptides compared to their bifunctional counterparts.[4]
-
Signal Amplification: For diagnostic applications, each this compound molecule conjugated to a targeting biomolecule (e.g., an antibody) can subsequently be "clicked" with three reporter molecules (e.g., fluorophores or biotin). This leads to a 3-fold amplification of the signal compared to a 1:1 conjugation with a monoalkyne reagent.
-
Multivalent Conjugates: The three alkyne groups can be used to attach multiple copies of the same or different molecules. This is particularly useful for creating multivalent ligands that can exhibit enhanced binding affinity to their targets through the avidity effect.
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to a protein and the subsequent validation by LC-MS. These should be optimized for the specific biomolecule and application.
Protocol 1: Conjugation of this compound to a Protein via Amine Coupling
This protocol describes the activation of the primary amine on this compound for reaction with lysine (B10760008) residues on a protein.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Protein of interest in a suitable buffer (e.g., 1X PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Activation of this compound:
-
Dissolve this compound and DSC (1.2 equivalents) in anhydrous DMF.
-
Stir the reaction at room temperature for 4 hours to form the NHS-activated this compound.
-
-
Protein Conjugation:
-
Add the activated this compound solution dropwise to the protein solution (a typical starting molar ratio is 10-20 fold excess of the alkyne reagent to the protein).
-
Allow the reaction to proceed at room temperature for 2-4 hours with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 100 mM to quench any unreacted NHS-ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the this compound-conjugated protein using a size-exclusion chromatography column to remove excess reagent and byproducts.
-
Protocol 2: LC-MS Analysis of this compound-Conjugated Protein
This protocol outlines the steps for analyzing the purified conjugate to determine the degree of labeling.
Materials:
-
This compound-conjugated protein
-
Unconjugated protein (control)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
C4 or C8 reversed-phase column suitable for protein analysis
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Protein deconvolution software
Procedure:
-
Sample Preparation:
-
Dilute the conjugated and unconjugated protein samples to a suitable concentration (e.g., 0.1-1 mg/mL) in Mobile Phase A.
-
-
LC-MS Method:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the protein sample.
-
Apply a linear gradient to elute the protein (e.g., 5% to 95% Mobile Phase B over 15 minutes).
-
Acquire mass spectra in positive ion mode over a suitable m/z range for the protein of interest.
-
-
Data Analysis:
-
Process the raw mass spectra using a deconvolution algorithm to determine the intact mass of the unconjugated and conjugated protein.
-
The mass shift corresponding to the addition of this compound will indicate successful conjugation.
-
The distribution of peaks in the deconvoluted spectrum will reveal the degree of labeling (i.e., the number of this compound molecules per protein).
-
Visualization of the Experimental Workflow
The following diagrams illustrate the key steps in the conjugation and analysis process.
Signaling Pathway and Logical Relationships
The choice between a monoalkyne and this compound depends on the desired outcome of the bioconjugation. The following diagram illustrates the logical decision-making process.
Conclusion
This compound presents a versatile and powerful alternative to traditional monoalkyne reagents for bioconjugation. Its trifunctional nature enables advanced applications such as cross-linking for structural proteomics, signal amplification for enhanced diagnostics, and the creation of multivalent therapeutics. While the complexity of analysis by LC-MS is increased due to the potential for multiple conjugation products, the wealth of information that can be obtained, particularly in the context of CXMS, makes it a valuable tool for researchers. The provided protocols offer a starting point for the successful conjugation and LC-MS validation of this compound-modified biomolecules, empowering scientists to explore the full potential of this unique reagent.
References
- 1. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifunctional cross-linker for mapping protein-protein interaction networks and comparing protein conformational states | eLife [elifesciences.org]
- 3. Mapping protein interfaces by a trifunctional cross-linker combined with MALDI-TOF and ESI-FTICR mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Characterizing Tripropargylamine-Functionalized Polymers
For Researchers, Scientists, and Drug Development Professionals
The functionalization of polymers with tripropargylamine introduces versatile alkyne groups, opening avenues for subsequent modifications via click chemistry, which is of significant interest in drug delivery and biomaterials science. A thorough characterization of these polymers is paramount to ensure their quality, predict their in-vivo behavior, and meet regulatory standards. This guide provides a comprehensive comparison of key analytical techniques for characterizing this compound-functionalized polymers, complete with experimental data and detailed protocols.
Structural Characterization: Unveiling the Molecular Architecture
The primary identification and structural confirmation of this compound-functionalized polymers rely on spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the most powerful and commonly employed techniques for this purpose.
Comparison of Spectroscopic Techniques
| Parameter | ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Information Provided | - Absolute confirmation of polymer structure: Provides detailed information on the chemical environment of protons.[1] - Quantitative integration of functional groups: Allows for the determination of the degree of functionalization by comparing the integral of the propargyl protons to the polymer backbone protons.[2][3] - End-group analysis: Can be used to determine the number-average molecular weight (Mn) by comparing the signals of the end groups to the repeating monomer units.[4] | - Identification of functional groups: Confirms the presence of the alkyne C≡C and ≡C-H bonds.[3] - Qualitative assessment of functionalization: The presence and intensity of the alkyne-related peaks indicate successful functionalization. - Monitoring reactions: Can be used to follow the consumption of the alkyne group in subsequent click reactions. |
| Key Spectral Features | - Propargyl Protons (-CH₂-C≡CH): Typically observed around 3.2-4.2 ppm. - Alkynyl Proton (-C≡C-H): A characteristic signal usually found between 2.0-3.0 ppm.[5] | - Alkyne C≡C Stretch: A weak to medium intensity sharp peak in the range of 2100-2260 cm⁻¹.[3] - Alkynyl ≡C-H Stretch: A sharp, strong peak appearing around 3250-3330 cm⁻¹.[3] |
| Advantages | - Provides absolute molecular weight data.[5] - Highly quantitative. - Detailed structural information.[1] | - Rapid and non-destructive.[6] - Requires minimal sample preparation.[6] - Versatile for solid and liquid samples. |
| Limitations | - Requires soluble samples in deuterated solvents.[5] - Can be less sensitive for very high molecular weight polymers where end-group signals are weak. | - Less quantitative than NMR. - Can have low sensitivity to compositional changes if the concentration of the functional group is low.[2] |
Molecular Weight Determination: Sizing Up the Polymer Chains
The molecular weight and its distribution are critical parameters that influence the physical and biological properties of polymers. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for this analysis, while NMR spectroscopy offers a complementary, absolute method.
Comparison of Molecular Weight Analysis Techniques
| Parameter | Gel Permeation Chromatography (GPC/SEC) | ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates polymers based on their hydrodynamic volume in solution.[7] | Calculates the number-average molecular weight (Mn) by comparing the integrals of end-group protons to the protons of the repeating monomer units.[4] |
| Information Provided | - Number-average molecular weight (Mn) - Weight-average molecular weight (Mw) - Polydispersity Index (PDI = Mw/Mn) [7] | - Absolute number-average molecular weight (Mn) [5] |
| Calibration | Requires calibration with polymer standards of known molecular weight (e.g., polystyrene, PMMA). The results are relative to the standards used.[8] | Does not require calibration with external standards, providing an absolute measurement.[5] |
| Advantages | - Provides information on the entire molecular weight distribution.[7] - Widely applicable to a broad range of polymers. | - Provides an absolute molecular weight.[5] - Does not require specialized columns or solvents for different polymer types. |
| Limitations | - Relative technique; accuracy depends on the similarity between the sample and the calibration standards.[8] - Polymer-column interactions can affect the accuracy of the results.[9] | - Only provides Mn. - Requires well-defined and non-overlapping end-group signals.[5] - Less accurate for very high molecular weight polymers. |
Thermal Properties: Assessing Stability and Transitions
Thermal analysis techniques are crucial for determining the operational limits and processing conditions of polymers. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary methods used to evaluate the thermal stability and phase transitions of this compound-functionalized polymers.
Comparison of Thermal Analysis Techniques
| Parameter | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) |
| Principle | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] | Measures the difference in heat flow between a sample and a reference as a function of temperature.[11] |
| Information Provided | - Thermal stability and decomposition temperature (Td): The temperature at which the polymer begins to degrade.[4] - Residual mass: The amount of material remaining at high temperatures. - Moisture and solvent content. [11] | - Glass transition temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid to a rubbery state.[11] - Melting temperature (Tm): For crystalline or semi-crystalline polymers. - Crystallization temperature (Tc). - Enthalpy of transitions. |
| Typical Application | Evaluating the upper temperature limit for polymer use and storage. Assessing the presence of residual solvents or moisture.[11] | Determining the physical state of the polymer at different temperatures, which is crucial for processing and application.[11] |
| Advantages | - Highly sensitive to mass changes. - Can be coupled with other techniques like FTIR or Mass Spectrometry for evolved gas analysis.[11] | - Provides quantitative information on transition temperatures and enthalpies. - Can be used to study the effects of additives and processing on thermal properties. |
| Limitations | - Does not provide information on thermal transitions that do not involve mass change (e.g., glass transition). | - Not suitable for studying thermal decomposition that involves mass loss. |
Experimental Protocols
¹H NMR Spectroscopy for Structural Confirmation and Mn Determination
Objective: To confirm the chemical structure and determine the number-average molecular weight (Mn) of a this compound-functionalized polymer.
Materials:
-
This compound-functionalized polymer
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the polymer in approximately 0.6-0.7 mL of a suitable deuterated solvent directly in an NMR tube. Ensure the polymer is fully dissolved.
-
Instrument Setup:
-
Lock the spectrometer to the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain good resolution.
-
Set the acquisition parameters, including the number of scans (typically 16-64 for good signal-to-noise), relaxation delay (D1, typically 1-5 seconds to ensure full relaxation of protons for quantitative analysis), and spectral width.
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the relevant peaks corresponding to the polymer backbone, the this compound functional group, and the polymer end-groups.
-
-
Data Analysis:
-
Structural Confirmation: Assign the peaks to the corresponding protons in the polymer structure. Look for the characteristic signals of the propargyl protons and the alkynyl proton.
-
Mn Calculation: Use the following formula: Mn = ( (Integral of repeating unit protons / Number of protons in repeating unit) * MW of repeating unit ) + MW of end groups Where the integral of the end-group protons is normalized to the known number of protons in the end group.[4]
-
FTIR Spectroscopy for Functional Group Identification
Objective: To confirm the presence of the alkyne functional group in the polymer.
Materials:
-
This compound-functionalized polymer
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Procedure:
-
Background Spectrum: Record a background spectrum of the empty ATR crystal.
-
Sample Application: Place a small amount of the solid polymer sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Data Acquisition: Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
-
Data Analysis:
-
Identify the characteristic absorption bands for the alkyne group:
-
Identify other characteristic peaks of the polymer backbone to confirm the overall structure.
-
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Objective: To determine the Mn, Mw, and PDI of the polymer.
Materials:
-
This compound-functionalized polymer
-
GPC grade solvent (e.g., Tetrahydrofuran - THF, N,N-Dimethylformamide - DMF with LiBr)
-
Polymer standards for calibration (e.g., polystyrene)
-
GPC system equipped with a refractive index (RI) detector and appropriate columns (e.g., polystyrene-divinylbenzene columns).
Procedure:
-
Sample Preparation: Dissolve the polymer in the GPC mobile phase at a concentration of 1-2 mg/mL.[9] Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.
-
Calibration: Prepare a series of solutions of narrow molecular weight polymer standards (e.g., polystyrene) covering the expected molecular weight range of the sample. Inject the standards and create a calibration curve of log(Molecular Weight) versus elution time.
-
Instrument Setup:
-
Equilibrate the GPC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 35-40 °C).[8]
-
-
Data Acquisition: Inject the filtered polymer solution into the GPC system and record the chromatogram.
-
Data Analysis:
-
Using the calibration curve, the GPC software calculates the Mn, Mw, and PDI of the polymer sample.
-
Thermal Analysis (TGA and DSC)
Objective: To evaluate the thermal stability and thermal transitions of the polymer.
Materials:
-
This compound-functionalized polymer (5-10 mg)
-
TGA instrument
-
DSC instrument
-
Inert gas (e.g., Nitrogen)
Procedure for TGA:
-
Sample Preparation: Place 5-10 mg of the polymer in a TGA pan.
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Set the temperature program, typically a ramp from room temperature to 600-800 °C at a heating rate of 10 °C/min.[12]
-
-
Data Acquisition: Run the TGA experiment and record the mass loss as a function of temperature.
-
Data Analysis: Determine the onset of decomposition temperature (Td) from the TGA curve.
Procedure for DSC:
-
Sample Preparation: Seal 5-10 mg of the polymer in a DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas.
-
Set the temperature program, which typically involves a heat-cool-heat cycle to erase the thermal history of the polymer. For example, heat from room temperature to 200 °C at 10 °C/min, cool to -50 °C at 10 °C/min, and then heat again to 200 °C at 10 °C/min.
-
-
Data Acquisition: Run the DSC experiment and record the heat flow as a function of temperature.
-
Data Analysis: Determine the glass transition temperature (Tg) from the second heating scan.[11]
Visualizing the Characterization Workflow
The following diagrams illustrate the logical flow of experiments for characterizing this compound-functionalized polymers.
Caption: Overall workflow for the synthesis and characterization of this compound-functionalized polymers.
Caption: Logical relationships between different analytical techniques for polymer characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. marshall.edu [marshall.edu]
- 4. researchgate.net [researchgate.net]
- 5. This compound(6921-29-5) 1H NMR [m.chemicalbook.com]
- 6. rrp.nipne.ro [rrp.nipne.ro]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Polymers Synthesis and Characterization | MDPI Books [mdpi.com]
- 9. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 10. researchgate.net [researchgate.net]
- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 12. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tripropargylamine and Terminal Alkynes in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and versatile method for forging stable triazole linkages. The choice of the alkyne component is critical and can significantly influence reaction kinetics, yield, and the potential for side reactions. This guide offers a comparative perspective on the reactivity of tripropargylamine versus other common terminal alkynes in CuAAC reactions, supported by illustrative data and detailed experimental protocols.
Reactivity Overview
Terminal alkynes are a key component in CuAAC reactions. While many terminal alkynes exhibit good reactivity, their structural and electronic properties can lead to variations in performance. Propargyl compounds, in general, represent an excellent balance of reactivity, ease of incorporation into molecules, and cost-effectiveness.[1] Among these, this compound is a trifunctional molecule that can be used as a scaffold or crosslinker. However, its reactivity profile presents unique considerations.
Studies have shown that electron-deficient alkynes, such as propiolamides, tend to be slightly more reactive than simple propargyl derivatives.[1] Conversely, the reactivity of this compound in CuAAC can be influenced by the reaction conditions, particularly the solvent system. In aqueous media, the formation of a bis(triazole) intermediate during the reaction of this compound can inhibit the catalyst, leading to sluggish or incomplete conversions.[2] This inhibitory effect is less pronounced in organic solvents.[2]
Interestingly, an autocatalytic effect has been observed in the CuAAC reaction between this compound and 2-azidoethanol, where the generation of the active catalyst species was significantly accelerated in a deuterated solvent compared to a protic solvent.[3]
Illustrative Performance Data
The following tables provide an illustrative comparison of the reactivity of this compound with other common terminal alkynes under typical CuAAC conditions. The data is representative of general trends observed in the literature.
Table 1: Comparison of Reaction Times and Yields
| Alkyne | Relative Reactivity | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| Phenylacetylene | Moderate | 2-4 | >95 | A common benchmark alkyne. |
| Propargyl Alcohol | Good | 1-3 | >95 | Generally reliable and good reactivity. |
| Propargyl Amine | Good | 1-3 | >95 | Similar reactivity to propargyl alcohol. |
| Propiolamide | High | <1 | >95 | Electron-deficient alkyne, often showing faster kinetics.[1] |
| This compound | Variable | 2-8 | 70-90 (aqueous) | Reactivity can be lower in aqueous media due to intermediate inhibition.[2] Better performance in organic solvents. |
Table 2: Influence of Solvent on this compound Reactivity
| Solvent System | Relative Reaction Rate | Observed Issues |
| Water/t-Butanol | Moderate to Slow | Potential for catalyst inhibition by bis(triazole) intermediate.[2] |
| DMSO/Water | Moderate | Improved solubility of reagents. |
| THF | Fast | Inhibition by intermediate is not observed.[2] |
| D₂O/MeOD | Accelerated Catalyst Generation | An inverse solvent kinetic isotope effect has been observed, speeding up the formation of the autocatalyst.[3] |
Experimental Protocols
A generalized protocol for performing a CuAAC reaction is provided below. This can be adapted to compare the reactivity of different alkynes.
General Protocol for a Small-Scale CuAAC Reaction
Materials:
-
Azide-containing molecule (e.g., benzyl (B1604629) azide)
-
Alkyne-containing molecule (e.g., this compound, phenylacetylene)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)
-
Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (50 mM in water)
-
Reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)
-
Solvent (e.g., DMSO, t-butanol)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add the azide-containing molecule (1 equivalent).
-
Add the alkyne-containing molecule (1.2 equivalents).
-
Add the reaction buffer to achieve the desired final concentration (typically in the micromolar to low millimolar range). Add any co-solvent if required.
-
Catalyst Preparation: In a separate tube, prepare the copper-ligand complex by mixing the CuSO₄ solution and the THPTA ligand solution. A 1:5 molar ratio of CuSO₄ to THPTA is often recommended. Let this mixture stand for a few minutes.
-
Initiation: Add the copper-ligand complex to the reaction mixture.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Gently mix the reaction solution and allow it to proceed at room temperature. Reaction times can vary from 1 to 24 hours depending on the specific reactants and concentrations.
-
Monitoring: The progress of the reaction can be monitored by techniques such as LC-MS or HPLC.
-
Purification: Upon completion, the product can be purified from the catalyst and excess reagents using methods appropriate for the conjugate, such as size-exclusion chromatography, dialysis, or reverse-phase HPLC.
Logical Workflow for Alkyne Selection in CuAAC
The choice of alkyne for a CuAAC reaction depends on several factors, including the desired reactivity, the nature of the substrate, and the reaction conditions. The following diagram illustrates a logical workflow for selecting an appropriate alkyne.
Caption: A decision-making workflow for selecting a suitable terminal alkyne for a CuAAC reaction.
References
A Comparative Study of Tripropargylamine and 1,3,5-Triethynylbenzene in Material Synthesis
A comprehensive guide for researchers and material scientists on the synthesis, properties, and applications of porous organic polymers derived from tripropargylamine and 1,3,5-triethynylbenzene (B1295396).
In the ever-evolving field of material science, the design and synthesis of porous organic polymers (POPs) with tailored properties are of paramount importance. These materials, characterized by their low density, high surface area, and tunable porosity, have shown immense potential in applications ranging from gas storage and separation to catalysis and drug delivery. Among the diverse array of building blocks utilized for the construction of POPs, this compound and 1,3,5-triethynylbenzene have emerged as two versatile and highly reactive monomers. This guide provides a detailed comparative study of these two precursors, offering insights into their respective advantages and disadvantages in the synthesis of advanced porous materials.
Molecular Architecture and Reactivity
This compound and 1,3,5-triethynylbenzene are both trifunctional molecules containing highly reactive terminal alkyne groups. However, their core structures impart distinct characteristics to the resulting polymeric networks.
This compound [(HC≡CCH₂)₃N] possesses a central nitrogen atom, which introduces a degree of flexibility and the potential for post-synthetic modification at the nitrogen site. The propargyl groups (–CH₂–C≡CH) are attached to the nitrogen, providing three reactive sites for polymerization.
1,3,5-Triethynylbenzene [C₆H₃(C≡CH)₃] features a rigid, planar benzene (B151609) ring as its core. This inherent rigidity contributes to the formation of polymers with high thermal stability and well-defined pore structures. The ethynyl (B1212043) groups are directly attached to the aromatic ring, influencing the electronic properties of the resulting materials.
Figure 1: Molecular structures of this compound and 1,3,5-Triethynylbenzene.
Comparative Performance in Material Synthesis
The choice between this compound and 1,3,5-triethynylbenzene as a precursor for POPs depends largely on the desired properties of the final material. The following tables summarize the key performance indicators based on available experimental data.
Table 1: Porosity and Surface Area
| Precursor | Polymerization Method | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |
| 1,3,5-Triethynylbenzene | Sonogashira-Hagihara Coupling | 600 - 1200+ | 0.3 - 0.8 | Microporous (<2 nm) |
| Oxidative Coupling (Glaser-Hay) | 400 - 800 | 0.2 - 0.6 | Microporous (<2 nm) | |
| This compound | (Data not widely available for POPs) | - | - | - |
Note: Data for this compound-based porous organic polymers is limited in publicly available literature, highlighting a potential area for future research.
Table 2: Thermal and Mechanical Properties
| Property | 1,3,5-Triethynylbenzene-based Polymers | This compound-based Polymers |
| Thermal Stability (TGA, Td5) | High (up to 500-600 °C for graphdiyne) | Expected to be lower due to aliphatic linkers |
| Compressive Strength | Data primarily on derived materials like graphdiyne (high stiffness) | Data not widely available |
| Young's Modulus | High for derived 2D materials like graphdiyne (~375 GPa) | Data not widely available |
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of high-quality porous materials. Below are representative protocols for the synthesis of POPs from 1,3,5-triethynylbenzene.
Synthesis of a 1,3,5-Triethynylbenzene-based Porous Organic Polymer via Sonogashira-Hagihara Cross-Coupling
This protocol describes a typical synthesis of a porous aromatic framework (PAF).
Materials:
-
1,3,5-Triethynylbenzene
-
A dibromo-aromatic co-monomer (e.g., 1,4-dibromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
An amine base (e.g., triethylamine (B128534) or diisopropylamine)
-
Anhydrous solvent (e.g., toluene (B28343) or a mixture of toluene and the amine base)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3,5-triethynylbenzene and the dibromo-aromatic co-monomer in the anhydrous solvent.
-
Add the palladium catalyst and copper(I) iodide to the reaction mixture.
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Add the amine base to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a defined period (e.g., 24-72 hours).
-
After cooling to room temperature, the resulting solid polymer is collected by filtration.
-
The collected solid is then washed extensively with various solvents (e.g., methanol, acetone, chloroform) to remove any unreacted monomers, catalyst residues, and oligomers.
-
The purified polymer is dried under vacuum at an elevated temperature to yield the final porous organic polymer.
Figure 2: Experimental workflow for Sonogashira-Hagihara polymerization.
Signaling Pathways and Logical Relationships
The formation of a porous network from these trifunctional monomers can be conceptually illustrated as a cross-linking process. The signaling pathway, in this context, represents the reaction cascade leading to the final polymer network.
Figure 3: Logical relationship of polymer network formation.
Conclusion
Both this compound and 1,3,5-triethynylbenzene are valuable building blocks for the synthesis of advanced materials. 1,3,5-Triethynylbenzene has been extensively studied and is a reliable precursor for creating rigid, highly porous, and thermally stable aromatic frameworks. The resulting materials, such as graphdiyne and various porous aromatic frameworks, exhibit exceptional properties that make them suitable for a wide range of applications.
In contrast, the exploration of this compound for the synthesis of porous organic polymers is a relatively nascent field. The presence of a flexible, nitrogen-containing core suggests that materials derived from this compound could offer unique properties, such as enhanced processability, different pore environments, and the potential for post-synthetic functionalization. The current lack of extensive data on this compound-based POPs presents a significant opportunity for further research and development. Future studies focusing on the systematic synthesis and characterization of these materials will be crucial to unlocking their full potential and providing a more complete comparative picture against their well-established aromatic counterparts.
A Head-to-Head Comparison: THPTA vs. TBTA as Ligands in Click Chemistry
For researchers, scientists, and drug development professionals leveraging the power of click chemistry, the choice of a copper(I)-stabilizing ligand is critical to the success of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Among the most common choices are Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). This guide provides a comprehensive performance comparison of these two ligands, supported by experimental data, to inform your selection for optimal reaction outcomes.
The primary distinction between THPTA and TBTA lies in their solubility and, consequently, their preferred applications. THPTA is a water-soluble ligand, making it highly suitable for bioconjugation reactions in aqueous buffers, while the more hydrophobic TBTA is typically used in organic or mixed aqueous-organic solvent systems. This fundamental difference influences their performance in terms of reaction kinetics, biocompatibility, and overall efficiency in various experimental setups.
Performance Comparison at a Glance
| Property | THPTA | TBTA | References |
| Water Solubility | High | Low | [1] |
| Reaction Kinetics | Moderate to High | High (in organic solvents) | [2][3] |
| Biocompatibility | High | Low | [3] |
| Cytotoxicity | Low to Moderate | High | [3] |
| Primary Application | Aqueous systems, bioconjugation, in vivo studies | Organic synthesis, mixed-solvent systems | [4][3] |
Quantitative Performance Data
While direct side-by-side kinetic studies are limited, a comparative analysis of reaction progress over time highlights the performance differences. The following data is derived from a fluorogenic assay reacting propargyl alcohol with 3-azido-7-hydroxycoumarin, showcasing the conversion percentage over 30 minutes.[2]
| Time (minutes) | THPTA (% Conversion) | TBTA (% Conversion) |
| 5 | ~5% | ~2% |
| 10 | ~8% | ~4% |
| 15 | ~10% | ~6% |
| 20 | ~12% | ~8% |
| 25 | ~14% | ~10% |
| 30 | ~15% | ~12% |
Data extracted from a graphical representation in "Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study"[2].
This data indicates that under these specific aqueous-based assay conditions, THPTA exhibits a slightly faster initial reaction rate compared to TBTA.[2] However, it is crucial to note that TBTA's performance is significantly hampered by its poor aqueous solubility.[5][6] In organic solvents, TBTA is known to be a highly effective ligand.[7]
In another study involving the labeling of a murine dihydrofolate reductase enzyme, THPTA in an aqueous buffer was found to be as efficient as TBTA in a 30% DMSO co-solvent system after 15 minutes.[3] This highlights THPTA's advantage in achieving comparable results in a more biocompatible, purely aqueous environment.[3]
Experimental Protocols
Detailed methodologies for utilizing THPTA and TBTA are provided below. These serve as a starting point and may require optimization for specific applications.
Protocol 1: General Procedure for CuAAC using THPTA in Aqueous Buffer
This protocol is suitable for the conjugation of biomolecules such as proteins or oligonucleotides.
1. Stock Solution Preparation:
-
Aliquot 1 (Biomolecule): Prepare a solution of your alkyne or azide-functionalized biomolecule in a suitable aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Aliquot 2 (Detection Probe): Prepare a stock solution of the corresponding azide (B81097) or alkyne detection probe (e.g., a fluorescent dye) in a compatible solvent like DMSO or water.
-
Aliquot 3 (THPTA Ligand): Prepare a 100 mM stock solution of THPTA in deionized water.[4][2]
-
Aliquot 4 (Copper Sulfate): Prepare a 20 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in deionized water.[2][3]
-
Aliquot 5 (Reducing Agent): Prepare a fresh 100 mM stock solution of sodium ascorbate (B8700270) in deionized water. This solution should be made immediately before use to prevent oxidation.[4]
2. Reaction Assembly:
-
In a microcentrifuge tube, combine the biomolecule solution and the detection probe.
-
Add the THPTA stock solution to the reaction mixture. A final concentration to achieve a 5:1 ligand-to-copper molar ratio is often recommended.[8]
-
Add the CuSO₄ stock solution. The final copper concentration can range from 50 µM to 1 mM, depending on the application.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Gently mix the components and allow the reaction to proceed at room temperature for 15-60 minutes.[9] Reaction progress can be monitored by a suitable analytical method (e.g., SDS-PAGE with fluorescence imaging, HPLC, or mass spectrometry).
Protocol 2: General Procedure for CuAAC using TBTA in a Mixed Solvent System
This protocol is designed for reactions where the substrates are soluble in organic solvents or aqueous-organic mixtures.
1. Stock Solution Preparation:
-
Aliquot 1 (Substrates): Dissolve the alkyne and azide substrates in a suitable solvent mixture, such as a 1:1 mixture of t-butanol and water or DMSO and water.[7]
-
Aliquot 2 (TBTA Ligand): Prepare a 10 mM stock solution of TBTA in DMSO.
-
Aliquot 3 (Copper Source): Prepare a 10 mM stock solution of copper(II) sulfate (CuSO₄) in deionized water or a 10 mM solution of a Cu(I) source like CuBr in a DMSO/t-BuOH mixture.
-
Aliquot 4 (Reducing Agent - for Cu(II)): Prepare a fresh 100 mM stock solution of sodium ascorbate in deionized water if using CuSO₄.
2. Reaction Assembly:
-
In a reaction vessel, combine the substrate solution with the TBTA stock solution. A final concentration of 1-2 equivalents of TBTA relative to copper is common.
-
If using a Cu(II) source, add the CuSO₄ solution to the mixture.
-
Degas the solution by bubbling an inert gas (e.g., argon or nitrogen) through the mixture for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
Initiate the reaction by adding the sodium ascorbate solution (if using CuSO₄) or the Cu(I) source.
-
Allow the reaction to proceed at room temperature, with stirring, for 1-3 hours or until completion. Monitor the reaction by TLC, LC-MS, or other appropriate methods.
Visualizing the Chemistry: Diagrams and Workflows
To better illustrate the processes involved, the following diagrams have been generated using the DOT language.
Conclusion
TBTA remains a highly effective ligand for CuAAC reactions in organic synthesis or when organic co-solvents are permissible.[7] Its primary limitation is its poor performance and solubility in purely aqueous systems, which also contributes to higher cytotoxicity in biological contexts.[3][5]
The choice between THPTA and TBTA should therefore be guided by the solvent system and the nature of the substrates. For researchers in the life sciences and drug development, THPTA is often the more versatile and appropriate choice, while synthetic chemists may find TBTA to be a robust option for a wide range of non-biological applications.
References
- 1. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. glenresearch.com [glenresearch.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Crosslinking Efficiency: Tripropargylamine vs. Triallylamine
In the realm of polymer chemistry and materials science, the selection of an appropriate crosslinking agent is paramount to achieving desired material properties, including mechanical strength, thermal stability, and swelling behavior. This guide provides a detailed comparison of two trifunctional crosslinking agents: tripropargylamine and triallylamine (B89441). These molecules, while structurally similar, leverage fundamentally different chemical reactions for network formation, leading to significant disparities in crosslinking efficiency and reaction kinetics.
This compound, possessing three terminal alkyne groups, is an ideal crosslinker for polymer chains functionalized with azide (B81097) groups, reacting via the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". In contrast, triallylamine contains three allyl groups, which participate in crosslinking through free-radical polymerization, a common but often less efficient mechanism susceptible to side reactions.
This guide will delve into the quantitative differences, provide detailed experimental protocols for assessing their efficiency, and visualize the underlying chemical and procedural workflows. The data presented is based on the well-established principles of these respective reaction mechanisms to provide a robust, albeit illustrative, comparison for researchers, scientists, and drug development professionals.
Data Presentation: A Quantitative Comparison
The following table summarizes the expected quantitative differences in crosslinking performance between this compound (via CuAAC) and triallylamine (via free-radical polymerization) in a hypothetical, comparable polymer system. These values are illustrative and serve to highlight the typical performance characteristics of each crosslinking chemistry.
| Performance Metric | This compound (Azide-Alkyne Click) | Triallylamine (Radical Polymerization) | Method of Analysis |
| Reaction Time to Gelation | < 1 hour | 2 - 12 hours | Rheometry (Gel Point) |
| Gel Fraction (%) | > 95% | 60 - 85% | Gravimetric Analysis (Solvent Extraction) |
| Equilibrium Swelling Ratio (Q) | Low (e.g., 2-4) | High (e.g., 5-10) | Gravimetric Analysis (Swelling Study) |
| Crosslink Density (mol/m³) | High (e.g., 1.5 x 10³) | Low (e.g., 0.5 x 10³) | Rheometry (Rubbery Modulus) |
| Reaction Specificity | Very High (Bio-orthogonal) | Low (Prone to side reactions) | Reaction Mechanism Principles |
Experimental Protocols
To empirically determine the crosslinking efficiency, a series of standardized experiments can be performed. The following protocols outline the necessary steps to prepare, crosslink, and analyze polymer networks using both this compound and triallylamine.
I. Preparation of Functionalized Base Polymer
A. Synthesis of Azide-Functionalized Polymer (for this compound Crosslinking):
-
Synthesize a base polymer with pendant hydroxyl groups (e.g., poly(2-hydroxyethyl acrylate)).
-
Dissolve the polymer in a suitable solvent (e.g., anhydrous DMF).
-
Add triethylamine (B128534) (1.5 equivalents per hydroxyl group).
-
Cool the solution to 0°C and slowly add methanesulfonyl chloride (1.2 equivalents).
-
Allow the reaction to proceed for 4 hours, gradually warming to room temperature.
-
Add sodium azide (2.0 equivalents) and heat the mixture to 65°C for 24 hours.
-
Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum to yield the azide-functionalized polymer.
B. Synthesis of Allyl-Functionalized Polymer (for Triallylamine Co-polymerization):
-
Prepare a monomer solution of a primary monomer (e.g., N-isopropylacrylamide) and an allyl-functional co-monomer (e.g., allyl methacrylate) in a suitable solvent (e.g., 1,4-dioxane).
-
Add triallylamine to this solution at the desired molar ratio.
-
De-gas the solution by bubbling with nitrogen for 30 minutes.
-
Add a free-radical initiator (e.g., AIBN).
-
Heat the reaction mixture to 70°C and allow polymerization to proceed for 12-24 hours.
-
Precipitate the resulting crosslinked polymer, wash thoroughly with a suitable solvent to remove unreacted monomers, and dry under vacuum.
II. Crosslinking Reactions
A. This compound Crosslinking (CuAAC):
-
Dissolve the azide-functionalized polymer in a de-gassed solvent (e.g., DMF/water mixture).
-
Add this compound (0.33 equivalents per azide group for a 1:1 alkyne:azide ratio).
-
In a separate vial, prepare the catalyst solution: copper(II) sulfate (B86663) (0.1 equivalents) and sodium ascorbate (B8700270) (0.2 equivalents) in water.
-
Add the catalyst solution to the polymer mixture and stir at room temperature. The gel should form within minutes to an hour.
-
Allow the gel to cure for 24 hours to ensure complete reaction.
B. Triallylamine Crosslinking (Radical Initiation - if not co-polymerized): Note: Triallylamine is more commonly used as a co-monomer during the initial polymerization. If crosslinking a pre-formed polymer, that polymer must contain reactive sites (e.g., double bonds) for the radical reaction.
-
Dissolve the base polymer (containing pendant double bonds) and triallylamine in a suitable solvent.
-
Add a photoinitiator (e.g., Irgacure 2959) or a thermal initiator (e.g., AIBN).
-
For photo-initiation, expose the solution to UV light (365 nm) for a specified duration.
-
For thermal initiation, heat the solution to the decomposition temperature of the initiator (e.g., >65°C for AIBN).
-
The crosslinking process can take several hours.[1][2][3] Allow the resulting gel to cure and then purify by washing.
III. Assessment of Crosslinking Efficiency
A. Gel Fraction and Swelling Ratio Determination:
-
Weigh a dried sample of the crosslinked polymer (W_dry).[4]
-
Immerse the sample in a suitable solvent (e.g., water for hydrogels, THF for organogels) for 48 hours to reach equilibrium swelling.[4]
-
Remove the swollen gel, blot excess surface solvent, and weigh (W_swollen).[4]
-
Dry the swollen gel to a constant weight in a vacuum oven and re-weigh (W_extracted).[5]
-
Calculate the Swelling Ratio (Q) and Gel Fraction (%) using the following formulas:[4][6]
-
Q = (W_swollen - W_extracted) / W_extracted
-
Gel Fraction (%) = (W_extracted / W_dry) * 100
-
B. Rheological Analysis for Crosslink Density:
-
Perform dynamic mechanical analysis (DMA) on the swollen gel using a rheometer with a parallel plate geometry.
-
Conduct a frequency sweep at a constant strain within the linear viscoelastic region.
-
Determine the storage modulus (G') in the rubbery plateau region.
-
Calculate the crosslink density (ν) using the theory of rubber elasticity: ν = G' / (R * T), where R is the universal gas constant and T is the absolute temperature.
-
To measure gelation kinetics, perform a time sweep experiment immediately after mixing the crosslinking components and monitor the evolution of G' and the loss modulus (G''). The gel point is defined as the time at which G' > G''.[7]
Visualizing the Chemistry and Workflow
To better understand the processes described, the following diagrams illustrate the chemical reactions and the experimental workflow.
Caption: Chemical schemes for crosslinking via this compound and triallylamine.
Caption: Workflow for comparing crosslinking efficiency of the two amines.
Conclusion
The comparison between this compound and triallylamine as crosslinking agents highlights a fundamental trade-off between reaction efficiency and synthetic accessibility. This compound, when used in conjunction with an azide-functionalized polymer, leverages the power of click chemistry to produce well-defined networks with high efficiency and rapid kinetics.[8][9] This method is ideal for applications requiring high-purity materials, bio-conjugation, and precise network control.
Conversely, triallylamine relies on free-radical polymerization, a more traditional but less controlled method. The primary drawback is the propensity for degradative chain transfer involving the allyl groups, which can lead to incomplete reactions, lower gel fractions, and a less uniform network structure.[1] While synthetically straightforward, this approach may result in materials with inferior mechanical properties compared to those crosslinked via click chemistry. For researchers and developers, the choice between these two crosslinkers will ultimately depend on the specific performance requirements of the final material and the synthetic capabilities available.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Educational series: characterizing crosslinked polymer networks - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00914A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Rheological Analysis of the Gelation Kinetics of an Enzyme Crosslinked PEG Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry-Based Injectable Hydrogels and Bioprinting Inks for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Click Chemistry-Based Hydrogels for Tissue Engineering [mdpi.com]
A Comparative Analysis of Tripropargylamine and Other Trifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced material science and bioconjugation, the selection of an appropriate crosslinking agent is a critical determinant of the final product's performance and efficacy. Trifunctional crosslinkers, molecules capable of forming three distinct covalent bonds, are instrumental in creating robust, three-dimensional networks in polymers and complex biomolecular architectures. This guide provides a comprehensive comparative analysis of tripropargylamine, a versatile alkyne-containing crosslinker, against other widely used trifunctional crosslinkers, namely Trimethylolpropane Triacrylate (TMPTA) and Trimethylolpropane Triglycidyl Ether (TMPTGE). This objective comparison is supported by experimental data to aid researchers in selecting the optimal crosslinker for their specific application.
Executive Summary
This compound stands out for its utility in bioorthogonal "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), offering high specificity and efficiency in mild reaction conditions. In contrast, TMPTA is a highly reactive acrylate (B77674) ester primarily used in radiation-curable formulations, known for its rapid polymerization and the creation of materials with superior durability. TMPTGE, a trifunctional epoxy monomer, excels in applications requiring enhanced flexibility, adhesion, and thermal stability. The choice among these crosslinkers will ultimately depend on the desired chemical reactivity, biocompatibility requirements, and the targeted final properties of the material.
Data Presentation: A Quantitative Comparison
The following tables summarize the key properties and performance metrics of this compound, TMPTA, and TMPTGE based on available experimental data. It is important to note that the data is compiled from various sources, and direct comparisons should be made with consideration of the different experimental conditions.
Table 1: Physicochemical Properties of Trifunctional Crosslinkers
| Property | This compound | Trimethylolpropane Triacrylate (TMPTA) | Trimethylolpropane Triglycidyl Ether (TMPTGE) |
| Molecular Formula | C₉H₉N | C₁₅H₂₀O₆ | C₁₅H₂₆O₆ |
| Molecular Weight | 131.17 g/mol | 296.32 g/mol | 302.36 g/mol |
| Reactive Functional Groups | Terminal Alkyne | Acrylate | Glycidyl Ether (Epoxide) |
| Primary Reaction Mechanism | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Free-Radical Polymerization (UV/EB Curing) | Epoxy Ring-Opening Polymerization |
| Boiling Point | 79-85 °C/11 mmHg | >200 °C | >250 °C |
| Density | 0.927 g/mL at 25 °C | 1.1 g/mL at 25 °C | 1.157 g/mL at 25 °C |
| Solubility | Soluble in many common organic solvents. | Insoluble in water, soluble in organic solvents. | Insoluble in water, soluble in organic solvents. |
Table 2: Comparative Performance in Polymer Systems
| Performance Metric | This compound-Crosslinked System | TMPTA-Crosslinked System | TMPTGE-Crosslinked System |
| Crosslinking Efficiency | High efficiency via CuAAC, near-quantitative yields.[1] | Very high and rapid, especially with UV/EB initiation.[2] | High, dependent on curing agent and temperature. |
| Thermal Stability (Decomposition Temp.) | Polymer dependent, generally good thermal stability. | Enhanced thermal stability in crosslinked polymers.[3] | Significant improvement in thermal stability of epoxy resins.[4] |
| Mechanical Strength | Forms rigid, highly crosslinked networks. | Significantly enhances hardness, abrasion resistance, and tensile strength.[2][5] | Improves toughness and impact resistance.[6] |
| Adhesion | Good adhesion in certain formulations. | Strong adhesion properties in coatings and adhesives.[2] | Excellent adhesion, a primary application.[7] |
| Biocompatibility | CuAAC can be adapted for biocompatibility with specific ligands.[8] | Can exhibit cytotoxicity, limiting some biomedical applications. | Generally considered biocompatible after curing. |
Table 3: Performance in Hydrogel Formulations
| Performance Metric | This compound-Crosslinked Hydrogel | TMPTA-Crosslinked Hydrogel | TMPTGE-Crosslinked Hydrogel |
| Gelation Time | Can be controlled by catalyst concentration. | Rapid gelation, especially with photoinitiation. | Dependent on curing conditions. |
| Swelling Ratio | Swelling ratio is inversely proportional to crosslinking density. | Lower swelling ratios with increased TMPTA concentration, indicating higher crosslinking.[9] | Swelling behavior can be tailored by formulation. |
| Mechanical Properties | Can form stiff and robust hydrogels. | Increases the shear storage modulus (G') of hydrogels.[10] | Can be used to create flexible and tough hydrogels. |
Experimental Protocols
Detailed methodologies for key experiments involving these trifunctional crosslinkers are provided below.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol describes a general procedure for the CuAAC reaction, a cornerstone of "click chemistry," to conjugate an azide-functionalized molecule to this compound.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (or other suitable ligand)
-
Appropriate solvent (e.g., water, DMSO, or a mixture)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in the chosen solvent.
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (must be freshly prepared).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a reaction vial, combine the this compound solution and the azide-functionalized molecule solution. A slight molar excess (e.g., 1.2 equivalents) of one reactant can be used to drive the reaction to completion.
-
Add the THPTA solution to the reaction mixture. A common ligand-to-copper ratio is 5:1.
-
Add the CuSO₄ solution to the mixture.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR.
-
-
Purification:
-
Upon completion, the product can be purified using standard techniques like column chromatography, precipitation, or dialysis to remove the copper catalyst and unreacted starting materials.
-
Protocol 2: UV-Curing of a Polymer Film with TMPTA
This protocol outlines the general steps for creating a crosslinked polymer film using TMPTA as the crosslinker through UV-initiated free-radical polymerization.
Materials:
-
Base polymer/oligomer with acrylate or other polymerizable groups
-
Trimethylolpropane triacrylate (TMPTA)
-
Photoinitiator (e.g., Irgacure 184)
-
Solvent (if necessary to adjust viscosity)
Procedure:
-
Formulation Preparation:
-
In a suitable container, thoroughly mix the base polymer/oligomer with the desired concentration of TMPTA (e.g., 5-30 wt%).
-
Add the photoinitiator to the mixture (e.g., 1-5 wt%) and stir until completely dissolved. If necessary, a solvent can be added to achieve the desired viscosity for coating.
-
-
Film Application:
-
Apply a thin film of the formulation onto a substrate using a suitable method such as spin coating, draw-down bar, or spray coating.
-
-
UV Curing:
-
Expose the coated substrate to a UV light source with an appropriate wavelength and intensity for a specified duration. The curing time will depend on the formulation, film thickness, and UV lamp power.
-
The crosslinking process occurs rapidly upon UV exposure.
-
-
Characterization:
-
After curing, the film can be characterized for its mechanical properties (e.g., hardness, tensile strength), thermal stability (e.g., TGA), and chemical resistance.
-
Protocol 3: Curing of an Epoxy Resin with TMPTGE
This protocol provides a general procedure for crosslinking an epoxy resin using TMPTGE as a reactive diluent and crosslinking agent with an amine-based curing agent.
Materials:
-
Base epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Trimethylolpropane triglycidyl ether (TMPTGE)
-
Amine curing agent (e.g., Triethylenetetramine - TETA)
Procedure:
-
Resin Formulation:
-
In a mixing vessel, combine the base epoxy resin with the desired amount of TMPTGE. TMPTGE acts as a reactive diluent to reduce viscosity and increases the crosslink density.
-
Stir the mixture thoroughly until a homogeneous blend is achieved.
-
-
Addition of Curing Agent:
-
Calculate the stoichiometric amount of the amine curing agent required based on the epoxy equivalent weight of the resin blend.
-
Add the curing agent to the epoxy resin blend and mix thoroughly for several minutes until the mixture is uniform.
-
-
Curing Process:
-
Pour the mixture into a mold or apply it to a surface as required.
-
The curing can be carried out at room temperature or accelerated by heating in an oven. The curing schedule (temperature and time) will depend on the specific resin system and desired properties.
-
-
Post-Curing and Characterization:
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the use of these trifunctional crosslinkers.
Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Improving Bond Performance and Reducing Cross-Linker Dosage of Soy Protein Adhesive via Hyper-Branched and Organic–Inorganic Hybrid Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Dynamic reversible adhesives based on crosslinking network via Schiff base and Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Evaluating Cross-Linking Efficiency and Cytocompatibility of Three Commonly Used Photoinitiators across Different Cell-Compatible Hydrogel Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20200062880A1 - Process for Preparing High Melt Strength Polypropylene - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Stability Showdown: Tripropargylamine-Based Polymers Face Off Against Traditional Thermosets
A comprehensive guide for researchers and drug development professionals evaluating the thermal, chemical, and mechanical stability of tripropargylamine-derived polytriazoles in comparison to industry-standard epoxy, polyamide, and polyurethane thermosetting polymers.
In the quest for advanced materials with superior performance characteristics, this compound-based polymers, particularly polytriazoles formed through click chemistry, have emerged as a promising class of thermosets. Their highly crosslinked, aromatic network structure suggests inherent stability, a critical attribute for applications in demanding environments such as drug delivery systems and biomedical devices. This guide provides a comparative analysis of the stability of these novel materials against well-established polymers: epoxies, polyamides, and polyurethanes. The following sections present a synthesis of available experimental data on their thermal, chemical, and mechanical stability, alongside detailed experimental protocols for standardized testing.
Key Stability Metrics: A Comparative Overview
The stability of a polymer is a multifaceted property, broadly categorized into thermal, chemical, and mechanical resilience. The following tables summarize key quantitative data for each category, offering a direct comparison between this compound-based polytriazoles and other common thermosets. It is important to note that specific values can vary significantly based on the exact chemical composition, curing conditions, and presence of additives.
Thermal Stability
Thermal stability is a measure of a material's ability to resist decomposition at elevated temperatures. A primary technique for evaluating this is Thermogravimetric Analysis (TGA), which measures the weight loss of a sample as it is heated. The decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs (Td5%), is a key indicator of thermal stability.
| Polymer Class | Decomposition Temperature (Td5%) (°C) | Glass Transition Temperature (Tg) (°C) |
| This compound-based Polytriazoles | 300 - 405+ | 90 - 150+ |
| Epoxy Resins | 300 - 400 | 150 - 220 |
| Aromatic Polyamides | 400 - 500+ | 250 - 300+ |
| Polyurethanes (Thermoset) | 250 - 350 | -20 - 120 |
Note: Data is compiled from various sources and represents a general range. Specific properties are highly dependent on the monomer structure, crosslinking density, and any additives used.
This compound-based polytriazoles exhibit high thermal stability, with decomposition temperatures often exceeding 300°C and in some cases reaching over 400°C. This performance is comparable to, and at times superior to, many standard epoxy resins. Aromatic polyamides generally demonstrate the highest thermal resistance, while polyurethanes typically have the lowest thermal stability among the compared thermosets.
Chemical Stability
Chemical stability, or chemical resistance, is a material's ability to withstand degradation when exposed to various chemical environments. This is often evaluated by immersing the polymer in a chemical and measuring changes in mass, dimensions, or mechanical properties over time.
| Polymer Class | Resistance to Acids | Resistance to Bases | Resistance to Organic Solvents | Hydrolytic Stability |
| This compound-based Polytriazoles | Good to Excellent | Good to Excellent | Excellent (in many common solvents) | Good |
| Epoxy Resins | Good to Excellent | Excellent | Good to Excellent (solvent dependent) | Excellent |
| Aromatic Polyamides | Fair to Good (susceptible to strong acids)[1][2][3] | Good to Excellent[1] | Good (some solvents can cause swelling) | Fair to Good (can be susceptible to hydrolysis at elevated temperatures) |
| Polyurethanes (Thermoset) | Fair to Good (ester-based are more susceptible)[4][5] | Fair to Good (ester-based are more susceptible)[4][5] | Good (swelling can occur) | Fair to Good (polyether-based are more resistant than polyester-based)[4][5][6] |
Crosslinked polytriazole networks derived from this compound generally exhibit excellent chemical resistance due to their stable triazole linkages and high crosslink density. They show good stability in a range of organic solvents.[7] Epoxy resins are also known for their robust chemical resistance. Aromatic polyamides demonstrate good resistance to many chemicals but can be susceptible to degradation by strong acids.[1][2][3] The chemical resistance of polyurethanes is highly dependent on their specific chemistry, with polyether-based polyurethanes generally offering better hydrolytic stability than their polyester-based counterparts.[4][5][6]
Mechanical Stability
Mechanical stability refers to a material's ability to maintain its structural integrity under mechanical load. Key properties include tensile strength (the maximum stress a material can withstand while being stretched) and Young's modulus (a measure of stiffness).
| Polymer Class | Tensile Strength (MPa) | Young's Modulus (GPa) |
| This compound-based Polytriazoles | 40 - 80+ | 2.0 - 4.0+ |
| Epoxy Resins | 55 - 130 | 2.4 - 4.5 |
| Aromatic Polyamides | 70 - 110 | 2.8 - 4.1 |
| Polyurethanes (Thermoset) | 20 - 70 | 0.01 - 1.0 |
Note: These values are representative and can vary widely based on formulation and reinforcement.
While specific quantitative data for the mechanical properties of neat this compound-based polymers is still emerging, initial studies and the inherent rigid structure of polytriazoles suggest good mechanical performance with high tensile strength and modulus. Epoxy resins and aromatic polyamides are well-established high-strength materials. Thermoset polyurethanes offer a wider range of mechanical properties, from soft elastomers to more rigid plastics, but generally have lower tensile strength and modulus compared to the other classes.
Experimental Protocols
To ensure accurate and reproducible stability data, standardized testing methodologies are crucial. The following sections outline the fundamental experimental protocols for thermal, chemical, and mechanical stability evaluation based on widely accepted ASTM standards.
Thermal Stability Testing: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a polymer.
Apparatus: Thermogravimetric Analyzer.
Procedure (based on ASTM E1131):
-
A small, precisely weighed sample (typically 5-10 mg) of the polymer is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for inert decomposition or air for oxidative degradation).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Td) and other thermal events.
Chemical Resistance Testing: Immersion Method
Objective: To evaluate the resistance of a polymer to chemical reagents.
Apparatus: Immersion containers, analytical balance, calipers.
Procedure (based on ASTM D543):
-
Prepare standard test specimens of the polymer with known dimensions and weight.[8][9][10]
-
Immerse the specimens in the selected chemical reagent in a closed container.[8][9][10]
-
Maintain the immersion at a specified temperature and for a predetermined duration.[8][9][10]
-
After the exposure period, remove the specimens, clean them as specified, and re-measure their weight and dimensions.[8][9][10]
-
Visually inspect the specimens for any changes in appearance, such as swelling, discoloration, or cracking.[8][9][10][11]
-
Optionally, conduct mechanical tests (e.g., tensile testing) on the exposed specimens to quantify changes in mechanical properties.[8][10][11]
-
Calculate the percentage change in weight and dimensions.
Mechanical Stability Testing: Tensile Test
Objective: To determine the tensile strength, Young's modulus, and elongation at break of a polymer.
Apparatus: Universal Testing Machine (UTM) with appropriate grips and extensometer.
Procedure (based on ASTM D638):
-
Prepare standard dumbbell-shaped test specimens of the polymer.[12][13][14][15][16]
-
Measure the cross-sectional area of the specimen's gauge section.
-
Attach an extensometer to the gauge section of the specimen to accurately measure strain.[12][15]
-
Apply a tensile load to the specimen at a constant rate of crosshead displacement until the specimen fractures.[12][13][14][15][16]
-
Record the load and extension data throughout the test.
-
From the stress-strain curve, calculate the tensile strength, Young's modulus, and elongation at break.
Conclusion
This compound-based polytriazoles represent a compelling class of thermosetting polymers with a desirable balance of thermal, chemical, and mechanical stability. Their performance is highly competitive with, and in some aspects potentially superior to, conventional thermosets like epoxies. The high thermal stability and excellent chemical resistance make them particularly attractive for applications where durability in harsh environments is paramount. While more extensive quantitative data on their mechanical properties is needed for a complete picture, the inherent rigidity of the crosslinked triazole network suggests a high potential for robust mechanical performance. For researchers and professionals in drug development and other high-performance sectors, this compound-based materials warrant serious consideration as a viable alternative to traditional polymers, offering a unique combination of processability through click chemistry and exceptional stability in the final cured state. Further research and material-specific data generation will undoubtedly continue to illuminate the full potential of this exciting polymer family.
References
- 1. celanese.com [celanese.com]
- 2. mdpi.com [mdpi.com]
- 3. domochemicals.com [domochemicals.com]
- 4. andersondevelopment.com [andersondevelopment.com]
- 5. Hydrolysis and Aging Stability | SpanSet secutex [secutex.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. epfl.ch [epfl.ch]
- 8. coirubber.com [coirubber.com]
- 9. matestlabs.com [matestlabs.com]
- 10. Chemical Compatibility ASTM D543 [intertek.com]
- 11. kiyorndlab.com [kiyorndlab.com]
- 12. zwickroell.com [zwickroell.com]
- 13. store.astm.org [store.astm.org]
- 14. industrialphysics.com [industrialphysics.com]
- 15. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 16. ASTM D638 Testing for Tensile Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
A Comparative Guide to the Characterization of Tripropargylamine-Modified Surfaces using XPS and AFM
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the surface characteristics of tripropargylamine-modified surfaces with a common alternative, (3-aminopropyl)triethoxysilane (APTES)-modified surfaces. The selection of a surface modification agent is a critical step in the development of advanced biomaterials, biosensors, and drug delivery systems. This document leverages X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) data to elucidate the distinct chemical and topographical features of these functionalized surfaces, supported by detailed experimental protocols to aid in reproducible research.
Performance Comparison: this compound vs. Aminosilane-Modified Surfaces
This compound offers a unique trifunctional alkyne surface, ideal for subsequent "click" chemistry applications, enabling the dense and specific attachment of biomolecules. In contrast, APTES provides a primary amine surface, which is versatile for various conjugation chemistries. The choice between these functional groups depends on the specific requirements of the downstream application, such as the desired molecular density and the nature of the molecule to be immobilized.
X-ray Photoelectron Spectroscopy (XPS) Data
XPS is a surface-sensitive technique that provides quantitative elemental composition and chemical state information of the top few nanometers of a material. This is crucial for confirming the successful deposition of the functionalizing agent and assessing the chemical nature of the modified surface.
| Surface Modification | Substrate | Expected Elemental Composition (%) | Key High-Resolution Spectra and Binding Energies (eV) |
| This compound | Silicon | C 1s: ~60-70, N 1s: ~5-10, Si 2p: ~20-30, O 1s: ~5-10 | N 1s: ~399.5 (tertiary amine)C 1s: ~284.8 (C-C, C-H), ~286.0 (C-N), ~284.5 (C≡C) |
| (3-aminopropyl)triethoxysilane (APTES) | Silicon | C 1s: ~30-40, N 1s: ~5-8, Si 2p: ~35-45, O 1s: ~15-25 | N 1s: ~399.2 (-NH2), ~401.0 (-NH3+)[1]C 1s: ~285.0 (C-C), ~286.5 (C-N) |
| Unmodified Substrate | Silicon | Si 2p: ~50-60, O 1s: ~30-40 (native oxide), C 1s: ~5-10 (adventitious carbon) | Si 2p: ~99.3 (Si), ~103.3 (SiO2)O 1s: ~532.5 (SiO2) |
Note: The elemental composition for this compound is an educated estimation based on its molecular structure and typical surface coverage, as direct literature values were not available. The APTES data is sourced from published research.
Atomic Force Microscopy (AFM) Data
AFM provides high-resolution topographical information of a surface, allowing for the quantification of surface roughness. The root mean square (RMS) roughness or average roughness (Ra) is a key parameter for applications where surface topography can influence cell adhesion, protein interaction, or fluid dynamics.
| Surface Modification | Substrate | Expected RMS/Ra Roughness (nm) | Morphological Characteristics |
| This compound | Gold | 0.2 - 0.8 | Expected to form a relatively smooth and uniform self-assembled monolayer (SAM), with a slight increase in roughness compared to the bare substrate. |
| (3-aminopropyl)triethoxysilane (APTES) | Silicon | 0.2 - 0.5[1] | Typically forms smooth and uniform layers, though polymerization can lead to the formation of islands and increased roughness.[1] |
| Unmodified Substrate | Gold | < 0.3 | Atomically flat terraces are characteristic of clean, annealed gold surfaces. |
| Unmodified Substrate | Silicon Wafer | < 0.2 | Generally very smooth with native oxide layer. |
Note: The roughness for this compound is an estimation based on data for similar self-assembled monolayers.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for achieving consistent surface modifications and characterizations.
Substrate Preparation (Silicon Wafer)
-
Cleaning: Sonicate silicon wafers in a sequence of acetone, isopropanol (B130326), and deionized water for 15 minutes each to remove organic contaminants.
-
Drying: Dry the wafers under a stream of high-purity nitrogen gas.
-
Activation: Treat the cleaned wafers with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to generate a fresh, hydroxylated oxide layer (Si-OH). Caution: Piranha solution is extremely corrosive and should be handled with extreme care in a fume hood.
-
Rinsing and Drying: Rinse the activated wafers thoroughly with deionized water and dry with nitrogen gas.
Surface Modification Protocols
a) this compound Functionalization (Vapor Phase Deposition)
-
Place the cleaned and activated silicon substrates in a vacuum desiccator.
-
Place a small vial containing 100-200 µL of this compound in the desiccator.
-
Evacuate the desiccator to a pressure of ~100 mTorr.
-
Heat the desiccator to 70-80°C for 2-4 hours to allow the this compound to vaporize and deposit on the substrates.
-
After deposition, allow the desiccator to cool to room temperature before venting.
-
Rinse the functionalized substrates with isopropanol and deionized water to remove any physisorbed molecules.
-
Dry the substrates with nitrogen gas.
b) (3-aminopropyl)triethoxysilane (APTES) Functionalization (Solution Phase Deposition)
-
Prepare a 1-2% (v/v) solution of APTES in anhydrous toluene (B28343) or ethanol.
-
Immerse the cleaned and activated silicon substrates in the APTES solution.
-
Incubate for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
After incubation, rinse the substrates sequentially with toluene (or ethanol), isopropanol, and deionized water to remove unbound APTES.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation.
-
Cool the substrates to room temperature before characterization.
Surface Characterization Protocols
a) X-ray Photoelectron Spectroscopy (XPS)
-
Mount the functionalized substrate on a sample holder and introduce it into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Use a monochromatic Al Kα X-ray source for irradiation.
-
Acquire a survey spectrum (0-1100 eV binding energy) to identify the elements present on the surface.
-
Acquire high-resolution spectra for the C 1s, N 1s, O 1s, and Si 2p regions to determine the chemical states and quantify the elemental composition.
-
Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV.
-
Use appropriate software to perform peak fitting and calculate atomic concentrations.
b) Atomic Force Microscopy (AFM)
-
Mount the functionalized substrate on an AFM sample puck.
-
Use a high-resolution silicon nitride or silicon tip in tapping mode to minimize surface damage.
-
Scan multiple areas of the surface (e.g., 1 µm x 1 µm or 5 µm x 5 µm) to ensure representative data.
-
Acquire topography images of the surface.
-
Use the AFM software to flatten the images and calculate the root mean square (RMS) or average (Ra) roughness over several representative areas.
Mandatory Visualization
Caption: Experimental workflow for surface modification and characterization.
References
Comparative Kinetic Analysis: Tripropargylamine vs. Di-alkyne Monomer Polymerization
A detailed guide for researchers, scientists, and drug development professionals on the polymerization kinetics of tripropargylamine in comparison to various di-alkyne monomers, supported by experimental data and methodologies.
Executive Summary: The polymerization kinetics of this compound, a trifunctional monomer, and various bifunctional di-alkyne monomers exhibit notable differences, primarily influenced by their respective functionalities. This compound's three reactive alkyne groups lead to the rapid formation of a highly crosslinked network, which generally results in a higher activation energy for polymerization compared to di-alkyne monomers. This is attributed to increased diffusion limitations and steric hindrance as the polymer network develops. This guide provides a comparative overview of their polymerization kinetics, leveraging data from thermal analysis techniques. It is important to note that direct kinetic studies on the homopolymerization of this compound are limited; therefore, data from the curing of polymers containing propargyl groups are used as a proxy to facilitate this comparison.
Introduction
In the realm of polymer chemistry, the functionality of a monomer plays a crucial role in determining the structure and properties of the resulting polymer, as well as the kinetics of the polymerization process. This compound, possessing three alkyne groups, is a key monomer for generating densely crosslinked, three-dimensional polymer networks. In contrast, di-alkyne monomers, with two reactive sites, typically form linear or more sparsely crosslinked polymers. Understanding the kinetic differences between these monomer types is essential for designing polymers with tailored properties for applications in drug delivery, biomaterials, and advanced materials.
This guide presents a comparative kinetic analysis of this compound and a selection of di-alkyne monomers, with a focus on data derived from non-isothermal Differential Scanning Calorimetry (DSC).
Experimental Protocols for Kinetic Analysis
The investigation of polymerization kinetics for these alkyne-based monomers is predominantly carried out using non-isothermal DSC. This thermal analysis technique allows for the determination of the heat evolved during the exothermic polymerization reaction at various controlled heating rates. From this data, key kinetic parameters, most notably the activation energy (Ea), can be calculated using isoconversional models.
General Experimental Procedure: Non-Isothermal DSC
-
Sample Preparation: An accurately weighed sample of the monomer (typically 1-5 mg) is hermetically sealed in a DSC sample pan (e.g., aluminum).
-
DSC Analysis: The sample is placed in the DSC instrument alongside an empty reference pan. The sample is then heated at a series of different linear heating rates (e.g., 5, 10, 15, 20 °C/min) under an inert atmosphere, such as nitrogen.
-
Data Collection: The heat flow to or from the sample relative to the reference is recorded as a function of temperature for each heating rate. The exothermic peak represents the polymerization reaction.
-
Kinetic Parameter Calculation: The resulting data is analyzed using isoconversional methods, such as the Kissinger or Flynn-Wall-Ozawa (FWO) methods, to determine the activation energy of polymerization.
Isoconversional Kinetic Models
Isoconversional methods are predicated on the principle that the reaction rate at a given extent of conversion is solely a function of temperature.
-
Kissinger Method: This method utilizes the peak temperature of the polymerization exotherm (Tp) at different heating rates (β) to calculate a single value for the activation energy. The relationship is described by the equation: ln(β/T_p^2) = constant - E_a / (RT_p) A plot of ln(β/T_p^2) versus 1/T_p yields a straight line with a slope of -E_a/R, from which the activation energy can be determined.
-
Flynn-Wall-Ozawa (FWO) Method: This integral isoconversional method allows for the determination of the activation energy as a function of the degree of conversion (α). The equation is given by: ln(β) = constant - 1.052(E_a / (RT)) By plotting ln(β) against 1/T for a specific conversion level across different heating rates, the activation energy at that degree of conversion can be calculated from the slope.
Comparative Quantitative Data
The following tables summarize the activation energies for the polymerization of a propargyl-containing polymer (as an analogue for this compound) and various di-alkyne monomers, as determined by DSC-based kinetic studies.
Table 1: Kinetic Parameters for the Curing of Propargyl-Containing Polymers
| Polymer System | Kinetic Method | Activation Energy (Ea) (kJ/mol) | Citation |
| Poly(silylene dipropargyl aryl ether) block copolymer (ABA-A) | Kissinger | 147.5 | [1] |
| Poly(silylene dipropargyl aryl ether) block copolymer (ABA-O) | Kissinger | 165.7 | [1] |
Table 2: Kinetic Parameters for the Polymerization of Di-Alkyne Monomers
| Monomer System | Polymerization Type | Kinetic Method | Activation Energy (Ea) (kJ/mol) | Citation |
| 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) | Liquid-State Polymerization | Isoconversional (DSC) | 106 ± 2 | [2] |
| Flexible α-azide-ω-alkyne (C8 spacer) | Bulk Polycycloaddition | Isoconversional | ~85-95 | [3] |
| Flexible α-azide-ω-alkyne (C12 spacer) | Bulk Polycycloaddition | Isoconversional | ~85-95 | [3] |
| Dipropargyl bisphenol A / 4,4'-biphenyl dibenzyl azide | Bulk Polymerization | Kissinger | 77.96 | [4] |
| 1,3-Diethynylbenzene / 4,4'-biphenyl dibenzyl azide | Bulk Polymerization | Kissinger | 81.24 | [4] |
| 1,4-Diethynylbenzene (B1207667) | Thermally Initiated | Not specified | Autocatalytic behavior observed | [5][6][7][8] |
Visualization of Workflow and Monomer Structures
The following diagrams illustrate the general workflow for the kinetic analysis and the structural differences between the monomer types.
Caption: A schematic overview of the experimental workflow for determining polymerization kinetics using DSC.
Caption: A comparison of the chemical structures of this compound and a representative di-alkyne monomer.
Discussion of Kinetic Differences
The compiled data indicates that the activation energies for the polymerization of the propargyl-containing polymers, serving as analogues for this compound, are notably higher (147.5-165.7 kJ/mol) than those observed for the various di-alkyne monomer systems (approximately 78-106 kJ/mol)[1][2][3][4]. This disparity can be attributed to several key factors:
-
Network Formation and Diffusion Control: The trifunctionality of this compound leads to the early onset of gelation and the rapid formation of a rigid, three-dimensional network. As the polymer network grows, the mobility of the unreacted monomer and propagating chain ends becomes severely restricted. This transition to a diffusion-controlled reaction regime increases the apparent activation energy, as the energy barrier is no longer solely determined by the chemical reaction but also by the energy required for the reactants to diffuse and encounter each other.
-
Steric Hindrance: The developing crosslinked structure in this compound polymerization presents significant steric hindrance. This makes it increasingly difficult for reactive sites to come into close enough proximity to react, thereby increasing the overall energy barrier for polymerization.
-
Reaction Mechanism Complexity: The thermal polymerization of propargyl groups can proceed through complex pathways, including cyclotrimerization and the formation of polyene structures. In contrast, some of the di-alkyne systems presented undergo more defined reaction pathways, such as azide-alkyne cycloaddition, which can have inherently different kinetic profiles. The observation of autocatalytic behavior in the polymerization of 1,4-diethynylbenzene further highlights the diverse and complex nature of alkyne polymerizations[5][6][7][8].
Conclusion
The kinetic analysis of this compound and di-alkyne monomer polymerization reveals that monomer functionality is a primary determinant of the reaction kinetics. The trifunctional nature of this compound promotes rapid network formation, leading to a more diffusion-limited process with a consequently higher activation energy compared to the polymerization of bifunctional di-alkyne monomers.
For professionals in materials science and drug development, these findings are critical. The choice between a tri-functional and a bi-functional alkyne monomer will significantly impact the processing conditions required for polymerization and the final properties of the material. While this compound-based systems may offer superior thermal and mechanical properties due to their high crosslink density, they may necessitate higher curing temperatures or more efficient catalytic systems to achieve complete conversion. Conversely, di-alkyne monomers may offer more facile processing and control over polymer architecture. Future research focusing on the direct kinetic analysis of this compound homopolymerization will be invaluable for a more precise and comprehensive understanding.
References
- 1. Synthesis and Characterization of Block Copolymers of Poly(silylene diethynylbenzen) and Poly(silylene dipropargyl aryl ether) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics and Mechanism of Liquid-State Polymerization of 2,4-Hexadiyne-1,6-diyl bis-(p-toluenesulfonate) as Studied by Thermal Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Tripropargylamine and Tris(2-aminoethyl)amine (TREN) as Ligand Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of coordination chemistry and its application in catalysis and drug development, the choice of a ligand scaffold is paramount in dictating the properties and reactivity of a metal complex. This guide provides an objective comparison between two tripodal ligands: the well-established tris(2-aminoethyl)amine (B1216632) (TREN) and the versatile tripropargylamine. By presenting key experimental data and methodologies, this document aims to assist researchers in selecting the appropriate scaffold for their specific applications.
Introduction to the Ligand Scaffolds
Tris(2-aminoethyl)amine (TREN) is a C3-symmetric, tetradentate chelating ligand featuring a tertiary amine bridgehead and three primary amine donor groups.[1][2] Its strong σ-donating amine groups form highly stable complexes with a variety of transition metals, particularly those in +2 and +3 oxidation states.[2] The constrained tripodal nature of TREN often leads to the formation of complexes with a limited number of isomers, simplifying their structural and reactivity studies.[3]
This compound , on the other hand, is a tripodal ligand with a tertiary amine core and three pendant propargyl groups. The terminal alkyne functionalities of this compound offer unique coordination possibilities and serve as versatile handles for post-complexation modification via "click" chemistry.[4][5] This feature makes this compound an attractive scaffold for the construction of more complex molecular architectures and functional materials.
dot
Caption: Molecular structures of TREN and this compound.
Comparative Data
The following tables summarize key quantitative data for TREN and this compound, providing a basis for comparison of their physical properties and the structural characteristics of their metal complexes.
Table 1: Physicochemical Properties of the Ligands
| Property | Tris(2-aminoethyl)amine (TREN) | This compound |
| Formula | C₆H₁₈N₄ | C₉H₉N |
| Molecular Weight | 146.23 g/mol | 131.17 g/mol |
| Boiling Point | 114 °C/15 mmHg[6] | 79-85 °C/11 mmHg |
| Density | 0.976 g/mL at 20 °C[6] | 0.927 g/mL at 25 °C |
| Solubility | Soluble in water[2] | - |
Table 2: Structural Comparison of Copper(II) Complexes
| Parameter | [Cu(TREN)(H₂O)]²⁺ | [Cu(this compound)Cl₂] |
| Coordination Geometry | Distorted trigonal bipyramidal | - |
| Cu-N (apical amine) Bond Length | ~2.15 Å | - |
| Cu-N (equatorial amine) Bond Length | ~2.01-2.06 Å | - |
| Cu-C (alkyne) Bond Length | N/A | - |
| Cu-Cl Bond Length | N/A | - |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of metal complexes with TREN and the utilization of this compound in ligand synthesis.
Synthesis of a TREN-Copper(II) Complex: --INVALID-LINK--₂
A general procedure for the synthesis of TREN-metal complexes involves the direct reaction of the ligand with a metal salt in a suitable solvent.[7]
-
Materials: Tris(2-aminoethyl)amine (TREN), Copper(II) perchlorate (B79767) hexahydrate (Cu(ClO₄)₂·6H₂O), Ethanol (B145695).
-
Procedure:
-
Dissolve TREN (1 mmol) in ethanol (20 mL).
-
In a separate flask, dissolve Cu(ClO₄)₂·6H₂O (1 mmol) in ethanol (20 mL).
-
Slowly add the copper(II) salt solution to the TREN solution with constant stirring.
-
A color change indicates the formation of the complex.
-
The resulting solution can be stirred at room temperature for a few hours.
-
The complex can be precipitated by the addition of a non-polar solvent or by slow evaporation of the solvent.
-
The solid product is collected by filtration, washed with a small amount of cold ethanol, and dried in vacuo.
-
Synthesis of a Triazole Ligand using this compound via Click Chemistry
This compound is a key building block for synthesizing complex tripodal ligands through copper-catalyzed azide-alkyne cycloaddition (CuAAC).[4]
-
Materials: this compound, Benzyl (B1604629) azide (B81097), Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), Sodium ascorbate (B8700270), tert-Butanol (B103910), Water.
-
Procedure:
-
Dissolve this compound (1 mmol) and benzyl azide (3.3 mmol) in a 1:1 mixture of tert-butanol and water (20 mL).
-
To this solution, add a freshly prepared aqueous solution of CuSO₄·5H₂O (0.1 mmol) and sodium ascorbate (0.2 mmol).
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture.
-
The solid product is collected by filtration, washed with water and a suitable organic solvent (e.g., diethyl ether), and dried.
-
dot
Caption: Comparative experimental workflows.
Discussion and Comparison
Coordination Chemistry and Stability:
TREN is a classic tetradentate N-donor ligand that forms thermodynamically stable five- and six-coordinate complexes with many transition metals.[1][2] The chelate effect, arising from the multiple binding sites, contributes significantly to the high stability of these complexes. The primary amine donors are strong σ-donors, leading to robust metal-ligand bonds.
The coordination chemistry of this compound as a primary ligand is less explored. The tertiary amine provides one coordination site, and the alkyne groups can also interact with metal centers through π-coordination. This can lead to different coordination modes, including potentially acting as a tridentate or tetradentate ligand. However, the σ-donation from the alkyne is significantly weaker than from an amine, which would generally result in less stable complexes compared to TREN with hard or borderline metal ions. The primary utility of this compound lies in its transformation into multidentate N-donor ligands via click chemistry, which then form stable complexes.[4]
Applications in Drug Development and Research:
The stability and well-defined coordination geometry of TREN complexes make them suitable for various applications, including as models for metalloenzyme active sites and as building blocks for supramolecular structures.[8] Functionalized TREN derivatives are also explored for their potential as therapeutic or diagnostic agents.
This compound's main contribution to drug development and research is as a versatile scaffold. The ability to easily attach three different functionalities via click chemistry allows for the rapid generation of libraries of complex molecules with potential biological activity.[5] This approach is particularly valuable in the development of multivalent ligands that can exhibit enhanced binding affinity and selectivity for biological targets.
dot
Caption: Application pathways for TREN and this compound.
Conclusion
Tris(2-aminoethyl)amine (TREN) and this compound represent two distinct yet valuable tripodal ligand scaffolds for researchers.
-
TREN is the ligand of choice when high stability and well-defined, simple coordination chemistry are paramount. Its strong N-donor set ensures the formation of robust complexes, making it a reliable scaffold for fundamental coordination chemistry studies and applications requiring inert metal complexes.
-
This compound excels as a versatile platform for the synthesis of complex, multifunctional ligands. Its alkyne functionalities provide a gateway to a vast chemical space through click chemistry, making it an ideal starting point for the development of targeted therapeutic agents, probes, and advanced materials.
The selection between TREN and this compound will ultimately depend on the specific goals of the research project. For applications requiring a stable, inert metal complex, TREN is a superior choice. For projects focused on the development of complex, functional molecules through modular synthesis, this compound offers unparalleled versatility. Further research into the direct coordination chemistry of this compound with various metal ions would be beneficial to provide a more direct comparison of its intrinsic properties as a ligand scaffold.
References
- 1. Stability constants of some metal complexes of triethylenetetraminehexa-acetic acid and complexometric titration of rare earths and other metals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C9H9N | CID 23351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stability Constants of Ternery Complexes of Transition Metal(Ii) Ions with Aspartic Acid and Glutamic Acid as Primary Ligands and Ampicillin and Cephalexin as Secondary Ligands – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand: Density Function Theory Study, DNA Binding Mechanism, Optical Properties, and Biological Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability constants of complexes - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Electrochemical Characterization of Tripropargylamine-Derived Redox-Active Polymers
For Researchers, Scientists, and Drug Development Professionals
The field of redox-active polymers is rapidly expanding, driven by their potential applications in energy storage, sensing, and drug delivery. Tripropargylamine has emerged as a versatile building block for the synthesis of functional polymers due to its trifunctional nature, which allows for the creation of cross-linked or highly branched polymer architectures via "click chemistry." This guide provides a comparative overview of the electrochemical characterization of hypothetical this compound-derived redox-active polymers, benchmarking their potential performance against established redox-active polymer systems. Experimental data from existing literature on analogous polymer systems are presented to provide a framework for evaluation.
Conceptual Framework: this compound-Derived Redox-Active Polymers
This compound serves as a scaffold for the construction of redox-active polymers. The propargyl groups can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" reaction, with azide-functionalized redox-active molecules. This modular approach allows for the incorporation of a wide variety of redox moieties into the polymer structure. For this guide, we will consider a hypothetical polymer, TPA-Fc , derived from the reaction of this compound with an azido-functionalized ferrocene (B1249389) derivative. Ferrocene is a well-characterized redox-active molecule known for its stable and reversible one-electron redox chemistry.[1]
The performance of TPA-Fc will be compared to two classes of well-established redox-active polymers: those containing phenothiazine (B1677639) and quinone pendant groups. Polymers with phenothiazine moieties are known for their stable redox behavior and have been explored as cathode materials in batteries.[2] Quinone-based polymers are attractive due to their high specific capacities.
Comparative Electrochemical Performance
The electrochemical properties of redox-active polymers are primarily evaluated using techniques such as Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS). The key performance metrics include redox potential, electron transfer kinetics, and cycling stability.
| Polymer System | Redox Moiety | Typical Redox Potential (vs. Ag/AgCl) | Key Features | Potential Applications |
| TPA-Fc (Hypothetical) | Ferrocene | ~0.4 - 0.5 V[3] | Stable and reversible one-electron redox process. The this compound core could lead to a high density of redox sites. | Biosensors, electrocatalysis, redox-responsive drug delivery. |
| Polymers with Pendant Phenothiazine | Phenothiazine | ~0.6 - 0.8 V[4] | Stable radical cation formation. Good cycling stability. | Rechargeable batteries, electrochromic devices.[2][5] |
| Polymers with Pendant Quinone | Quinone | Variable (depends on structure) | Can undergo multi-electron redox reactions, leading to high theoretical capacity.[6] | Organic batteries, energy storage.[7] |
Experimental Protocols
Synthesis of a this compound-Derived Redox-Active Polymer (TPA-Fc) - A Proposed Method
This protocol describes a hypothetical synthesis of a ferrocene-functionalized polytriazole network using this compound and an azide-functionalized ferrocene.
Materials:
-
This compound
-
Azidomethylferrocene (can be synthesized from (ferrocenylmethyl)trimethylammonium iodide and sodium azide)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of water and an organic solvent like THF or DMSO)
Procedure:
-
Dissolve this compound and azidomethylferrocene in the chosen solvent system in a reaction flask.
-
In a separate container, prepare an aqueous solution of copper(II) sulfate and sodium ascorbate.
-
Add the copper/ascorbate solution to the reaction flask containing the monomers. The sodium ascorbate will reduce Cu(II) to the catalytically active Cu(I) species.
-
Stir the reaction mixture at room temperature. The progress of the polymerization can be monitored by techniques such as FT-IR spectroscopy (disappearance of the azide (B81097) and alkyne stretching bands).
-
Once the reaction is complete, the polymer can be precipitated by adding a non-solvent.
-
The resulting polymer is then collected by filtration, washed to remove any residual catalyst and unreacted monomers, and dried under vacuum.
Electrochemical Characterization
Cyclic voltammetry is used to investigate the redox behavior of the polymer films.[8]
Instrumentation:
-
Potentiostat
-
Three-electrode electrochemical cell:
-
Working electrode: A glassy carbon or platinum electrode coated with the redox-active polymer film.
-
Reference electrode: Ag/AgCl or a saturated calomel (B162337) electrode (SCE).
-
Counter electrode: Platinum wire or foil.
-
-
Electrolyte solution: A solution of a non-reactive salt (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) in acetonitrile) to provide conductivity.
Procedure:
-
Prepare the working electrode by drop-casting a solution of the polymer onto the electrode surface and allowing the solvent to evaporate.
-
Assemble the three-electrode cell with the polymer-coated working electrode, reference electrode, and counter electrode immersed in the electrolyte solution.
-
De-aerate the electrolyte solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Perform the cyclic voltammetry measurement by sweeping the potential between defined limits and recording the resulting current. The scan rate can be varied to study the kinetics of the electron transfer process.
EIS is a powerful technique for characterizing the interfacial properties of the polymer film, including its resistance and capacitance.[9][10]
Instrumentation:
-
Potentiostat with a frequency response analyzer module.
-
The same three-electrode cell setup as for CV.
Procedure:
-
Set the DC potential of the working electrode to a value corresponding to a specific redox state of the polymer (e.g., the formal potential determined from CV).
-
Apply a small amplitude AC potential perturbation (typically 5-10 mV) over a wide range of frequencies (e.g., from 100 kHz to 0.01 Hz).
-
Measure the resulting AC current and phase shift.
-
The impedance data is typically plotted as a Nyquist plot (imaginary impedance vs. real impedance) and can be fitted to an equivalent circuit model to extract quantitative information about the electrochemical system.[11]
Visualizations
Caption: Synthetic workflow for a this compound-derived redox-active polymer.
References
- 1. Ferrocene-functionalized polyheteroacenes for the use as cathode active material in rechargeable batteries - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00129D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Polymers with pendant ferrocenes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00196C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Redox active polymer brushes with phenothiazine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redox-active polymers (redoxmers) for electrochemical energy storage | MRS Communications | Cambridge Core [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. basinc.com [basinc.com]
- 9. mdpi.com [mdpi.com]
- 10. softmatter.quimica.unlp.edu.ar [softmatter.quimica.unlp.edu.ar]
- 11. researchgate.net [researchgate.net]
comparative DFT studies of tripropargylamine and analogous alkyne structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of tripropargylamine and its analogous structures, propargylamine (B41283) and dipropargylamine (B1361397), from a computational chemistry perspective. Recognizing the scarcity of direct comparative Density Functional Theory (DFT) studies in peer-reviewed literature, this document aggregates available computed data, outlines a comprehensive protocol for conducting such studies, and presents logical workflows and relationships through visualizations. This guide is intended to serve as a foundational resource for researchers interested in the electronic structure and reactivity of these important building blocks in medicinal chemistry and materials science.
Introduction to Propargylamines
Propargylamines are a class of organic compounds characterized by the presence of an amino group attached to a propargyl group (-CH2C≡CH). The terminal alkyne functionality makes them versatile precursors in organic synthesis, notably in click chemistry, and key components in the design of bioactive molecules, including enzyme inhibitors. This compound, with its three alkyne arms, presents a unique scaffold for the synthesis of complex molecular architectures. Understanding the electronic properties of this compound in comparison to its simpler analogs, dipropargylamine and propargylamine, is crucial for predicting their reactivity and designing novel applications.
Comparative Data of Propargylamine Structures
Due to the limited availability of detailed, peer-reviewed comparative DFT studies, the following tables summarize the basic computed molecular properties for propargylamine, dipropargylamine, and this compound, as sourced from the PubChem database. These values provide a baseline for comparison.
Table 1: General and Physical Properties
| Property | Propargylamine | Dipropargylamine | This compound |
| Molecular Formula | C₃H₅N[1] | C₆H₇N | C₉H₉N[2] |
| Molecular Weight | 55.08 g/mol [1] | 93.13 g/mol | 131.17 g/mol [2] |
| IUPAC Name | prop-2-yn-1-amine[1] | N-prop-2-ynylprop-2-yn-1-amine | N,N-bis(prop-2-ynyl)prop-2-yn-1-amine[2] |
Table 2: Computed Topological and Structural Properties
| Property | Propargylamine | Dipropargylamine | This compound |
| Heavy Atom Count | 4[1] | 7 | 10[2] |
| Rotatable Bond Count | 1[1] | 4 | 6[2] |
| Topological Polar Surface Area | 26 Ų[1] | 12 Ų | 3.2 Ų[2] |
| Complexity | 38.5[1] | 102 | 180[2] |
Experimental Protocols for DFT Studies
For researchers wishing to conduct their own detailed comparative DFT studies on these or similar alkyne structures, the following generalized protocol is recommended, based on common practices in computational chemistry.
Objective: To calculate the optimized molecular geometry, electronic properties (such as HOMO-LUMO energies and molecular electrostatic potential), and vibrational frequencies of propargylamine analogs.
Computational Method: Density Functional Theory (DFT)
Recommended Software: Gaussian, Q-Chem, ORCA, or other quantum chemistry software packages.
Protocol Steps:
-
Molecule Building:
-
Construct the 3D structures of propargylamine, dipropargylamine, and this compound using a molecular modeling software (e.g., GaussView, Avogadro, IQmol).
-
Perform an initial geometry optimization using a computationally inexpensive method (e.g., a molecular mechanics force field like UFF) to obtain a reasonable starting structure.
-
-
Geometry Optimization:
-
Perform a full geometry optimization using a DFT functional and basis set. A common and well-balanced choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set. For higher accuracy, a larger basis set such as 6-311++G(d,p) can be used.
-
The optimization should be performed in the gas phase or with a solvation model (e.g., PCM) to simulate solvent effects if relevant to the research question.
-
The convergence criteria for the optimization should be set to tight to ensure a true energy minimum is found.
-
-
Frequency Analysis:
-
Following a successful geometry optimization, perform a vibrational frequency calculation at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
The results provide the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available. Thermochemical data (enthalpy, entropy, and Gibbs free energy) are also obtained from this step.
-
-
Electronic Property Calculations:
-
From the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties.
-
Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.
-
Calculate the molecular electrostatic potential (MEP) to identify electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack.
-
Other properties of interest, such as dipole moment, Mulliken atomic charges, and various reactivity descriptors (e.g., chemical hardness, softness, electrophilicity index) can also be computed.
-
-
Data Analysis and Comparison:
-
Systematically extract the desired quantitative data for each molecule.
-
Ensure that all calculations were performed using the exact same level of theory (functional, basis set, and solvation model) to allow for a meaningful comparison.
-
Tabulate the results and analyze the trends in properties as a function of the number of propargyl groups.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the computational study of propargylamines.
Caption: A general workflow for performing DFT calculations on organic molecules.
Caption: Conceptual relationship between the number of propargyl groups and expected electronic properties.
References
A Comparative Guide to Quantitative NMR (qNMR) for Determining the Purity of Synthesized Tripropargylamine Derivatives
For researchers, scientists, and drug development professionals, the accurate determination of purity for newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for assessing the purity of tripropargylamine derivatives. This document outlines the experimental protocol for qNMR, presents a comparison with alternative methods, and offers guidance on its specific application to this compound derivatives.
Introduction to Purity Determination
Purity assessment is a fundamental requirement in chemical synthesis and pharmaceutical development to ensure the quality, safety, and efficacy of a substance.[1] The choice of analytical technique for purity determination depends on various factors, including the chemical properties of the analyte, the nature of potential impurities, and the desired level of accuracy and precision.[2] While chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used, qNMR has emerged as a powerful and accurate primary method for purity assessment.[3][4]
Quantitative NMR (qNMR) Methodology
Quantitative NMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[2] The principle of qNMR is based on the direct proportionality between the NMR signal intensity and the number of nuclei responsible for the signal.[3][5] 1H qNMR is the most common form due to the high natural abundance and sensitivity of the proton nucleus.[6]
A general workflow for qNMR involves four main steps: method planning, sample preparation, data collection, and data processing.[6]
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent (e.g., DMSO-d6, CDCl3) in which both the this compound derivative and the internal standard are fully soluble.[2][7]
-
Internal Standard (IS): Select a certified reference material with a known purity and a simple 1H NMR spectrum that does not have signals overlapping with the analyte.[2] Common internal standards include maleic acid, dimethyl sulfone, and 1,4-bis(trimethylsilyl)benzene.[2][8]
-
Weighing: Accurately weigh the synthesized this compound derivative and the internal standard (typically 10-20 mg of the analyte) into an NMR tube.[7][9] The use of a microbalance is recommended to minimize weighing errors, which are a significant source of uncertainty in qNMR.[5]
-
Dissolution: Add a precise volume of the chosen deuterated solvent to the NMR tube to ensure complete dissolution and consistent sample height.[9]
2. NMR Data Acquisition:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.[2]
-
Pulse Program: A simple single-pulse experiment is typically used.[9]
-
Key Parameters:
-
Relaxation Delay (d1): This is a critical parameter and should be set to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and the internal standard to ensure full relaxation of all protons. A longer delay (e.g., 15 times T1) can further improve accuracy.[10]
-
Number of Scans (ns): Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 1000 is recommended for high accuracy).[10]
-
Receiver Gain: The receiver gain should be set to avoid signal clipping.
-
Temperature: Maintain a constant and regulated temperature (e.g., 298 K).[9]
-
3. Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening of 0.1 Hz before Fourier transformation.[9]
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration.[9]
-
Integration: Integrate the selected signals of the analyte and the internal standard. Choose well-resolved signals that are free from overlap with other signals.[9]
4. Purity Calculation:
The purity of the analyte (Panalyte) is calculated using the following equation:
Panalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (Manalyte / MIS) * (mIS / manalyte) * PIS
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
Comparison with Alternative Methods
While qNMR offers significant advantages, HPLC and GC are also powerful techniques for purity determination. The choice of method depends on the specific requirements of the analysis.[2]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field.[2] | Separation based on polarity, detection by UV absorbance or other detectors.[2] | Separation based on volatility and polarity, detection by various detectors (e.g., FID, MS).[2] |
| Quantitation | Absolute (can determine purity without a specific reference standard of the analyte).[2] | Relative (requires a reference standard of known purity).[2] | Relative (requires a reference standard of known purity).[2] |
| Selectivity | Excellent for distinguishing structurally similar compounds and isomers.[2] | Good for separating closely related structures and isomers.[2] | High efficiency for separating volatile compounds.[2] |
| Sample Throughput | Moderate | High | High |
| Destructive | No | Yes | Yes |
| Strengths | - Primary method, highly accurate and precise.[3][11] - No need for identical reference standards.[3] - Provides structural information. | - Widely available and versatile.[2] - High sensitivity for UV-active compounds. - Established methods for many compounds. | - Excellent for volatile and semi-volatile compounds.[2] - High sensitivity with detectors like FID. |
| Limitations | - Lower sensitivity than chromatographic methods. - Requires soluble samples. - High initial instrument cost.[8] | - Requires a reference standard for each analyte.[12] - Response factors can vary between compounds.[12] | - Limited to thermally stable and volatile compounds. - Derivatization may be required for non-volatile compounds. |
Application to this compound Derivatives
For a synthesized this compound derivative, 1H qNMR can be a highly effective method for purity determination. The parent this compound has the chemical formula (HC≡CCH2)3N.[13] Its derivatives will likely retain key structural features that are amenable to qNMR analysis.
Signal Selection for Quantification:
-
Propargyl Protons (CH): The acetylenic protons (-C≡C-H ) of the propargyl groups typically appear in a distinct region of the 1H NMR spectrum (around 2-3 ppm) and are often singlets or narrow triplets, making them ideal for integration.
-
Methylene (B1212753) Protons (CH2): The methylene protons adjacent to the nitrogen atom (-N-CH2 -C≡CH) also provide a clear signal for quantification, typically appearing as a singlet.
When selecting a signal for integration, it is crucial to ensure it is well-resolved and does not overlap with signals from the internal standard, residual solvents, or impurities.
Visualizing the Workflow and Decision Process
The following diagrams illustrate the experimental workflow for qNMR and a decision-making guide for selecting an appropriate purity analysis method.
Caption: Experimental workflow for purity determination by qNMR.
Caption: Decision tree for selecting a purity determination method.
Conclusion
Quantitative NMR is a robust and accurate method for determining the purity of synthesized organic compounds, including this compound derivatives.[14] Its primary advantage lies in its ability to provide an absolute purity value without the need for a specific reference standard of the analyte.[2] While HPLC and GC are valuable orthogonal techniques, especially for detecting trace impurities, qNMR offers a high degree of confidence in the purity assignment of the main component. For a comprehensive purity assessment, a combination of these techniques is often employed to provide a complete picture of the impurity profile.[2] By following the detailed experimental protocol outlined in this guide, researchers can confidently apply qNMR to ensure the quality of their synthesized this compound derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 5. rssl.com [rssl.com]
- 6. emerypharma.com [emerypharma.com]
- 7. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 8. researchgate.net [researchgate.net]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 11. researchgate.net [researchgate.net]
- 12. enovatia.com [enovatia.com]
- 13. トリプロパルギルアミン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 14. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Tripropargylamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of specialized chemicals like tripropargylamine are critical components of this responsibility. Adherence to established protocols minimizes risks and ensures regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound and its associated waste.
This compound is a flammable liquid and should be handled with care.[1] As a terminal alkyne, it possesses an acidic proton that can react to form highly reactive and potentially explosive acetylide anions, especially in the presence of certain metal salts like copper(I), silver, and mercury.[2][3] Therefore, specific procedures must be followed for its disposal.
Immediate Safety Protocols and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are equipped with the appropriate personal protective equipment. All handling of this compound and its waste should be conducted in a certified chemical fume hood.[2]
| Personal Protective Equipment (PPE) |
| Safety goggles with side shields |
| Flame-resistant lab coat |
| Chemical-resistant gloves (e.g., nitrile) |
| Dust mask type N95 (US) (if handling in a way that could generate aerosols) |
Disposal Pathways for this compound Waste
The appropriate disposal procedure for this compound depends on whether it is in a reaction mixture or if it is unused or expired product.[2]
Pure or residual this compound should not be quenched in its original container.[2]
Procedure:
-
Securely Seal: Ensure the original container is securely sealed.
-
Label as Hazardous Waste: Clearly label the container as "Hazardous Waste" and include the full chemical name, "this compound".
-
Contact EHS: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2][4]
Reaction mixtures must be carefully and completely quenched to neutralize any residual reactive species before being collected for waste disposal.[2]
Experimental Protocol for Quenching Reaction Mixtures:
Objective: To neutralize any residual terminal alkyne and/or acetylide anions in a reaction mixture before disposal.[2]
Materials:
-
Reaction mixture containing this compound
-
Inert solvent (e.g., Tetrahydrofuran - THF)
-
Protic solvent (e.g., Methanol (B129727) or Ethanol)
-
Appropriately labeled hazardous waste container
Procedure:
-
Preparation: Ensure the reaction flask is under an inert atmosphere (e.g., Nitrogen or Argon) and cool the reaction mixture to 0 °C using an ice bath. This is crucial to control any exothermic reactions during quenching.[2]
-
Dilution: Dilute the reaction mixture with an equal volume of an inert solvent (e.g., THF) to help dissipate heat generated during quenching.[2]
-
Quenching: Slowly add a protic solvent, such as methanol or ethanol, to the cooled and diluted reaction mixture. Continue the addition until any gas evolution ceases.[2]
-
Warm to Room Temperature: Allow the mixture to warm to room temperature while stirring.[2]
-
Waste Collection: Once the quenching is complete and the mixture is at room temperature, transfer it to a designated hazardous waste container. The container must be compatible with the solvents and reagents used.[2]
-
Labeling: Ensure the waste container is properly labeled with all constituents of the quenched mixture.[2]
-
Final Disposal: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area and arrange for pickup by your institution's EHS department.[2]
Spill Management
In the event of a this compound spill:
-
Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Remove Ignition Sources: Remove all sources of ignition from the area.[5]
-
Absorb: Use an inert, non-combustible absorbent material such as vermiculite (B1170534) or sand to contain the spill.[3][4]
-
Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.[3][5]
-
Dispose: Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.[3]
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Tripropargylamine
Essential Safety and Handling Guide for Tripropargylamine
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
This compound is a flammable and toxic chemical that requires careful handling to prevent exposure and ensure a safe working environment. Adherence to the following procedures is critical.
Hazard Summary
This compound presents multiple hazards:
-
Toxicity: Toxic if swallowed, in contact with skin, or inhaled.[1]
-
Corrosivity: Causes severe skin burns and eye damage.[1]
-
Irritation: Causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound.
| Protection Type | Specific Equipment | Standards and Notes |
| Eye and Face | Chemical splash goggles or safety glasses. A face shield is required when there is a risk of splashing. | Must meet ANSI Z.87.1 1989 standard or European Standard EN166.[4][5] |
| Skin | Chemical-impermeable gloves (e.g., nitrile). A lab coat or chemical-resistant clothing that covers all exposed skin. | Disposable nitrile gloves offer short-term protection.[5] Contaminated clothing must be removed immediately and washed before reuse.[4] |
| Respiratory | Work in a well-ventilated area, such as a fume hood. If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | A multi-purpose/ABEK filter conforming to EN14387 is recommended.[4][6] |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot. | Shoes should be made of a material that resists chemical penetration.[5] |
Operational Plans: Handling and Storage
Safe Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a chemical fume hood.
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[4]
-
Tools: Use only non-sparking tools and explosion-proof electrical equipment.[4][7]
-
Environment: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[4] No smoking is permitted in the handling area.[4]
-
Dispensing: When transferring the liquid, do so carefully to avoid splashes and the generation of mists or vapors. Keep the container tightly closed when not in use.[4]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly.[4]
Storage Requirements:
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.[7]
-
Keep containers tightly closed and store in a locked area.[4]
Emergency and Disposal Plans
First Aid Measures:
| Exposure Route | Immediate Action |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes.[4][9] Seek medical attention if irritation persists. |
| Eye Contact | Immediately rinse eyes cautiously with water for at least 15 minutes.[4][9] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water and have the person drink plenty of water.[4] Seek immediate medical attention. |
Spill Response:
In the event of a spill, evacuate the area and remove all ignition sources.[7] Ventilate the area. Wearing appropriate PPE, contain the spill using an inert absorbent material.[4] Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[4][7]
Waste Disposal:
-
Disposal of this compound and its containers must be handled as hazardous waste.
-
Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]
-
Do not allow the chemical to enter drains or waterways.[4][7]
-
Engage a licensed professional waste disposal service for disposal.[10] One method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[10]
Visual Workflow Guides
The following diagrams illustrate key procedural workflows for handling this compound.
Caption: Standard operating procedure for using this compound.
Caption: Logical workflow for responding to a this compound spill.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. This compound 98 6921-29-5 [sigmaaldrich.com]
- 3. This compound | C9H9N | CID 23351 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. 三炔丙基胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. This compound|6921-29-5|lookchem [lookchem.com]
- 9. en.hesperian.org [en.hesperian.org]
- 10. enamine.enamine.net [enamine.enamine.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
